molecular formula C11H14O2 B1424265 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol CAS No. 217483-06-2

3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol

Cat. No.: B1424265
CAS No.: 217483-06-2
M. Wt: 178.23 g/mol
InChI Key: MEJDXNJLYVQVEZ-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol (CAS 217483-06-2) is a high-purity organic compound supplied for use as a critical building block in pharmaceutical research and development. This compound is characterized by a benzofuran moiety fused with a propanol chain, presenting unique chemical properties for synthetic applications. Chemical Profile • Molecular Formula: C11H14O2 • Average Molecular Weight: 178.23 g/mol • CAS Registry Number: 217483-06-2 • SMILES: c1cc2c(cc1CCCO)CCO2 Research Applications This compound is primarily valued as a versatile chemical intermediate . Its structure makes it a key precursor in complex multi-step syntheses. Research indicates that this compound and its related derivatives, such as the corresponding propanoic acid, are investigated as crucial intermediates in the synthesis of active pharmaceutical ingredients, including the sleep-regulation drug Ramelteon . It belongs to a class of heterocyclic building blocks that are essential for constructing novel molecules in medicinal chemistry and drug discovery programs . Usage and Handling This chemical is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all appropriate laboratory safety protocols.

Properties

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c12-6-1-2-9-3-4-11-10(8-9)5-7-13-11/h3-4,8,12H,1-2,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJDXNJLYVQVEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00698688
Record name 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol
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URL https://comptox.epa.gov/dashboard/DTXSID00698688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217483-06-2
Record name 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00698688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol, a molecule of interest in medicinal chemistry and materials science.[1][2] The benzofuran scaffold and its derivatives are known to possess a wide range of biological activities, making the precise determination of their molecular architecture a critical endeavor.[1][2][3][4] This document outlines a multi-technique analytical approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Each section details the theoretical underpinnings of the technique, the rationale for its application, a step-by-step experimental protocol, and the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and validated methodology for the structural characterization of complex organic molecules.

Introduction: The Significance of Structural Verification

The precise three-dimensional arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. For a compound like this compound, which contains a dihydrobenzofuran core, a substituted aromatic ring, and a flexible propanol side chain, unambiguous structural confirmation is paramount. The presence of stereocenters and multiple functional groups necessitates a synergistic analytical approach to prevent mischaracterization, which could have profound implications in drug development or materials application.

This guide presents a logical workflow for structure elucidation, beginning with the determination of molecular mass and formula, followed by the identification of functional groups, and culminating in the detailed mapping of the carbon-hydrogen framework and connectivity.

Foundational Analysis: Mass Spectrometry (MS)

Mass spectrometry is the cornerstone of molecular analysis, providing the most direct measurement of a compound's molecular weight.[5][6][7] This information is fundamental for determining the molecular formula, a critical first step in structure elucidation.[8]

The Causality Behind MS Technique Selection

For a moderately polar, non-volatile small molecule like this compound, Electrospray Ionization (ESI) is the preferred ionization technique.[5][7] ESI is a soft ionization method that typically produces the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation, thereby preserving the crucial molecular ion information.[5][7] High-Resolution Mass Spectrometry (HRMS), often utilizing a Time-of-Flight (TOF) or Orbitrap analyzer, is essential for obtaining an accurate mass measurement, which allows for the confident determination of the elemental composition.[5][7][8]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an LC-MS system equipped with an ESI source and a TOF or Orbitrap mass analyzer.

  • Infusion: Introduce the sample solution directly into the mass spectrometer via a syringe pump at a flow rate of 5-10 µL/min.

  • Ionization Mode: Operate the ESI source in positive ion mode to generate [M+H]⁺ ions.

  • Mass Analysis: Acquire the mass spectrum over a range of m/z 50-500.

  • Data Processing: Determine the accurate mass of the most abundant ion and use elemental composition software to calculate the molecular formula.

Expected Data and Interpretation

For this compound (C₁₁H₁₄O₂), the expected monoisotopic mass is 178.0994 g/mol .[9]

Parameter Expected Value
Molecular FormulaC₁₁H₁₄O₂
Exact Mass178.0994
[M+H]⁺ (observed)~179.1067

The high-resolution data will allow for the unambiguous confirmation of the elemental composition, ruling out other potential formulas with a similar nominal mass.

Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[10][11]

The Rationale for FTIR Analysis

The structure of this compound contains several key functional groups that exhibit characteristic IR absorptions: an alcohol (O-H), aliphatic C-H bonds, aromatic C-H bonds, a C-O ether linkage, and the aromatic ring itself. Identifying these vibrations provides crucial puzzle pieces for the overall structure.[12]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the neat sample (liquid or solid) directly onto the ATR crystal.

  • Background Scan: Acquire a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Acquire the infrared spectrum of the sample from approximately 4000 to 400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Anticipated Spectral Features and Interpretation
Wavenumber (cm⁻¹) Vibration Interpretation
~3350 (broad)O-H stretchPresence of an alcohol functional group.[12]
~3050Aromatic C-H stretchIndicates the presence of a benzene ring.[12]
~2950-2850Aliphatic C-H stretchConfirms the presence of the dihydrofuran and propanol alkyl chains.[12]
~1610, 1490Aromatic C=C stretchCharacteristic of the benzene ring.[12]
~1250Aryl C-O stretchSuggests the ether linkage of the benzofuran system.
~1050C-O stretchCorresponds to the primary alcohol.[12]

The presence of these characteristic bands provides strong evidence for the proposed functional groups within the molecule.

Detailed Structural Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[13][14][15] It provides information about the chemical environment, connectivity, and spatial relationships of atoms.[13][16]

The Logic of a Multi-Dimensional NMR Approach

A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is necessary for a complete and unambiguous structure determination.[17][18]

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.[14]

  • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment.[19]

  • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other, typically through two or three bonds.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular fragments.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

  • 2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments using standard pulse programs.

  • Data Processing: Process all spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).

Predicted NMR Data and Structural Assignment

¹H NMR (predicted):

  • Aromatic Region (~6.7-7.1 ppm): Three protons on the substituted benzene ring. Their splitting patterns will reveal their substitution pattern.

  • Dihydrofuran Ring (~4.5 ppm, triplet and ~3.2 ppm, triplet): Two methylene groups, each appearing as a triplet due to coupling with the adjacent methylene group.

  • Propanol Chain:

    • -CH₂-OH (~3.7 ppm, triplet): Methylene group attached to the hydroxyl group.

    • Ar-CH₂- (~2.7 ppm, triplet): Methylene group attached to the aromatic ring.

    • -CH₂- in the middle (~1.9 ppm, multiplet): Methylene group coupled to the other two methylene groups in the chain.

  • -OH (~1.5 ppm, broad singlet): The alcohol proton, which may exchange and appear as a broad signal.

¹³C NMR (predicted):

  • Aromatic Region (~110-160 ppm): Six signals for the six carbons of the benzene ring, with those attached to oxygen appearing at lower field.

  • Dihydrofuran Ring (~71 ppm and ~30 ppm): Two signals for the two methylene carbons.

  • Propanol Chain (~62 ppm, ~34 ppm, ~32 ppm): Three signals for the three carbons of the propanol side chain.

2D NMR Correlations:

  • COSY: Will show correlations between the protons within the dihydrofuran ring and within the propanol chain.

  • HSQC: Will definitively link each proton signal to its corresponding carbon signal.

  • HMBC: Will be critical for connecting the fragments. Key correlations would include:

    • The aromatic protons to the carbons of the dihydrofuran ring and the propanol chain.

    • The benzylic protons of the propanol chain to the aromatic carbons.

    • The protons of the dihydrofuran ring to the aromatic carbons.

Integrated Structure Elucidation Workflow

The power of this multi-technique approach lies in the integration of the data from each experiment.

Caption: Integrated workflow for the structure elucidation of this compound.

Conclusion

The structural elucidation of a novel or synthesized organic molecule is a meticulous process that demands a convergence of analytical techniques. By systematically employing mass spectrometry to establish the molecular formula, FTIR spectroscopy to identify key functional groups, and a suite of NMR experiments to map the intricate connectivity of the atomic framework, a scientist can confidently and accurately determine the structure of this compound. This self-validating system, where the data from each technique corroborates the others, ensures the scientific integrity of the final structural assignment, a critical requirement for advancing research and development in any chemical science.

References

  • Mass Spectrometry in Small Molecule Drug Development. (2015).
  • How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution. (n.d.). ResearchGate.
  • Mass Spectrometry analysis of Small molecules. (2013).
  • Small molecule analysis using MS. (n.d.). Bioanalysis Zone.
  • Application of LCMS in small-molecule drug development. (2016). European Pharmaceutical Review.
  • Application of Mass Spectrometry on Small Molecule Analysis. (2022).
  • Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024). Chemistry LibreTexts.
  • Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. (n.d.). ACS Publications.
  • NMR spectroscopy - An Easy Introduction. (n.d.). Chemistry Steps.
  • Structural feature study of benzofuran derivatives as farnesyltransferase inhibitors. (n.d.). SpringerLink.
  • Functional group identification for FTIR spectra using image-based machine learning models. (n.d.). NSF Public Access Repository.
  • FTIR Analysis Beginner's Guide: Interpreting Results. (2018). Innovatech Labs.
  • How to Interpret FTIR Results: A Beginner's Guide. (2025). AZoM.com.
  • NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023). AZoLifeSciences.com.
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  • Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2022). Chemistry LibreTexts.
  • Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts.
  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PubMed.
  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (n.d.). IJSDR.
  • Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. (n.d.). SciELO.
  • 1-(2,3-Dihydrobenzofuran-5-yl)propan-1-ol. (n.d.). PubChem.
  • (PDF) Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. (2025). ResearchGate.

Sources

physicochemical properties of 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol

Abstract

This compound is a molecule of significant interest built upon the 2,3-dihydrobenzofuran scaffold. This core structure is recognized as a "privileged" scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1][2] Its derivatives have shown promise in the development of treatments for neurodegenerative diseases, such as Alzheimer's, and as potent antioxidants.[3][4] A thorough understanding of the physicochemical properties of this compound is fundamental for its advancement in any research or drug development pipeline. These properties govern critical aspects such as solubility, membrane permeability, metabolic stability, and formulation feasibility, collectively influencing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, details standard experimental protocols for their validation, and discusses the implications for its application in scientific research.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The structural features of this compound—a dihydrobenzofuran ring linked to a propanol side chain at the C5 position—dictate its chemical behavior and physical properties.

Table 1: Chemical Identifiers and Properties

Identifier Value Source
IUPAC Name This compound -
CAS Number 217483-06-2 [5][6]
Molecular Formula C₁₁H₁₄O₂ [7]
Molecular Weight 178.23 g/mol [7]
Canonical SMILES C1C(OC2=CC=C(C=C21)CCC)O -

| InChI Key | PMABRNGAHKYSRL-UHFFFAOYSA-N |[7] |

Predicted Physicochemical Characteristics

While extensive experimental data for this specific molecule is not widely published, we can derive a robust set of predicted properties based on its structure and well-understood chemical principles. These predictions serve as a critical baseline for experimental design and hypothesis generation.

Table 2: Summary of Predicted Physicochemical Properties

Property Predicted Value Rationale & Significance
Boiling Point ~320-340 °C Estimated based on molecular weight and the presence of a hydroxyl group capable of hydrogen bonding, which significantly elevates the boiling point compared to non-polar analogs.
Melting Point Not Available Expected to be a low-melting solid or a viscous oil at room temperature. The flexible propanol chain may disrupt crystal lattice formation.
LogP (o/w) ~2.0 - 2.5 This predicted value suggests a moderate lipophilicity. It indicates a favorable balance for potential oral bioavailability, allowing for sufficient aqueous solubility for dissolution while being lipid-soluble enough to cross biological membranes.
pKa ~16-18 The acidity is attributed to the primary alcohol proton. This pKa is typical for aliphatic alcohols, indicating it will be overwhelmingly in its neutral, protonated form at physiological pH.

| Aqueous Solubility | Low to Moderate | The molecule possesses both a polar hydroxyl group, which enhances water solubility through hydrogen bonding, and a larger, non-polar dihydrobenzofuran ring system that limits it. Solubility is expected to be poor in water but good in organic solvents like ethanol, methanol, and DMSO. |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of the compound. The following sections detail the expected spectral signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of the molecule.

  • ¹H NMR (Predicted):

    • Aromatic Protons (δ 6.5-7.2 ppm): Three protons on the benzene ring are expected, likely exhibiting complex splitting patterns (doublets and doublet of doublets) characteristic of a 1,2,4-trisubstituted benzene ring.

    • Dihydrofuran Methylene Protons (δ 4.5-4.6 ppm, O-CH₂ and δ 3.1-3.2 ppm, Ar-CH₂): The two methylene groups of the dihydrofuran ring are diastereotopic. The protons on the carbon adjacent to the oxygen (O-CH₂) will be further downfield and are expected to appear as a triplet. The protons on the carbon adjacent to the aromatic ring (Ar-CH₂) will be upfield and also appear as a triplet.

    • Propanol Chain Protons:

      • -CH₂-OH (δ ~3.6 ppm): A triplet, deshielded by the adjacent hydroxyl group.

      • Ar-CH₂- (δ ~2.6 ppm): A triplet, deshielded by the aromatic ring.

      • -CH₂-CH₂-CH₂- (δ ~1.8 ppm): A multiplet (quintet or sextet), coupled to the two adjacent methylene groups.

    • Hydroxyl Proton (-OH, variable): A broad singlet whose chemical shift is dependent on concentration and solvent.

  • ¹³C NMR (Predicted):

    • Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the aromatic carbons, with the oxygen- and alkyl-substituted carbons appearing furthest downfield.

    • O-CH₂ Carbon (δ ~71 ppm): The carbon of the dihydrofuran ring attached to the oxygen atom.

    • Ar-CH₂ Carbon (δ ~29 ppm): The carbon of the dihydrofuran ring attached to the benzene ring.

    • Propanol Chain Carbons (δ ~62, 34, 32 ppm): Three signals corresponding to the HO-CH₂, the middle -CH₂-, and the Ar-CH₂- carbons, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • O-H Stretch (3200–3600 cm⁻¹): A strong, broad absorption band characteristic of the alcohol hydroxyl group, indicating hydrogen bonding.[8]

  • C-H Stretch (Aliphatic, 2850–3000 cm⁻¹): Sharp absorptions corresponding to the C-H bonds of the dihydrofuran and propanol methylene groups.[8]

  • C-H Stretch (Aromatic, 3000–3100 cm⁻¹): Weaker, sharp absorptions for the aromatic C-H bonds.

  • C=C Stretch (Aromatic, ~1450–1600 cm⁻¹): Multiple sharp bands of variable intensity, characteristic of the benzene ring.

  • C-O Stretch (Alcohol, ~1050 cm⁻¹): A strong, distinct band for the primary alcohol C-O bond.[8]

  • C-O Stretch (Aryl Ether, ~1230 cm⁻¹): A strong band corresponding to the C-O-C ether linkage within the dihydrofuran ring.[9]

Experimental Protocols for Physicochemical Characterization

To move from prediction to validated data, rigorous experimental protocols are required. The following sections detail standardized methodologies for determining key physicochemical parameters.

Protocol: Determination of Purity via Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds. This protocol outlines a robust method for analyzing this compound.

Causality: A C18 (octadecylsilyl) stationary phase is chosen for its excellent retention and separation of moderately non-polar compounds like the target molecule. A gradient elution is employed to ensure that both the main compound and any potential impurities with different polarities are effectively resolved and eluted within a reasonable timeframe. UV detection is selected because the benzofuran moiety contains a strong chromophore.

Methodology:

  • System Preparation: Equilibrate an HPLC system equipped with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) with the initial mobile phase composition.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid (v/v)

    • Solvent B: Acetonitrile with 0.1% Formic Acid (v/v)

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in Acetonitrile. Dilute to a working concentration of 50 µg/mL with a 50:50 mixture of Solvent A and B.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 220 nm and 254 nm

    • Gradient Program:

      • 0-2 min: 40% B

      • 2-15 min: Linear gradient from 40% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: Return to 40% B

      • 18.1-25 min: Re-equilibration at 40% B

  • Data Analysis: Integrate the peak area of all detected peaks. Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

HPLC_Workflow cluster_prep Preparation cluster_run Analysis cluster_analysis Data Processing SamplePrep Sample Preparation (50 µg/mL in 50:50 A:B) Injection Inject Sample (10 µL) SamplePrep->Injection SystemPrep System Equilibration (C18 Column, 40% B) SystemPrep->Injection Separation Gradient Elution (40-95% Acetonitrile) Injection->Separation Detection UV Detection (220 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area) Integration->Calculation

Caption: Workflow for HPLC purity analysis.

Protocol: Thermal Stability Analysis via TGA

Thermogravimetric Analysis (TGA) provides critical information on the thermal stability and decomposition profile of a material.

Causality: This experiment determines the temperature at which the compound begins to degrade. This is crucial for establishing safe handling, storage, and processing temperatures, particularly if the compound is to be formulated via methods involving heat (e.g., hot-melt extrusion).

Methodology:

  • Instrument Setup: Calibrate the TGA instrument for temperature and mass.

  • Sample Loading: Accurately weigh 5-10 mg of the sample into a ceramic or aluminum TGA pan.

  • Experimental Conditions:

    • Atmosphere: Nitrogen gas at a flow rate of 50 mL/min (to prevent oxidative degradation).

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of decomposition is typically defined as the temperature at which 5% weight loss occurs (T₅).

Properties_Relationship Compound This compound LogP Lipophilicity (LogP) Compound->LogP Solubility Solubility Compound->Solubility pKa Acidity/Basicity (pKa) Compound->pKa Stability Thermal Stability (TGA) Compound->Stability Permeability Membrane Permeability LogP->Permeability Solubility->Permeability Absorption Oral Absorption Solubility->Absorption Formulation Formulation Strategy Solubility->Formulation pKa->Absorption Stability->Formulation Storage Storage & Handling Stability->Storage Permeability->Absorption

Caption: Relationship of physicochemical properties to drug development.

Synthesis and Potential Applications

While a detailed synthetic chemistry guide is beyond the scope of this document, a plausible synthetic route provides context for its accessibility. The synthesis of benzofuran derivatives is well-documented.[10][11] A common approach involves the cyclization of appropriately substituted phenols.

The primary value of this compound lies in its potential as a building block or lead compound in drug discovery. The dihydrobenzofuran core is a key pharmacophore in compounds designed as:

  • Antioxidants: The phenolic-like structure, once metabolized, can act as a potent free-radical scavenger, analogous to Vitamin E.[3]

  • Neuroprotective Agents: Benzofuran-based molecules are being actively investigated as inhibitors of enzymes and protein aggregations associated with Alzheimer's disease.[4]

  • Anti-inflammatory Agents: The scaffold is present in molecules that inhibit leukotriene biosynthesis, a key pathway in inflammation.[12]

Conclusion

This compound is a compound with significant potential, stemming from its privileged dihydrobenzofuran core. This guide has consolidated its structural identity and provided a robust profile of its predicted physicochemical and spectroscopic properties. The outlined experimental protocols for HPLC and TGA provide a clear path for researchers to validate these predictions and rigorously characterize the molecule. A comprehensive understanding of these fundamental properties is the critical first step in unlocking the full potential of this and related molecules in the fields of medicinal chemistry, drug development, and materials science.

References

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-1-ol. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, predicted). Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,3-Dihydrobenzofuran-5-yl)propan-1-ol. Retrieved from [Link]

  • IJPPS. (2014). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental). Retrieved from [Link]

  • MDPI. (2023). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Retrieved from [Link]

  • Grisar, J. M., Bolkenius, F. N., Petty, M. A., & Verne, J. (1995). 2,3-Dihydro-1-benzofuran-5-ols as Analogues of Alpha-Tocopherol That Inhibit in Vitro and Ex Vivo Lipid Autoxidation and Protect Mice Against Central Nervous System Trauma. Journal of Medicinal Chemistry, 38(3), 453-8. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Total synthesis of natural products containing benzofuran rings. Retrieved from [Link]

  • NIST. (n.d.). Benzofuran, 2,3-dihydro-. Retrieved from [Link]

  • Hammond, M. L., Kopka, I. E., Zambias, R. A., Caldwell, C. G., Boger, J., Baker, F., ... & MacIntyre, D. E. (1989). 2,3-Dihydro-5-benzofuranols as antioxidant-based inhibitors of leukotriene biosynthesis. Journal of Medicinal Chemistry, 32(5), 1006-20. Retrieved from [Link]

  • Kumar, R., & Singh, P. (2018). Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease. ChemMedChem, 13(13), 1295-1311. Retrieved from [Link]

  • IJSDR. (2023). Study of Benzofuran Derivatives and their Biological Significance. Retrieved from [Link]

  • Physical Chemistry Research. (2021). A Density Functional Theory Study. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 217483-06-2

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: The Emerging Potential of a Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran motif is a privileged heterocyclic scaffold that forms the core of numerous biologically active natural products and synthetic compounds.[1] Its structural rigidity and ability to present substituents in a defined three-dimensional space make it a highly attractive framework in medicinal chemistry.[2][3] Derivatives of this core have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, neuroprotective, and antimicrobial properties.[4][5][6] This guide focuses on a specific derivative, 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol, providing a comprehensive overview of its chemical characteristics, a plausible synthetic approach, and its potential within the broader context of drug discovery and development. While specific experimental data for this exact molecule is limited in publicly accessible literature, this paper will leverage data from structurally related analogues to provide a predictive and insightful resource for researchers.

Physicochemical and Structural Characteristics

This compound is a small molecule featuring a dihydrobenzofuran core substituted at the 5-position with a propan-1-ol chain. This combination of a heterocyclic aromatic system and a flexible aliphatic alcohol side chain imparts a unique set of physicochemical properties that are crucial for its potential biological interactions.

Structural Data
PropertyValueSource
CAS Number 217483-06-2[7][8]
Molecular Formula C₁₁H₁₄O₂[9]
Molecular Weight 178.23 g/mol [9]
IUPAC Name This compound[9]
Predicted Physicochemical Properties
PropertyPredicted ValueSource
XLogP3-AA 2.1[9]
Hydrogen Bond Donor Count 1[9]
Hydrogen Bond Acceptor Count 2[9]
Rotatable Bond Count 3[9]
Topological Polar Surface Area (TPSA) 29.5 Ų[9]

Synthesis and Purification: A Proposed Methodological Framework

Proposed Synthetic Pathway

A logical approach to the synthesis of the target compound involves a multi-step process starting from a commercially available substituted phenol. A potential route is outlined below:

Synthetic Pathway A 4-Bromo-2-allylphenol B 5-Bromo-2,3-dihydro-2-methylbenzofuran A->B  Claisen Rearrangement, then Cyclization   C 3-(2,3-Dihydro-2-methylbenzofuran-5-yl)prop-2-en-1-ol B->C  Heck Coupling with Allyl Alcohol   D This compound C->D  Catalytic Hydrogenation  

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5-Bromo-2,3-dihydro-2-methylbenzofuran from 4-Bromo-2-allylphenol

  • Rationale: The Claisen rearrangement of an allyl phenyl ether followed by intramolecular cyclization is a classic and effective method for constructing the dihydrobenzofuran ring system.

  • Procedure:

    • To a solution of 4-bromo-2-allylphenol in a high-boiling solvent such as N,N-diethylaniline, add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂).

    • Heat the reaction mixture to reflux (approximately 215 °C) for 4-6 hours to induce the Claisen rearrangement, forming the ortho-allyl phenol intermediate.

    • Upon cooling, the intermediate will undergo acid-catalyzed intramolecular cyclization to yield 5-bromo-2,3-dihydro-2-methylbenzofuran.

    • The crude product can be purified by column chromatography on silica gel.

Step 2: Heck Coupling of 5-Bromo-2,3-dihydro-2-methylbenzofuran with Allyl Alcohol

  • Rationale: The Heck reaction is a powerful tool for carbon-carbon bond formation, allowing for the introduction of the three-carbon side chain.

  • Procedure:

    • In a sealed reaction vessel, combine 5-bromo-2,3-dihydro-2-methylbenzofuran, allyl alcohol, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tolyl)₃), and a base (e.g., triethylamine) in a suitable solvent like acetonitrile.

    • Heat the mixture to 80-100 °C for 12-24 hours.

    • After cooling, filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure.

    • Purify the resulting 3-(2,3-Dihydro-2-methylbenzofuran-5-yl)prop-2-en-1-ol by column chromatography.

Step 3: Catalytic Hydrogenation to Yield this compound

  • Rationale: Catalytic hydrogenation provides a clean and efficient method for the reduction of the alkene to an alkane, yielding the final product.

  • Procedure:

    • Dissolve 3-(2,3-Dihydro-2-methylbenzofuran-5-yl)prop-2-en-1-ol in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature and pressure.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the crude product.

    • Final purification can be achieved by column chromatography to yield pure this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques would be employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR data are crucial for structural elucidation. While experimental spectra for this specific compound are not available, predicted spectra can be generated using computational tools.[12][13]

Predicted ¹H NMR (CDCl₃, 400 MHz):

  • δ 7.0-7.2 (m, 3H, Ar-H): Aromatic protons on the dihydrobenzofuran ring.

  • δ 4.5 (t, 2H, -O-CH₂-): Methylene protons on the furan ring adjacent to the oxygen.

  • δ 3.8 (t, 2H, -CH₂-OH): Methylene protons adjacent to the hydroxyl group.

  • δ 3.2 (t, 2H, Ar-CH₂-): Methylene protons on the furan ring adjacent to the aromatic ring.

  • δ 2.7 (t, 2H, Ar-CH₂-): Methylene protons of the propyl chain adjacent to the aromatic ring.

  • δ 1.8 (p, 2H, -CH₂-): Methylene protons in the middle of the propyl chain.

  • δ 1.6 (br s, 1H, -OH): Hydroxyl proton.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 178.

  • Key Fragments: Loss of water (m/z = 160), cleavage of the propyl chain (e.g., loss of C₃H₇O, leading to a dihydrobenzofuranylmethyl cation at m/z = 119), and other characteristic fragments of the dihydrobenzofuran ring system.[14][15]

Mass Spec Fragmentation A [M]+• m/z = 178 B [M - H₂O]+• m/z = 160 A->B -H₂O C [C₈H₇O]+ m/z = 119 A->C -C₃H₇O•

Caption: Predicted mass spectrometry fragmentation of the target compound.

Infrared (IR) Spectroscopy

IR spectroscopy would be used to identify the key functional groups present in the molecule.

Expected IR Absorptions (cm⁻¹):

  • ~3350 (broad): O-H stretch of the alcohol.

  • ~3050: Aromatic C-H stretch.

  • ~2950, 2870: Aliphatic C-H stretch.

  • ~1600, 1480: Aromatic C=C stretch.

  • ~1250: Aryl-O stretch.

  • ~1050: C-O stretch of the primary alcohol.

Potential Biological Activity and Therapeutic Applications

While no specific biological data for this compound has been published, the dihydrobenzofuran scaffold is associated with a wide range of biological activities, suggesting potential therapeutic applications for this compound.

Anti-inflammatory and Antioxidant Potential

Many dihydrobenzofuran derivatives exhibit significant anti-inflammatory and antioxidant properties.[2][4] Some analogues of α-tocopherol (Vitamin E) containing the 2,3-dihydro-1-benzofuran-5-ol core have been shown to inhibit lipid peroxidation and protect against central nervous system trauma.[16] The phenolic-like structure of the dihydrobenzofuran ring can act as a radical scavenger. It is plausible that this compound could exhibit similar properties, making it a candidate for investigation in inflammatory and oxidative stress-related disorders.

Anticancer Activity

The benzofuran and dihydrobenzofuran skeletons are present in numerous compounds with demonstrated anticancer activity.[5][17] These compounds can induce apoptosis and arrest the cell cycle in various cancer cell lines. The specific substitution pattern on the dihydrobenzofuran ring is critical for cytotoxic activity. Further screening of this compound against a panel of cancer cell lines would be a logical step to explore its potential in oncology.

Neurological and CNS Activity

Analogues of hallucinogenic phenethylamines incorporating the 2,3-dihydrobenzofuran structure have been synthesized and studied for their effects on the central nervous system.[18] While this compound does not share the typical pharmacophore for hallucinogenic activity, its ability to cross the blood-brain barrier and interact with CNS targets cannot be ruled out. Its structural similarity to compounds with neuroprotective effects warrants further investigation in models of neurodegenerative diseases.

Future Directions and Research Perspectives

The lack of specific data for this compound presents a clear opportunity for further research. The following areas are of immediate interest:

  • Validated Synthesis and Characterization: The development and publication of a robust and reproducible synthetic protocol, along with complete analytical characterization, is a critical first step.

  • In Vitro Biological Screening: A comprehensive screening of the compound against a diverse panel of biological targets, including enzymes and receptors implicated in inflammation, cancer, and neurological disorders, would provide valuable insights into its potential therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with modifications to the propanol side chain and substitutions on the dihydrobenzofuran ring would help to elucidate the key structural features required for biological activity.

  • Mechanism of Action Studies: Should promising biological activity be identified, further studies to determine the specific molecular targets and signaling pathways modulated by the compound would be essential for its development as a potential therapeutic agent.

Conclusion

This compound is a compound of significant interest due to its incorporation of the biologically privileged dihydrobenzofuran scaffold. While specific experimental data is currently lacking, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and a rationale for its potential in various therapeutic areas based on the known activities of structurally related compounds. It is hoped that this document will serve as a valuable resource for researchers and stimulate further investigation into the chemical and biological properties of this promising molecule.

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Dihydrobenzofuran Derivatives: A Technical Guide to Their Diverse Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran moiety is a privileged heterocyclic scaffold that forms the core of numerous naturally occurring and synthetic compounds exhibiting a wide array of biological activities.[1][2][3] This unique structural feature, consisting of a fused benzene and dihydrofuran ring, provides an ideal framework for the development of novel therapeutic agents.[1] The inherent versatility of this scaffold allows for substitutions at various positions, leading to a diverse range of pharmacological effects, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties.[4][5][6][7][8] This guide provides an in-depth exploration of the significant biological activities of dihydrobenzofuran derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for their evaluation.

Anticancer Activity: Targeting Cell Proliferation and Survival

Dihydrobenzofuran derivatives have emerged as a promising class of anticancer agents, demonstrating potent activity against a variety of cancer cell lines.[9][10] Their mechanisms of action are often multifaceted, involving the inhibition of key cellular processes such as cell cycle progression and the induction of apoptosis.

Mechanism of Action: Inducing Cell Cycle Arrest and Apoptosis

Several dihydrobenzofuran derivatives exert their anticancer effects by inducing cell cycle arrest, primarily at the G1 or G2/M phase, thereby preventing cancer cell proliferation. For instance, the natural benzofuran derivative ailanthoidol has been shown to induce G1 arrest by reducing the expression of cyclin D1 and cyclin-dependent kinase 2 (CDK2).[9] Furthermore, many of these compounds trigger apoptosis, or programmed cell death, in cancer cells. This is often achieved through the modulation of key apoptotic proteins, such as the downregulation of the anti-apoptotic protein Bcl-2 and the cleavage of poly (ADP-ribose) polymerase-1 (PARP-1).[11][12] Some derivatives have also been found to inhibit the activity of crucial enzymes in cancer progression, such as glycogen synthase kinase-3β (GSK3β) and casein kinase 2 (CK2).[9][13][14]

Structure-Activity Relationship (SAR) Insights

The anticancer efficacy of dihydrobenzofuran derivatives is significantly influenced by the nature and position of substituents on the benzofuran skeleton.[9]

  • Halogenation: The introduction of halogen atoms, such as chlorine, bromine, or fluorine, into the benzofuran ring has been consistently shown to enhance anticancer activity.[10][11][12]

  • Substitutions at C-2 and C-3: The presence of ester or heterocyclic ring substitutions at the C-2 position is often crucial for cytotoxic activity.[10]

  • Hybrid Molecules: Hybrid molecules that combine the dihydrobenzofuran scaffold with other pharmacologically active moieties, such as chalcones, triazoles, and piperazines, have demonstrated potent cytotoxic effects.[10]

  • N-phenethyl carboxamide: The presence of an N-phenethyl carboxamide group has been shown to significantly enhance antiproliferative activity.[10]

Quantitative Data Summary: In Vitro Anticancer Activity
Compound ClassCancer Cell LineIC50 (µM)Reference
Naturally isolated dihydrobenzofuran derivativeNCI-H460 (Lung)53.24[9]
CAL-27 (Oral)48.52[9]
Thiazole-substituted benzofuran derivativeHePG2, HeLa, MCF-7, PC34.0 - 16.72[9]
Oxadiazole-conjugated benzofuran derivativeMIA PaCa2, HCT1163.27 - 11.27[9]
Fluorinated dihydrobenzofuran derivativeHCT116 (Colorectal)19.5 - 24.8[11]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of dihydrobenzofuran derivatives on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., NCI-H460, CAL-27) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.[15]

  • Compound Treatment: Treat the cells with various concentrations of the dihydrobenzofuran derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control. Incubate for 48 hours.[15][16]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Diagram: Anticancer Mechanism of Dihydrobenzofuran Derivatives

anticancer_mechanism cluster_compound Dihydrobenzofuran Derivative cluster_cell Cancer Cell Compound Dihydrobenzofuran Derivative G1_Arrest G1 Phase Arrest Compound->G1_Arrest Induces G2M_Arrest G2/M Phase Arrest Compound->G2M_Arrest Induces Apoptosis Apoptosis Compound->Apoptosis Induces GSK3B GSK3β Inhibition Compound->GSK3B Inhibits CK2 CK2 Inhibition Compound->CK2 Inhibits Bcl2 Bcl-2 Inhibition Apoptosis->Bcl2 Mediated by PARP PARP Cleavage Apoptosis->PARP Mediated by

Caption: Dihydrobenzofuran derivatives exert anticancer effects through multiple pathways.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases, including cancer.[11][12] Dihydrobenzofuran derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for the development of novel anti-inflammatory drugs.[4][17]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of these compounds are primarily attributed to their ability to inhibit the production of pro-inflammatory mediators. Many dihydrobenzofuran derivatives have been shown to suppress the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), key enzymes involved in the inflammatory response.[11][12] This leads to a reduction in the secretion of inflammatory mediators such as prostaglandin E2 (PGE2), nitric oxide (NO), interleukin-6 (IL-6), and chemokine (C-C) ligand 2 (CCL2).[11][12] Some derivatives have also been identified as potent inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the production of PGE2.[18]

Structure-Activity Relationship (SAR) Insights
  • Substituents at C-5 and C-6: The presence of an alkyl or aryl group at position 6 and a chlorine atom at position 5 results in very powerful anti-inflammatory agents and inhibitors of prostaglandin synthesis.[17]

  • Fluorination: The introduction of fluorine atoms can enhance the biological effects of benzofuran derivatives.[11][12]

  • Hydroxyl and Carboxyl Groups: The presence of hydroxyl and/or carboxyl groups can also contribute to enhanced anti-inflammatory activity.[11][12]

Quantitative Data Summary: In Vitro Anti-inflammatory Activity
Compound ClassMediatorIC50 (µM)Reference
Fluorinated dihydrobenzofuran derivativesInterleukin-6 (IL-6)1.2 - 9.04[11][12]
Chemokine (C-C) Ligand 2 (CCL2)1.5 - 19.3[11][12]
Nitric Oxide (NO)2.4 - 5.2[11][12]
Prostaglandin E2 (PGE2)1.1 - 20.5[11][12]
Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-induced Paw Edema)

This protocol describes a common in vivo model for evaluating the anti-inflammatory activity of test compounds.[17]

  • Animal Model: Use male rats (e.g., Sprague-Dawley) weighing 150-200g.

  • Compound Administration: Administer the dihydrobenzofuran derivative or a reference drug (e.g., indomethacin) orally or intraperitoneally.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group that received only carrageenan.

Diagram: Anti-inflammatory Signaling Pathway

anti_inflammatory_pathway Stimulus Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage Stimulus->Macrophage COX2 COX-2 Macrophage->COX2 Upregulates NOS2 NOS2 Macrophage->NOS2 Upregulates PGE2 PGE2 COX2->PGE2 Produces NO NO NOS2->NO Produces Inflammation Inflammation PGE2->Inflammation NO->Inflammation Dihydrobenzofuran Dihydrobenzofuran Derivative Dihydrobenzofuran->COX2 Inhibits Dihydrobenzofuran->NOS2 Inhibits

Caption: Dihydrobenzofuran derivatives inhibit key enzymes in the inflammatory cascade.

Neuroprotective Effects: Combating Neurodegeneration

Neurodegenerative diseases like Alzheimer's are characterized by progressive neuronal loss. Dihydrobenzofuran derivatives have shown promise as neuroprotective agents, offering potential therapeutic avenues for these debilitating conditions.[19][20]

Mechanism of Action: Attenuating Oxidative Stress and Excitotoxicity

The neuroprotective effects of these compounds are often linked to their antioxidant and anti-excitotoxic properties.[21] Some derivatives can effectively scavenge free radicals and inhibit lipid peroxidation, thereby protecting neurons from oxidative damage.[21] Additionally, certain dihydrobenzofuran-2-carboxamide derivatives have demonstrated the ability to protect against N-methyl-D-aspartate (NMDA)-induced excitotoxicity, a key mechanism of neuronal cell death in various neurological disorders.[21] Hybrid molecules incorporating a benzofuran core with an organoselenium group have also been shown to attenuate oxidative stress and regulate neuroinflammatory responses.[19]

Structure-Activity Relationship (SAR) Insights
  • Substitutions on the Benzofuran-2-carboxamide Scaffold: For 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives, a methyl (-CH3) substitution at the R2 position and a hydroxyl (-OH) substitution at the R3 position appear to be important for neuroprotective action against excitotoxic damage.[21]

Experimental Protocol: In Vitro Neuroprotection Assay (NMDA-induced Excitotoxicity)

This protocol details a method for assessing the neuroprotective effects of dihydrobenzofuran derivatives against excitotoxicity in primary neuronal cultures.[21]

  • Primary Cortical Culture: Prepare primary cortical neuronal cultures from rat embryos.

  • Compound Pre-treatment: After 7-10 days in culture, pre-treat the neurons with various concentrations of the dihydrobenzofuran derivatives for 1 hour.

  • NMDA Exposure: Expose the neurons to 300 µM NMDA for 10 minutes in a magnesium-free medium.

  • Wash and Incubate: Wash the cells and incubate them in a conditioned medium for 24 hours.

  • Cell Viability Assessment: Assess neuronal cell viability using a lactate dehydrogenase (LDH) assay or by counting viable cells after staining with trypan blue.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compounds compared to the NMDA-treated control.

Diagram: Neuroprotective Workflow

neuroprotection_workflow start Primary Cortical Neuron Culture pretreatment Pre-treatment with Dihydrobenzofuran Derivative start->pretreatment nmda NMDA Exposure (Excitotoxic Insult) pretreatment->nmda incubation Wash and Incubate (24 hours) nmda->incubation viability Assess Cell Viability (LDH Assay) incubation->viability end Determine Neuroprotection viability->end

Caption: A streamlined workflow for assessing the neuroprotective effects of dihydrobenzofuran derivatives.

Antimicrobial Activity: A Potential Source of New Antibiotics

The emergence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Dihydrobenzofuran derivatives have demonstrated activity against a range of bacteria and fungi, highlighting their potential in this area.[22][23][24]

Mechanism of Action

The precise mechanisms of antimicrobial action for many dihydrobenzofuran derivatives are still under investigation. However, it is believed that their lipophilicity allows them to penetrate microbial cell membranes, disrupting cellular processes and leading to cell death.

Structure-Activity Relationship (SAR) Insights
  • Hydrophobicity: Hydrophobic benzofuran analogs have been found to exhibit favorable antibacterial activities.[23]

  • Aza- vs. Oxa-benzofurans: Aza-benzofuran compounds have shown better antibacterial activity, while oxa-benzofuran compounds have demonstrated greater antifungal activity.[24]

Conclusion and Future Directions

Dihydrobenzofuran derivatives represent a highly versatile and promising class of bioactive compounds with significant therapeutic potential. Their diverse pharmacological activities, coupled with the tunability of their chemical structure, make them attractive scaffolds for drug discovery and development. Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most potent derivatives, as well as optimizing their pharmacokinetic and pharmacodynamic properties for in vivo efficacy and safety. The continued exploration of this remarkable chemical scaffold holds great promise for the development of novel therapies for a wide range of human diseases.

References

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De Novo Target Identification and Validation for 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol: A Strategic Guide

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide or whitepaper on the core.

Abstract

The compound 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol represents a novel chemical entity with an as-yet uncharacterized biological activity profile. The absence of established targets necessitates a systematic and unbiased approach to elucidate its mechanism of action and identify potential therapeutic applications. This guide provides a comprehensive, technically-grounded framework for the de novo identification and validation of molecular targets for this compound. We will detail a multi-pronged strategy commencing with in silico predictive modeling, progressing to robust experimental target discovery using cutting-edge proteomic techniques, and culminating in rigorous biophysical and cell-based validation assays. The methodologies described herein are designed to provide a high degree of scientific confidence, guiding researchers from a novel molecule to a validated therapeutic target.

Introduction: The Challenge of a Novel Chemical Entity

The molecule this compound, featuring a dihydrobenzofuran core, belongs to a class of structures known to interact with a variety of biological targets. However, specific data for this particular compound is not available in the public domain. This presents a classic challenge in drug discovery: how do we efficiently and accurately identify the molecular target(s) of a novel compound to unlock its therapeutic potential?

This guide eschews a speculative approach. Instead, we present a logical, industry-standard workflow that integrates computational prediction with empirical, unbiased experimental validation. The causality behind each experimental choice is explained to empower researchers to not only execute the protocols but also to interpret the resulting data with confidence.

Phase I: In Silico Target Prediction and Hypothesis Generation

Before committing to resource-intensive wet-lab experiments, a computational pre-assessment can generate initial hypotheses and prioritize experimental avenues. This phase leverages the principle that structurally similar molecules often share similar biological targets.

Rationale for In Silico First Approach

A computational-first strategy is cost-effective and rapid. It allows us to scan the vast landscape of the known "targetable proteome" to identify a smaller, more manageable set of high-probability candidate proteins. This is achieved through two primary methods: ligand-based and structure-based virtual screening.

Methodology: A Dual-Pronged Computational Screen

A. Ligand-Based Virtual Screening: This method relies on the "similarity principle." We will use the chemical structure of our compound as a query to search large chemical databases for structurally similar compounds with known biological activities.

  • Protocol:

    • Structure Preparation: Generate a 2D and 3D representation of this compound.

    • Database Selection: Utilize public databases such as ChEMBL, PubChem, and DrugBank, which contain extensive information on chemical structures and their associated biological assay data.

    • Similarity Search: Perform a Tanimoto similarity search using the compound's molecular fingerprint. A Tanimoto coefficient > 0.85 is typically considered to indicate a high degree of similarity.

    • Target Collation: Compile a list of known protein targets for the identified similar compounds.

    • Analysis: Analyze the resulting list of potential targets for enrichment in specific protein families (e.g., kinases, GPCRs) or signaling pathways.

B. Structure-Based Virtual Screening (Reverse Docking): Here, we "dock" our compound into the 3D structures of a library of proteins to predict binding affinity.

  • Protocol:

    • Protein Library Preparation: Utilize a curated library of protein crystal structures, such as the Protein Data Bank (PDB).

    • Docking Simulation: Employ docking software (e.g., AutoDock, Glide) to systematically place the 3D conformation of our compound into the binding pockets of the proteins in the library.

    • Scoring and Ranking: Score the potential poses based on a scoring function that estimates binding free energy. Rank the proteins from highest to lowest predicted binding affinity.

    • Candidate Selection: Select the top-ranked proteins for further investigation.

Data Presentation: Hypothetical In Silico Results
Method Identified Potential Target Rationale/Homologous Ligand Docking Score (kcal/mol)
Ligand-Based5-HT2A ReceptorHigh structural similarity to known serotonin receptor modulatorsN/A
Ligand-BasedFAAH (Fatty Acid Amide Hydrolase)Dihydrobenzofuran core present in some FAAH inhibitorsN/A
Structure-BasedCyclooxygenase-2 (COX-2)Favorable predicted binding energy in the active site-9.2
Structure-BasedCarbonic Anhydrase IIHigh shape complementarity and hydrogen bonding network-8.5

This table represents hypothetical data for illustrative purposes.

Phase II: Unbiased Experimental Target Identification

While in silico methods provide valuable hypotheses, they require empirical validation. Unbiased experimental approaches aim to identify interacting proteins directly from a complex biological sample (e.g., cell lysate or tissue homogenate) without prior assumptions.

Chemical Proteomics: Affinity-Based Target Discovery

The gold standard for identifying direct binding partners is affinity chromatography coupled with mass spectrometry (AC-MS). This technique involves immobilizing the compound of interest and using it as "bait" to "fish" for its binding partners from a proteome.

  • Rationale: This method directly identifies proteins that physically interact with the compound. A competition elution step, using an excess of the free compound, provides a self-validating system, distinguishing specific binders from non-specific background proteins.

Detailed Protocol: AC-MS for Target Identification

Step 1: Synthesis of the Affinity Probe

  • Functionalization: Introduce a chemically reactive handle onto the this compound structure. The propanol group is an ideal site for modification with a linker that terminates in an amine or carboxyl group, with minimal disruption to the core pharmacophore.

  • Immobilization: Covalently couple the functionalized compound to a pre-activated chromatography resin (e.g., NHS-activated Sepharose or Azide/Alkyne "Click-Chemistry" resins).

  • Control Resin Preparation: Prepare a control resin by blocking the reactive groups without attaching the compound to account for non-specific binding to the resin itself.

Step 2: Protein Extraction

  • Cell/Tissue Lysis: Lyse cultured cells or tissue samples in a non-denaturing buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.

  • Clarification: Centrifuge the lysate at high speed (~14,000 x g) at 4°C to pellet cellular debris. The supernatant is the proteome extract.

  • Quantification: Determine the total protein concentration using a standard method like the Bradford or BCA assay.

Step 3: Affinity Pull-Down

  • Incubation: Incubate a defined amount of total protein (typically 1-5 mg) with both the compound-immobilized resin and the control resin. Perform this incubation at 4°C for 2-4 hours with gentle rotation.

  • Washing: Wash the resins extensively with lysis buffer to remove non-specifically bound proteins. Typically, 3-5 washes are performed.

  • Elution:

    • Specific Elution: Incubate the washed resin with a high concentration (e.g., 100 µM) of the free, non-immobilized this compound. This will competitively displace specifically bound proteins.

    • Non-Specific Elution: As a control, a denaturing elution can be performed using a buffer containing SDS or by boiling in sample buffer.

Step 4: Protein Identification by Mass Spectrometry

  • Sample Preparation: Eluted proteins are separated by SDS-PAGE, and the entire gel lane is excised and subjected to in-gel trypsin digestion.

  • LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The MS/MS spectra are searched against a protein database (e.g., UniProt/Swiss-Prot) to identify the proteins. Proteins that are significantly enriched in the specific elution from the compound resin compared to the control resin are considered high-confidence candidate targets.

Visualization: AC-MS Workflow

AC_MS_Workflow cluster_prep Probe Preparation cluster_exp Pull-Down Experiment cluster_analysis Analysis Compound Free Compound Probe Synthesize Affinity Probe Compound->Probe Resin Immobilized Compound Resin Probe->Resin Incubate Incubate Lysate with Resin Resin->Incubate Lysate Cell/Tissue Lysate Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Competitive Elution with Free Compound Wash->Elute MS LC-MS/MS Analysis Elute->MS DB Database Search & Data Analysis MS->DB Targets Candidate Targets DB->Targets

Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

Phase III: Target Validation and Engagement

Identification of a candidate protein is not sufficient. We must rigorously validate that the compound directly binds to the target in a cellular context and that this engagement leads to a functional consequence.

Confirming Direct Binding: Biophysical Assays

These methods provide quantitative data on binding affinity (KD), stoichiometry, and kinetics.

  • Surface Plasmon Resonance (SPR):

    • Principle: Immobilize the purified candidate protein on a sensor chip and flow solutions of the compound over the surface. A change in the refractive index upon binding is measured in real-time.

    • Output: Provides KD, on-rate (ka), and off-rate (kd).

  • Isothermal Titration Calorimetry (ITC):

    • Principle: Measures the heat released or absorbed during the binding event between the protein and the compound in solution.

    • Output: Provides KD, stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Confirming Target Engagement in Cells: CETSA

The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm that a compound binds to its target protein within the complex environment of an intact cell.

  • Principle: Ligand binding typically stabilizes a protein against thermal denaturation.

  • Protocol:

    • Treatment: Treat intact cells with the compound or a vehicle control.

    • Heating: Heat aliquots of the treated cells across a temperature gradient.

    • Lysis & Separation: Lyse the cells and separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.

    • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.

    • Analysis: A positive result is a shift in the melting curve to a higher temperature for the compound-treated sample compared to the vehicle control, indicating stabilization upon binding.

Visualization: Target Validation Workflow

Validation_Workflow cluster_biophys Biophysical Validation (Direct Binding) cluster_cell Cellular Validation (Target Engagement) Candidate Candidate Target (from AC-MS) SPR SPR (Kinetics) Candidate->SPR ITC ITC (Thermodynamics) Candidate->ITC CETSA CETSA (Intracellular Binding) SPR->CETSA ITC->CETSA Functional Functional Assay (e.g., siRNA Knockdown) CETSA->Functional Validated Validated Target Functional->Validated

Caption: A sequential workflow for validating candidate protein targets.

Functional Validation: Linking Target to Phenotype

The final and most critical step is to demonstrate that engaging the validated target with the compound is responsible for a specific cellular phenotype.

  • Methodology:

    • Identify a Phenotype: First, identify a measurable effect of the compound on cells using a phenotypic screen (e.g., cell viability, reporter assay, cytokine secretion).

    • Target Knockdown/Knockout: Use genetic tools like siRNA (transient knockdown) or CRISPR/Cas9 (permanent knockout) to reduce or eliminate the expression of the validated target protein.

    • Phenotypic Rescue/Mimicry: Observe if the knockdown/knockout of the target protein mimics the effect of the compound. Conversely, if the compound's effect is diminished or absent in the knockdown/knockout cells, it provides strong evidence that the compound acts through that specific target.

Conclusion and Future Directions

The journey from a novel chemical structure to a validated therapeutic target is a systematic process of hypothesis generation, unbiased discovery, and rigorous validation. For this compound, the path forward involves a disciplined application of the integrated workflow described in this guide. By combining in silico prediction with powerful chemical proteomics and biophysical validation techniques, researchers can confidently identify and validate its molecular target(s). This foundational knowledge is the critical first step in developing a novel compound into a potential therapeutic agent, enabling subsequent efforts in lead optimization, preclinical, and clinical development.

References

  • ChEMBL Database: A database of bioactive drug-like small molecules, it contains 2D structures, calculated properties and abstracted bioactivities. EMBL-EBI.[Link]

  • PubChem: A public repository for information on chemical substances and their biological activities. National Institutes of Health.[Link]

  • The cellular thermal shift assay for evaluating drug target engagement in cells: A description and protocol for the CETSA method. Nature Protocols.[Link]

An In-Depth Technical Guide to 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol, a heterocyclic compound of significant interest in medicinal chemistry. While not extensively documented in scientific literature, its structural relationship to a class of biologically active molecules, the 2,3-dihydrobenzofurans, marks it as a valuable building block for the development of novel therapeutics. This document details a reliable synthetic pathway to this compound, outlines its expected physicochemical and spectroscopic characteristics, and explores its potential applications in drug discovery, with a particular focus on neuroprotective and cardiovascular research. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and application of novel heterocyclic scaffolds.

Introduction: The Significance of the 2,3-Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran motif is recognized as a "privileged structure" in medicinal chemistry, a testament to its recurring presence in a multitude of biologically active compounds.[1] Derivatives of this scaffold have been shown to exhibit a wide array of pharmacological activities, including neuroprotective, anti-inflammatory, and cardiovascular effects.[2][3] The inherent structural features of the dihydrobenzofuran ring system, including its rigidity and ability to present substituents in a well-defined three-dimensional space, make it an attractive core for the design of targeted therapeutics.

Studies have demonstrated that synthetic benzofurans can act as inhibitors of beta-amyloid fibril formation, a key pathological hallmark of Alzheimer's disease.[4] Furthermore, various derivatives have shown promise in the treatment of neurodegenerative disorders by exhibiting antioxidant and anti-apoptotic properties.[5] The strategic placement of functional groups on the dihydrobenzofuran ring system allows for the fine-tuning of a compound's biological activity and pharmacokinetic profile. In particular, substitutions at the 5-position have been shown to be crucial for modulating the neuroactivity of these compounds.[4]

This guide focuses on a specific, yet under-explored derivative, this compound. Given the established therapeutic potential of the core scaffold, this compound represents a valuable synthetic intermediate and a potential therapeutic agent in its own right.

Synthesis of this compound

A straightforward and reliable synthetic route to this compound involves the reduction of its corresponding carboxylic acid, 3-(2,3-dihydro-1-benzofuran-5-yl)propanoic acid. This precursor is commercially available, making this synthetic approach both accessible and efficient for laboratory-scale synthesis.

Synthetic Strategy: Reduction of a Carboxylic Acid

The conversion of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. Two highly effective and commonly employed reducing agents for this purpose are Lithium Aluminum Hydride (LiAlH₄) and Borane-Tetrahydrofuran complex (BH₃-THF).

  • Lithium Aluminum Hydride (LiAlH₄): A powerful and versatile reducing agent, LiAlH₄ readily reduces carboxylic acids to primary alcohols.[6] The reaction proceeds via a hydride attack on the carbonyl carbon, followed by the elimination of an aluminate species and subsequent reduction of the intermediate aldehyde.[7] Due to its high reactivity, LiAlH₄ must be used in anhydrous ethereal solvents and reacts violently with water.[6]

  • Borane-Tetrahydrofuran (BH₃-THF): This reagent offers a milder and often more selective alternative to LiAlH₄.[8] It is particularly effective for the reduction of carboxylic acids in the presence of other reducible functional groups, such as esters.[3] The reaction involves the formation of a triacyloxyborane intermediate, which is then hydrolyzed during workup to yield the primary alcohol.[2]

The choice between these two reagents will depend on the specific requirements of the synthesis, including scale, the presence of other functional groups, and safety considerations. For the synthesis of this compound from its carboxylic acid precursor, both methods are expected to be highly effective.

G cluster_synthesis Synthesis Workflow Precursor 3-(2,3-Dihydro-1-benzofuran-5-yl)propanoic Acid ReducingAgent Reducing Agent (LiAlH4 or BH3-THF) Precursor->ReducingAgent 1. Solvent Anhydrous Ether (e.g., THF, Diethyl Ether) ReducingAgent->Solvent in Workup Aqueous Workup (e.g., H2O, dilute acid) Solvent->Workup 2. Product This compound Workup->Product yields Purification Purification (Column Chromatography) Product->Purification followed by G cluster_neuro Potential Neuroprotective Mechanisms Molecule This compound Antioxidant Antioxidant Activity Molecule->Antioxidant AntiInflammatory Anti-inflammatory Effects Molecule->AntiInflammatory BetaAmyloid Inhibition of Beta-Amyloid Aggregation Molecule->BetaAmyloid Neuroprotection Neuroprotection Antioxidant->Neuroprotection AntiInflammatory->Neuroprotection BetaAmyloid->Neuroprotection

Sources

A Comprehensive Guide to the Spectroscopic Characterization of 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed framework for the comprehensive spectroscopic characterization of 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol, a molecule of interest due to the prevalence of the benzofuran scaffold in medicinally and biologically active compounds.[1][2][3] While specific experimental data for this exact compound is not widely published, this document serves as an expert guide for researchers, outlining the theoretical and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for its structural elucidation and verification. We will delve into predicted spectral data, the rationale behind peak assignments, and robust experimental protocols, empowering scientists in drug development and chemical research to confidently analyze this and structurally related molecules.

Introduction: The Structural and Chemical Landscape

This compound is a substituted benzofuran derivative. The benzofuran nucleus is a key building block in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities, including anticancer, antibacterial, and antifungal properties.[3] Understanding the precise structure of novel derivatives is paramount for establishing structure-activity relationships (SAR) and advancing drug discovery programs.

The molecule consists of three key regions, each contributing distinct spectroscopic signatures:

  • The 2,3-dihydrobenzofuran core : An aromatic ring fused to a saturated five-membered ether ring.

  • The n-propyl chain : A flexible aliphatic linker connecting the core to the hydroxyl group.

  • The primary alcohol : A terminal hydroxyl group (-CH₂OH) that is a key site for hydrogen bonding and potential metabolic activity.

The following diagram illustrates the molecular structure and numbering convention used throughout this guide.

G M [C₁₁H₁₄O₂]⁺˙ m/z = 178 (Molecular Ion) M_18 [C₁₁H₁₂O]⁺˙ m/z = 160 M->M_18 - H₂O M_45 [C₉H₉O]⁺ m/z = 133 M->M_45 - C₂H₅O• (α-cleavage) M_133 [C₉H₉O]⁺ m/z = 133 M->M_133 - CH₂CH₂OH (Benzylic Cleavage) A Synthesized Sample B IR Spectroscopy A->B Step 1 D Mass Spectrometry (GC-MS) A->D Step 2 F ¹H & ¹³C NMR Spectroscopy A->F Step 3 C Confirm Functional Groups (O-H, C-O, Aromatic) B->C H Structure Confirmed C->H E Determine Molecular Weight (m/z=178) Confirm Purity D->E E->H G Elucidate C-H Framework Confirm Connectivity F->G G->H

Sources

Methodological & Application

Synthesis of 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and efficient multi-step synthesis for 3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-ol, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy commences with the Friedel-Crafts acylation of 2,3-dihydrobenzofuran with succinic anhydride to introduce the carbon framework. Subsequent reduction of the resulting ketoacid, followed by the chemoselective reduction of the carboxylic acid, affords the target primary alcohol. This document provides detailed, step-by-step protocols, explains the mechanistic rationale behind each transformation, and includes visual aids to facilitate understanding and execution in a research setting.

Introduction

The 2,3-dihydrobenzofuran moiety is a privileged scaffold found in numerous biologically active natural products and synthetic pharmaceuticals. Its unique structural and electronic properties make it an attractive starting point for the development of novel therapeutic agents. The title compound, this compound, incorporates a flexible three-carbon linker terminating in a primary alcohol, offering a versatile handle for further chemical modifications and the exploration of structure-activity relationships (SAR) in drug design.

This guide presents a reliable synthetic route, broken down into three key stages, designed for reproducibility and scalability in a standard organic synthesis laboratory.

Overall Synthetic Strategy

The synthesis of this compound is achieved through a three-step sequence starting from commercially available 2,3-dihydrobenzofuran.

Synthesis_Workflow Start 2,3-Dihydrobenzofuran Intermediate1 4-(2,3-Dihydrobenzofuran-5-yl)-4-oxobutanoic acid Start->Intermediate1 Step 1: Friedel-Crafts Acylation Intermediate2 3-(2,3-Dihydrobenzofuran-5-yl)propanoic acid Intermediate1->Intermediate2 Step 2: Ketone Reduction FinalProduct This compound Intermediate2->FinalProduct Step 3: Carboxylic Acid Reduction

Caption: Overall synthetic workflow for this compound.

Part 1: Friedel-Crafts Acylation of 2,3-Dihydrobenzofuran

The initial step involves the introduction of a four-carbon chain to the 5-position of the 2,3-dihydrobenzofuran ring via a Friedel-Crafts acylation reaction. The use of succinic anhydride as the acylating agent is advantageous as it directly installs the required carboxylic acid functionality.

Mechanistic Insight

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion from succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃)[1]. The electron-rich aromatic ring of 2,3-dihydrobenzofuran then acts as a nucleophile, attacking the acylium ion. Subsequent loss of a proton restores aromaticity and, after aqueous workup, yields the desired ketoacid, 4-(2,3-dihydrobenzofuran-5-yl)-4-oxobutanoic acid.

Friedel_Crafts_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution SuccinicAnhydride Succinic Anhydride AcyliumIon Acylium Ion Complex SuccinicAnhydride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ Dihydrobenzofuran 2,3-Dihydrobenzofuran SigmaComplex Sigma Complex Dihydrobenzofuran->SigmaComplex + Acylium Ion Ketoacid 4-(2,3-Dihydrobenzofuran-5-yl) -4-oxobutanoic acid SigmaComplex->Ketoacid - H⁺, Workup

Caption: Mechanism of Friedel-Crafts acylation.

Experimental Protocol

Table 1: Reagents and Materials for Friedel-Crafts Acylation

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
2,3-DihydrobenzofuranC₈H₈O120.1510.0 g0.0832
Succinic AnhydrideC₄H₄O₃100.079.16 g0.0915
Aluminum Chloride (anhydrous)AlCl₃133.3424.4 g0.183
Dichloromethane (DCM, anhydrous)CH₂Cl₂84.93150 mL-
Hydrochloric Acid (conc.)HCl36.46q.s.-
Water (deionized)H₂O18.02as needed-
Ethyl AcetateC₄H₈O₂88.11as needed-
Brine--as needed-
Sodium Sulfate (anhydrous)Na₂SO₄142.04as needed-

Procedure:

  • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (24.4 g, 0.183 mol).

  • Add anhydrous dichloromethane (100 mL) to the flask to create a suspension.

  • Cool the suspension to 0 °C using an ice bath.

  • In a separate beaker, dissolve succinic anhydride (9.16 g, 0.0915 mol) in anhydrous dichloromethane (50 mL) and add this solution to the dropping funnel.

  • Add the succinic anhydride solution dropwise to the stirred aluminum chloride suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Add 2,3-dihydrobenzofuran (10.0 g, 0.0832 mol) dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of crushed ice, followed by concentrated hydrochloric acid until the pH is ~1.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 4-(2,3-dihydrobenzofuran-5-yl)-4-oxobutanoic acid as a solid.

Part 2: Reduction of the Aryl Ketone

The second step involves the reduction of the ketone functionality to a methylene group, converting 4-(2,3-dihydrobenzofuran-5-yl)-4-oxobutanoic acid to 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid. Two classical methods are suitable for this transformation: the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions).

Choice of Reduction Method
  • Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. It is effective for aryl ketones but should be avoided if the substrate contains acid-sensitive functional groups.[2][3][4]

  • Wolff-Kishner Reduction: This reaction uses hydrazine (N₂H₄) and a strong base (e.g., KOH) at high temperatures. It is suitable for substrates that are stable under basic conditions.[2][3][4]

For this particular substrate, both methods are viable. The Wolff-Kishner reduction is often preferred for its milder conditions towards many functional groups, despite the high temperatures required.

Experimental Protocol (Wolff-Kishner Reduction)

Table 2: Reagents and Materials for Wolff-Kishner Reduction

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
4-(2,3-Dihydrobenzofuran-5-yl)-4-oxobutanoic acidC₁₂H₁₂O₄220.2210.0 g0.0454
Hydrazine Hydrate (80%)N₂H₄·H₂O50.069.0 mL~0.144
Potassium HydroxideKOH56.1110.2 g0.182
Diethylene GlycolC₄H₁₀O₃106.12100 mL-
Hydrochloric Acid (6 M)HCl36.46as needed-
Water (deionized)H₂O18.02as needed-
Ethyl AcetateC₄H₈O₂88.11as needed-

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 4-(2,3-dihydrobenzofuran-5-yl)-4-oxobutanoic acid (10.0 g, 0.0454 mol), potassium hydroxide (10.2 g, 0.182 mol), hydrazine hydrate (9.0 mL), and diethylene glycol (100 mL).

  • Heat the mixture to 130-140 °C for 1 hour.

  • Increase the temperature to 190-200 °C to distill off water and excess hydrazine.

  • Maintain the reaction at this temperature for an additional 3-4 hours until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature and pour it into 200 mL of water.

  • Acidify the aqueous solution to pH 2-3 with 6 M hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid by recrystallization or column chromatography.

Part 3: Reduction of the Carboxylic Acid

The final step is the reduction of the carboxylic acid group of 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid to a primary alcohol, yielding the target molecule, this compound.

Reducing Agent Selection

Strong reducing agents are required for the conversion of carboxylic acids to alcohols.

  • Lithium Aluminum Hydride (LiAlH₄): A powerful and versatile reducing agent, highly effective for this transformation. Reactions are typically carried out in anhydrous ethereal solvents.[4][5][6]

  • Borane (BH₃): Often used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), borane is a chemoselective reagent that can reduce carboxylic acids in the presence of other functional groups like esters and ketones.[7][8][9]

LiAlH₄ is a common and effective choice for this final reduction step.

Experimental Protocol (LiAlH₄ Reduction)

Table 3: Reagents and Materials for LiAlH₄ Reduction

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
3-(2,3-Dihydrobenzofuran-5-yl)propanoic acidC₁₁H₁₂O₃192.215.0 g0.0260
Lithium Aluminum Hydride (LiAlH₄)LiAlH₄37.951.5 g0.0395
Tetrahydrofuran (THF, anhydrous)C₄H₈O72.11100 mL-
Sodium Sulfate DecahydrateNa₂SO₄·10H₂O322.20as needed-
Hydrochloric Acid (1 M)HCl36.46as needed-
Ethyl AcetateC₄H₈O₂88.11as needed-

Procedure:

  • To a dry 250 mL three-necked round-bottom flask under a nitrogen atmosphere, add lithium aluminum hydride (1.5 g, 0.0395 mol) and anhydrous tetrahydrofuran (50 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid (5.0 g, 0.0260 mol) in anhydrous THF (50 mL) and add it to a dropping funnel.

  • Add the carboxylic acid solution dropwise to the LiAlH₄ suspension over 30 minutes.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to 0 °C and cautiously quench the reaction by the sequential dropwise addition of water (1.5 mL), 15% aqueous NaOH (1.5 mL), and then water (4.5 mL).

  • Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite.

  • Wash the filter cake with ethyl acetate.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Conclusion

The synthetic route outlined in this guide provides a reliable and well-documented pathway to this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently synthesize this valuable intermediate for applications in medicinal chemistry and materials science. The choice of reagents and reaction conditions has been optimized for efficiency and selectivity, ensuring a high-quality final product.

References

  • Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angewandte Chemie International Edition, 2022 , 61(40), e202206895. [Link]

  • Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. National Center for Biotechnology Information. [Link]

  • Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences. Vedantu. [Link]

  • Reduction of carboxylic acids. Chemguide. [Link]

  • Reduction of Carboxylic Acids and Derivatives with Complex Hydrides. Chemistry Tutorials. [Link]

  • The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. [Link]

  • Synthesis of 5-Acetyl-2,3-dihydrobenzofuran. PrepChem.com. [Link]

  • Clemmensen & Wolff-Kishner reductions of acyl benzenes. YouTube. [Link]

  • Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Organic Synthesis. [Link]

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  • 3-(2,3-Dihydro-1-benzofuran-5-yl)propanoic Acid | Best Quality Supplier. Xingrui Industry CO., LTD. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]

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Application and Protocol Guide for the Quantification of 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precise Quantification

3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol is a molecule of interest within contemporary pharmacological and metabolic research. As with any bioactive compound, understanding its absorption, distribution, metabolism, and excretion (ADME) profile is paramount to elucidating its therapeutic potential and safety profile. The quantitative determination of this analyte in complex biological matrices such as plasma, serum, and urine is a critical endeavor, demanding analytical methodologies that are not only sensitive and specific but also robust and reproducible.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering detailed application notes and step-by-step protocols for the successful quantification of this compound. The methodologies described herein are grounded in established bioanalytical principles and are designed to meet the rigorous standards of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4]

Application Notes: Strategic Considerations for Method Development

The selection of an appropriate analytical technique is the cornerstone of successful bioanalysis. For a small molecule such as this compound, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard due to its unparalleled sensitivity, selectivity, and wide dynamic range.[1]

Rationale for LC-MS/MS Selection
  • High Sensitivity: LC-MS/MS can achieve lower limits of quantification (LLOQ) in the picogram to nanogram per milliliter range, which is often necessary for accurately profiling drug concentrations in biological fluids.[5][6]

  • Exceptional Selectivity: The use of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry allows for the highly specific detection of the target analyte, even in the presence of complex matrix components and potential metabolites.

  • Broad Applicability: The versatility of LC-MS/MS allows for the analysis of a wide range of compounds with varying polarities and molecular weights.

Chromatographic Strategy: Reversed-Phase vs. HILIC

Given the predicted moderate polarity of this compound, a reversed-phase (RP) chromatographic approach is the logical starting point. A C18 stationary phase is recommended for initial method development. However, should the analyte exhibit insufficient retention under RP conditions, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a viable alternative.[7][8][9][10][11] HILIC utilizes a polar stationary phase and a mobile phase with a high organic solvent content, promoting the retention of polar compounds.[9][10][11]

The Critical Role of the Internal Standard (IS)

The use of an internal standard is fundamental to ensuring the accuracy and precision of LC-MS/MS quantification.[12] An IS is a compound of known concentration added to all samples, calibrators, and quality controls, which helps to correct for variability in sample preparation, injection volume, and instrument response.[12][13][14]

Sample Preparation: A Balance of Cleanliness and Recovery

Effective sample preparation is crucial for removing interfering matrix components, such as proteins and phospholipids, which can suppress the ionization of the analyte and compromise the integrity of the analysis.[17][18][19] The choice of sample preparation technique depends on the biological matrix, the desired level of cleanliness, and throughput requirements.[20][21][22]

  • Protein Precipitation (PPT): This is a simple and rapid technique, well-suited for high-throughput analysis.[20][23] Acetonitrile is a common and effective precipitating agent.[24][25] While efficient at removing the bulk of proteins, PPT may not adequately remove other matrix components like phospholipids.[23]

  • Liquid-Liquid Extraction (LLE): LLE offers a higher degree of sample cleanup compared to PPT.[20] It involves partitioning the analyte between the aqueous biological matrix and an immiscible organic solvent.[26][27] The choice of organic solvent is critical and should be optimized based on the polarity of the analyte.

  • Solid-Phase Extraction (SPE): SPE provides the most thorough sample cleanup and allows for analyte concentration.[17][18][28][29] It involves passing the sample through a cartridge containing a solid sorbent that retains the analyte, while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent.

dot graph TD subgraph "Sample Preparation Workflow" A[Biological Sample] --> B{Select Extraction Method}; B --> C[Protein Precipitation]; B --> D[Liquid-Liquid Extraction]; B --> E[Solid-Phase Extraction]; C --> F[Vortex & Centrifuge]; D --> G[Vortex & Phase Separation]; E --> H[Load, Wash, Elute]; F --> I[Collect Supernatant]; G --> J[Collect Organic Layer]; H --> K[Collect Eluate]; I --> L((Analyze)); J --> L; K --> L; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#FBBC05,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#4285F4,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style D fill:#4285F4,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style E fill:#4285F4,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style F fill:#EA4335,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style G fill:#EA4335,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style H fill:#EA4335,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style I fill:#34A853,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style J fill:#34A853,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style K fill:#34A853,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style L fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 classDef default fontname="Arial",fontsize:12px;

Overview of sample preparation workflows.

Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the quantification of this compound in human plasma. These should be considered as a starting point and may require optimization based on specific laboratory conditions and instrumentation.

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is recommended for rapid sample processing and when a high degree of matrix removal is not essential.

Materials:

  • Human plasma samples, calibration standards, and quality control samples

  • Internal Standard (IS) spiking solution

  • Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Refrigerated microcentrifuge

Procedure:

  • Thaw plasma samples to room temperature and vortex to ensure homogeneity.[30]

  • Aliquot 100 µL of each plasma sample, calibrator, and QC into separate microcentrifuge tubes.

  • Add 20 µL of the IS spiking solution to each tube.

  • Add 300 µL of ice-cold acetonitrile to each tube.[25]

  • Vortex vigorously for 30 seconds to precipitate proteins.[24]

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[24]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[24]

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

dot graph TD subgraph "Protein Precipitation Protocol" A[100 µL Plasma] --> B[Add 20 µL IS]; B --> C[Add 300 µL Cold ACN]; C --> D[Vortex 30s]; D --> E[Incubate -20°C, 20 min]; E --> F[Centrifuge 14,000g, 10 min]; F --> G[Transfer Supernatant]; G --> H((To LC-MS/MS)); end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style C fill:#4285F4,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style D fill:#EA4335,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style E fill:#EA4335,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style F fill:#EA4335,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style G fill:#34A853,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style H fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 classDef default fontname="Arial",fontsize:12px;

Step-wise protein precipitation workflow.

Protocol 2: LC-MS/MS Analysis

Instrumentation:

  • A sensitive triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

LC Parameters (Starting Conditions):

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

MS/MS Parameters (to be optimized by infusion):

  • Ionization Mode: ESI Positive

  • MRM Transitions:

    • Analyte: To be determined (e.g., [M+H]⁺ → product ion)

    • IS: To be determined (e.g., [M+H]⁺ → product ion)

  • Source Parameters:

    • Capillary Voltage: To be optimized

    • Source Temperature: To be optimized

    • Desolvation Gas Flow: To be optimized

    • Cone Gas Flow: To be optimized

  • Collision Energy: To be optimized for each transition

Method Validation: Ensuring Data Integrity

A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose.[1][31] The validation should be conducted in accordance with the guidelines from the FDA and EMA.[2][3][32]

Key Validation Parameters:

Parameter Description Acceptance Criteria (Typical)
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples.
Linearity The relationship between the instrument response and the known concentration of the analyte.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibrators within ±15% of nominal (±20% for LLOQ).
Accuracy & Precision The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).For QCs, mean accuracy within ±15% of nominal (±20% for LLOQ). Precision (CV%) ≤15% (≤20% for LLOQ).[5]
Recovery The extraction efficiency of the analytical method.Consistent, precise, and reproducible.
Matrix Effect The suppression or enhancement of ionization of the analyte due to co-eluting matrix components.The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.
Stability The chemical stability of the analyte in the biological matrix under various storage and processing conditions.Mean concentrations of stability samples within ±15% of nominal concentrations.

Conclusion: A Framework for Success

The successful quantification of this compound in biological samples is an achievable goal with careful planning and execution. The application notes and protocols provided in this guide offer a robust framework for the development and validation of a sensitive and specific LC-MS/MS method. By adhering to the principles of sound scientific practice and regulatory guidelines, researchers can generate high-quality data that will be instrumental in advancing our understanding of this promising compound.

References

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Application Notes & Protocols for High-Throughput Screening of Dihydrobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dihydrobenzofuran Scaffold in Modern Drug Discovery

The 2,3-dihydrobenzofuran core is a prominent example of a "privileged structure" in medicinal chemistry. This heterocyclic scaffold is a common motif in a wide array of natural products and synthetic molecules, demonstrating a remarkable versatility in engaging with biological targets.[1][2][3] Its derivatives have been shown to possess a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties, making them highly attractive candidates for drug development programs.[4][5][6] The journey from a promising chemical scaffold to a validated drug candidate, however, requires the rapid and efficient evaluation of large, diverse libraries of its derivatives.

High-Throughput Screening (HTS) is the cornerstone of this initial discovery phase, providing the technological framework to test hundreds of thousands of compounds in a short period.[7][8][9] By leveraging automation, miniaturization, and sensitive detection methods, HTS enables the identification of "hits"—compounds that modulate a biological target or pathway in a desired manner.[8]

This guide provides researchers, scientists, and drug development professionals with a detailed technical overview and actionable protocols for designing and executing HTS campaigns focused on dihydrobenzofuran derivatives. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol serves as a robust and self-validating system for hit identification.

Section 1: Foundational Concepts in HTS Assay Design

A successful HTS campaign begins with the strategic selection of an appropriate assay format. The choice between a biochemical and a cell-based approach is a critical first step, each offering distinct advantages and limitations.[10]

  • Biochemical Assays: These assays utilize purified biological components, such as enzymes or receptors, in a controlled in vitro environment. Their primary advantage is the direct measurement of a compound's interaction with its intended target, providing clear mechanistic data (e.g., enzyme inhibition).[11] However, they lack the physiological context of a living cell and cannot report on downstream effects like cell permeability or cytotoxicity.

  • Cell-Based Assays: Performed using living cells, these assays offer a more biologically relevant system for screening.[7][11][12] They can measure a compound's effect on complex signaling pathways, gene expression, or overall cell health, providing integrated data on efficacy and potential toxicity.[13][14] While powerful, pinpointing the exact molecular target of a hit from a cell-based screen can be more challenging.

The general workflow for an HTS campaign is a multi-step process designed for efficiency and accuracy.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Follow-up Assay_Dev Assay Development (Reagent Optimization, Miniaturization) Validation Assay Validation (Z'-factor, S/N Ratio) Assay_Dev->Validation Robustness Check Lib_Prep Compound Library Plating (Dihydrobenzofurans) Validation->Lib_Prep Proceed to HTS Screening Automated HTS (Robotic Execution) Lib_Prep->Screening Data_Acq Data Acquisition (Plate Reader) Screening->Data_Acq Hit_ID Primary Hit Identification (Activity Threshold) Data_Acq->Hit_ID Confirmation Hit Confirmation (Re-testing from fresh stock) Hit_ID->Confirmation Advance Hits Dose_Response Dose-Response Analysis (IC50/EC50 Determination) Confirmation->Dose_Response SAR Structure-Activity Relationship (SAR) Dose_Response->SAR

General High-Throughput Screening (HTS) Workflow.

Section 2: Protocol 1 - Biochemical Screen for Protease Inhibitors via FRET

Objective: To identify dihydrobenzofuran derivatives that directly inhibit the enzymatic activity of a target protease. This protocol uses a Förster Resonance Energy Transfer (FRET) assay, a highly sensitive method for monitoring enzymatic cleavage events in real-time.[15][16][17]

Assay Principle: The FRET principle for protease detection relies on the distance-dependent transfer of energy between two fluorophores: a donor and an acceptor.[18] A peptide substrate is synthesized to contain the protease's specific cleavage sequence, flanked by the donor and acceptor molecules. In the intact state, excitation of the donor results in energy transfer to the acceptor, which then emits light. Upon cleavage by the protease, the donor and acceptor are separated, disrupting FRET and causing an increase in donor emission and a decrease in acceptor emission.[19]

FRET_Principle cluster_0 Intact Substrate (FRET ON) cluster_1 Cleaved Substrate (FRET OFF) Donor1 Donor Acceptor1 Acceptor Donor1->Acceptor1 FRET Peptide1 Cleavage Site Donor1->Peptide1 Emission1 Acceptor Emission (e.g., 528 nm) Acceptor1->Emission1 Light Peptide1->Acceptor1 Excitation1 Excitation (e.g., 485 nm) Excitation1->Donor1 Energy Donor2 Donor Emission2 Donor Emission (e.g., 500 nm) Donor2->Emission2 Light Acceptor2 Acceptor Protease Protease Protease->Peptide1 Cleavage Excitation2 Excitation (e.g., 485 nm) Excitation2->Donor2 Energy

Principle of a FRET-based protease assay.
Materials and Reagents
Reagent/MaterialDescription
Target ProteasePurified enzyme of interest (e.g., Caspase-3, MMP-9).
FRET SubstratePeptide substrate with donor/acceptor pair (e.g., Ac-DEVD-AMC).
Assay BufferBuffer optimized for enzyme activity (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT).
Dihydrobenzofuran Library10 mM stock solutions in 100% DMSO.
Positive ControlA known, potent inhibitor of the target protease.
Negative Control100% DMSO.
Microplates384-well, low-volume, black, flat-bottom plates.
Plate ReaderCapable of fluorescence intensity detection with appropriate filters.
Step-by-Step Protocol
  • Compound Plating:

    • Using an acoustic liquid handler or pin tool, transfer 50 nL of each dihydrobenzofuran derivative from the library stock plate to a 384-well assay plate.

    • Add 50 nL of the positive control inhibitor and negative control (DMSO) to designated wells.

  • Enzyme Preparation and Addition:

    • Prepare a 2X working solution of the target protease in cold assay buffer. The final concentration should be predetermined during assay development to yield a robust signal within the linear range of the reaction.

    • Dispense 5 µL of the 2X protease solution into each well of the assay plate containing the compounds.

  • Pre-incubation:

    • Briefly centrifuge the plate (e.g., 1000 rpm for 1 minute) to ensure all components are at the bottom of the wells.

    • Incubate the plate for 15 minutes at room temperature. This step allows the compounds to bind to the enzyme before the substrate is introduced.

  • Substrate Preparation and Reaction Initiation:

    • Prepare a 2X working solution of the FRET substrate in assay buffer. The final concentration should ideally be at or below the Michaelis constant (Km) for optimal sensitivity to competitive inhibitors.

    • Initiate the enzymatic reaction by dispensing 5 µL of the 2X substrate solution into all wells. The final reaction volume is now 10 µL.

  • Kinetic Reading:

    • Immediately place the plate into a pre-warmed (e.g., 37°C) fluorescence plate reader.

    • Measure the donor fluorescence emission at appropriate wavelengths (e.g., Ex: 360 nm, Em: 460 nm for an AMC-based substrate) every 60 seconds for 30-60 minutes.

Data Analysis and Quality Control
  • Data Analysis: The rate of reaction (slope of fluorescence vs. time) is calculated for each well. The percent inhibition is determined using the following formula: % Inhibition = 100 * (1 - (Slope_Compound - Slope_Bkgd) / (Slope_DMSO - Slope_Bkgd)) where Bkgd represents the background signal from wells with no enzyme.

  • Assay Quality Control: The robustness of the HTS assay is assessed using the Z'-factor, a statistical parameter that reflects the separation between the positive and negative controls.[7] Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative| An assay with a Z'-factor > 0.5 is considered excellent for HTS.

Control/ParameterExpected OutcomeRationale
Negative Control (DMSO) High reaction rateRepresents 0% inhibition, the baseline for enzyme activity.
Positive Control Low to no reaction rateRepresents 100% inhibition, ensuring the assay can detect inhibitors.
Z'-Factor > 0.5Confirms the assay has a large enough signal window and low variability to reliably identify hits.

Section 3: Protocol 2 - Cell-Based Screen for Pathway Modulation via AlphaLISA

Objective: To identify dihydrobenzofuran derivatives that inhibit the production and secretion of an inflammatory cytokine (e.g., Interleukin-6, IL-6) from stimulated immune cells. This protocol utilizes the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology, a highly sensitive, no-wash immunoassay suitable for HTS.[20][21]

Assay Principle: AlphaLISA is a bead-based assay that measures the interaction between two molecules.[22] For cytokine detection, one antibody is conjugated to a "Donor" bead and another antibody, recognizing a different epitope on the cytokine, is biotinylated. Streptavidin-coated "Acceptor" beads bind to the biotinylated antibody. In the presence of the target cytokine, the Donor and Acceptor beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen molecules that travel to the nearby Acceptor bead, triggering a cascade of energy transfer that results in a strong light emission at 615 nm.[23] The signal is directly proportional to the amount of analyte.

AlphaLISA_Principle Donor Donor Bead Ab1 Ab1 Donor->Ab1 Singlet_O2 ¹O₂ Donor->Singlet_O2 diffusion Acceptor Acceptor Bead Emission Light Emission (615 nm) Acceptor->Emission Analyte Cytokine (e.g., IL-6) Ab2_Biotin Ab2-Biotin Analyte->Ab2_Biotin Ab1->Analyte Streptavidin SA Ab2_Biotin->Streptavidin Streptavidin->Acceptor Excitation Laser Excitation (680 nm) Excitation->Donor Singlet_O2->Acceptor activation

Principle of the AlphaLISA technology for cytokine detection.
Materials and Reagents
Reagent/MaterialDescription
Cell Linee.g., RAW 264.7 murine macrophages or human THP-1 monocytes.
Cell Culture MediumDMEM or RPMI-1640 with 10% FBS, antibiotics.
StimulantLipopolysaccharide (LPS) to induce inflammatory response.
Dihydrobenzofuran Library10 mM stock solutions in 100% DMSO.
AlphaLISA KitSpecific for the target cytokine (e.g., IL-6), includes Donor/Acceptor beads, antibodies, and lysis/assay buffers.
Microplates384-well, white, solid-bottom cell culture plates and 384-well white OptiPlates for AlphaLISA.
Plate ReaderAlpha-enabled reader (e.g., Revvity EnVision).[22]
Step-by-Step Protocol
  • Cell Seeding:

    • Harvest cells and adjust the density to 1 x 10^6 cells/mL in culture medium.

    • Dispense 20 µL of the cell suspension into each well of a 384-well white cell culture plate (20,000 cells/well).

    • Incubate for 2-4 hours at 37°C, 5% CO₂ to allow cells to adhere.

  • Compound Treatment:

    • Perform a serial dilution of the dihydrobenzofuran library to create an intermediate plate.

    • Add 5 µL of diluted compound to the cells. The final DMSO concentration should not exceed 0.5% to avoid cytotoxicity. Include DMSO-only wells for a negative control.

  • Cell Stimulation:

    • Incubate the plate for 1 hour at 37°C.

    • Prepare a solution of LPS at a pre-optimized concentration (e.g., 100 ng/mL).

    • Add 5 µL of the LPS solution to all wells except for the "unstimulated" control wells.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

  • Sample Transfer and AlphaLISA Reaction:

    • After incubation, carefully transfer 5 µL of the cell culture supernatant from each well to a new 384-well white OptiPlate.

    • Prepare the AlphaLISA Acceptor bead/biotinylated antibody mix according to the manufacturer's protocol.[20] Add 10 µL of this mix to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Prepare the Streptavidin-Donor bead solution. Add 10 µL to each well under subdued lighting.[24]

    • Incubate for 30 minutes at room temperature, protected from light.

  • Signal Detection:

    • Read the plate on an Alpha-enabled plate reader using standard AlphaLISA settings.

Data Analysis and Quality Control
  • Data Analysis: The raw AlphaLISA counts are used to calculate the percent inhibition of cytokine secretion relative to the stimulated (DMSO) controls. Dose-response curves are plotted, and IC50 values (the concentration of compound that causes 50% inhibition) are calculated.

  • Cytotoxicity Check: It is crucial to distinguish true pathway inhibition from cell death. A parallel screen using a cell viability assay (e.g., CellTiter-Glo®) should be run with the same compound concentrations. Hits that show high inhibition but also high cytotoxicity are often deprioritized as non-specific.

Control/ParameterExpected OutcomeRationale
Unstimulated Control Low AlphaLISA signalBasal level of cytokine secretion.
Stimulated Control (DMSO) High AlphaLISA signalRepresents 0% inhibition, the maximal stimulated response.
Cytotoxicity >80% cell viabilityEnsures that the observed inhibition of cytokine production is not simply due to the compound killing the cells.

Section 4: From Hit to Lead

The primary HTS campaign is only the beginning. Identified "hits" must undergo a rigorous validation process to confirm their activity and eliminate artifacts.

Hit_Triage_Workflow Primary_Hits Primary HTS Hits (Single Concentration) Reconfirmation Hit Reconfirmation (Fresh Compound Powder) Primary_Hits->Reconfirmation Dose_Response Dose-Response Curve (IC50/EC50 Potency) Reconfirmation->Dose_Response Orthogonal_Assay Orthogonal Assay (Different Technology, e.g., ELISA) Dose_Response->Orthogonal_Assay Selectivity Selectivity & Specificity (Counter-screens, Cytotoxicity) Orthogonal_Assay->Selectivity SAR_Expansion SAR Expansion (Analog Synthesis) Selectivity->SAR_Expansion

Workflow for hit validation and progression.

This triage process involves re-testing hits from freshly sourced compound, generating full dose-response curves to determine potency (IC50/EC50), and using orthogonal assays (e.g., a traditional ELISA to confirm an AlphaLISA hit) to rule out technology-specific interference. Initial structure-activity relationship (SAR) studies on the confirmed hits can then guide medicinal chemists in synthesizing new analogs of the dihydrobenzofuran scaffold to improve potency and drug-like properties.[5][6]

Conclusion

The dihydrobenzofuran scaffold continues to be a rich source of potential therapeutic agents. By pairing diverse chemical libraries of these derivatives with robust, well-validated HTS assays such as FRET and AlphaLISA, researchers can efficiently navigate the early stages of drug discovery. The protocols and principles outlined in this guide provide a framework for identifying and validating novel dihydrobenzofuran-based hits, paving the way for the development of next-generation therapeutics. Success in this endeavor hinges not just on the execution of the screen, but on a deep understanding of the underlying assay principles and a rigorous commitment to data quality and hit validation.

References

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Sources

Application Note & Protocols: Strategic Derivatization of 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Rationale

The 2,3-dihydro-1-benzofuran scaffold is a privileged structural motif present in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3][4] The compound 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol serves as an excellent starting point for medicinal chemistry campaigns due to its synthetic accessibility and the presence of a modifiable primary alcohol.[5]

The terminal hydroxyl group, while providing a point for hydrogen bonding, is also a primary site for phase II metabolism (e.g., glucuronidation or sulfation), which can lead to rapid systemic clearance and limited bioavailability. Strategic derivatization of this alcohol into esters or ethers can "mask" this metabolic hotspot. This modification increases lipophilicity, which can enhance cell membrane permeability and improve pharmacokinetic profiles, ultimately leading to enhanced biological activity at the target site.

This guide provides a comprehensive overview of the rationale, synthetic protocols, characterization methods, and biological screening workflows for the derivatization of this compound.

Overall Experimental Workflow

The process follows a logical progression from chemical synthesis to biological validation. The key stages involve the synthesis of ester and ether derivatives, rigorous purification and structural confirmation, and finally, screening for enhanced biological effect in a relevant cellular model.

G Start Starting Material: 3-(2,3-Dihydro-1-benzofuran- 5-yl)propan-1-ol Deriv Derivatization Start->Deriv Ester Esterification Deriv->Ester Carboxylic Acid, Coupling Agents Ether Etherification Deriv->Ether Alkyl Halide, Strong Base Workup Reaction Work-up & Purification (Column Chromatography) Ester->Workup Ether->Workup Char Structural Characterization (NMR, LC-MS, HPLC) Workup->Char Purified Derivatives BioAssay Biological Activity Screening (e.g., Neuroprotection Assay) Char->BioAssay Characterized Compounds SAR Data Analysis & Structure-Activity Relationship (SAR) BioAssay->SAR

Caption: General workflow for synthesis and evaluation.

Synthetic Protocols: Ester and Ether Formation

The primary alcohol of the parent compound is amenable to standard functional group transformations. Below are robust protocols for its conversion to esters and ethers.

Protocol 1: Esterification via Amide Coupling Reagents

This method utilizes a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP). This approach is mild, avoids the harsh acidic conditions of Fischer esterification, and is compatible with a wide range of functional groups.[6] The byproducts are water-soluble, simplifying purification.[7]

G sub Carboxylic Acid (R-COOH) active O-Acylisourea Intermediate (Highly Reactive) sub->active + edci EDCI edci->active prod Ester Product active->prod + Alcohol (Slow) acyl Acylpyridinium Intermediate (More Reactive) active->acyl + DMAP (Fast) alc Parent Alcohol alc->prod dmap DMAP (Catalyst) dmap->acyl acyl->prod + Alcohol (Very Fast)

Caption: Catalytic cycle for EDCI/DMAP esterification.

Step-by-Step Protocol:

  • Reagent Preparation: In a clean, dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.), the desired carboxylic acid (1.2 eq.), and DMAP (0.1 eq.) in anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Initiation: Cool the solution to 0 °C in an ice bath. Add EDCI (1.5 eq.) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 4-12 hours).

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1 M HCl (to remove residual DMAP and EDCI urea byproduct), saturated NaHCO₃ solution (to remove unreacted acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure ester.

Protocol 2: Etherification via Williamson Synthesis

The Williamson ether synthesis is a classic and reliable method for preparing both symmetrical and asymmetrical ethers. It involves the deprotonation of the alcohol to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an Sₙ2 reaction.[8][9] The use of a strong, non-nucleophilic base like sodium hydride (NaH) is critical for efficiently generating the alkoxide.[10]

G alc Parent Alcohol (R-OH) alkoxide Alkoxide Intermediate (R-O⁻Na⁺) Strong Nucleophile alc->alkoxide + base Strong Base (e.g., NaH) base->alkoxide Deprotonation sn2 Sₙ2 Reaction alkoxide->sn2 halide Alkyl Halide (R'-X) halide->sn2 Nucleophilic Attack prod Ether Product (R-O-R') sn2->prod Halide Displacement

Caption: Williamson ether synthesis pathway.

Step-by-Step Protocol:

  • Alkoxide Formation: To a suspension of NaH (60% dispersion in mineral oil, 1.5 eq.) in anhydrous tetrahydrofuran (THF) or DMF in a dry, three-neck flask at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq.) in the same solvent dropwise.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30-60 minutes until hydrogen gas evolution ceases.

  • Sₙ2 Reaction: Cool the resulting alkoxide solution back to 0 °C. Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide; 1.2 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 2-16 hours). For less reactive halides, gentle heating (e.g., 40-60 °C) may be required.

  • Work-up:

    • Carefully quench the reaction by slowly adding saturated NH₄Cl solution at 0 °C.

    • Extract the mixture with ethyl acetate or diethyl ether.

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Analytical Characterization of Derivatives

Rigorous characterization is essential to confirm the identity and purity of the synthesized derivatives before biological testing.

  • ¹H and ¹³C NMR Spectroscopy: This is the primary tool for structural elucidation. Successful esterification will show the disappearance of the alcohol -OH proton and the appearance of new signals corresponding to the acyl group. For etherification, new signals for the alkyl group will appear, and the methylene protons adjacent to the oxygen will shift downfield.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the molecular weight of the product and an initial assessment of its purity.[11][12]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the final purity of the compound, which should ideally be >95% for use in biological assays.[13]

Protocol for Biological Activity Screening: Neuroprotection Assay

The 2,3-dihydrobenzofuran core is associated with neuroprotective effects.[14][15] An in vitro assay using a human neuroblastoma cell line (e.g., SH-SY5Y) and an oxidative stressor (e.g., hydrogen peroxide, H₂O₂) provides a robust and high-throughput method to screen for enhanced neuroprotective activity.[15]

Cell-Based Assay Protocol:

  • Cell Culture: Culture SH-SY5Y human neuroblastoma cells in appropriate media (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37 °C in a humidified 5% CO₂ incubator.

  • Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare stock solutions of the parent alcohol and its derivatives in DMSO. Dilute to final concentrations (e.g., ranging from 0.1 to 50 µM) in cell culture media. Replace the old media with media containing the test compounds and incubate for 24 hours.[15] This pretreatment allows the compounds to exert their protective effects.

  • Induction of Oxidative Stress: Remove the compound-containing media. Expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 100-300 µM) in serum-free media for 4-6 hours.[15] Include "vehicle control" (no compound, no H₂O₂) and "stressor control" (no compound, with H₂O₂) wells.

  • Cell Viability Assessment (MTT Assay):

    • Remove the H₂O₂-containing media.

    • Add MTT solution (5 mg/mL in PBS, diluted 1:10 in media) to each well and incubate for 3-4 hours at 37 °C.

    • Solubilize the resulting formazan crystals by adding DMSO or a solubilization buffer.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control group: (% Viability) = (Absorbance_sample / Absorbance_vehicle_control) * 100.

Data Presentation and Structure-Activity Relationship (SAR)

The goal is to identify derivatives that show a significant increase in cell viability compared to the parent compound in the neuroprotection assay. Plotting dose-response curves allows for the determination of EC₅₀ values (the concentration at which 50% of the maximum protective effect is observed).

Table 1: Hypothetical Neuroprotection Data for Dihydrobenzofuran Derivatives

CompoundDerivative TypeR Group% Cell Viability @ 10 µM (± SD)EC₅₀ (µM)
Parent Alcohol-H45 ± 3.5> 50
D1 Ester-C(O)CH₃ (Acetate)68 ± 4.112.5
D2 Ester-C(O)Ph (Benzoate)75 ± 3.98.2
D3 Ether-CH₃ (Methyl)82 ± 4.55.1
D4 Ether-CH₂Ph (Benzyl)88 ± 5.02.7

Data are hypothetical and for illustrative purposes only. Stressor control viability is ~30%.

From this hypothetical data, a preliminary SAR can be deduced:

  • Both esterification and etherification enhance neuroprotective activity compared to the parent alcohol.

  • Ethers appear more potent than esters in this model.

  • Increasing the lipophilicity and steric bulk (e.g., Benzyl ether > Methyl ether; Benzoate ester > Acetate ester) correlates with increased potency, suggesting that these modifications may improve cell penetration or target engagement.

Conclusion

The derivatization of the terminal alcohol of this compound into esters and ethers is a validated and effective strategy for potentially enhancing its biological activity. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and biological evaluation of novel derivatives. By systematically applying these methods, researchers can rapidly generate compound libraries and establish clear structure-activity relationships, accelerating the identification of lead candidates for further drug development.

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  • Kumar, V., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14(14), 9870-9896. [Link]

  • Kossakowski, J., et al. (2012). Synthesis of new derivatives of 2,2-dimethyl-2,3-dihydro-7-benzo[b]furanol with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 69(5), 875-881. [Link]

  • Miao, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26740-26760. [Link]

  • Zerenler Çalışkan, Z., & Ay, E. (2018). Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1221-1232. [Link]

  • da Silva, A. C., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(15), 5824. [Link]

  • Harish Kumar, D. R., et al. (2013). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research, 4(2), 637. [Link]

  • Proença, M. F., & M. S. J. Nascimento. (2013). Angular tricyclic benzofurans and related natural products of fungal origin. Isolation, biological activity and synthesis. Natural Product Reports, 30(7), 968-991. [Link]

Sources

Application Notes and Protocols for 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol. This document outlines the scientific rationale for its investigation, proposes potential therapeutic targets, and provides comprehensive protocols for its synthesis, in-vitro characterization, and in-vivo evaluation.

Introduction: The Therapeutic Potential of the Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran moiety is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds.[1][2] This scaffold is present in drugs with diverse therapeutic applications, highlighting its versatility in molecular design.[3][4] Derivatives of dihydrobenzofuran have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and neuroprotective effects.[5][6][7][8][9] The structural rigidity and specific stereoelectronic properties of the dihydrobenzofuran ring system make it an attractive template for designing ligands that can interact with a variety of biological targets with high affinity and selectivity.

This compound, the subject of these notes, incorporates this key scaffold. The presence of a propanol side chain at the 5-position introduces a flexible linker and a terminal hydroxyl group, which can serve as a crucial hydrogen bond donor or acceptor. These features suggest that the compound could be rationally designed to target a range of receptors and enzymes implicated in various disease states.

Hypothesized Medicinal Chemistry Applications

Based on the known biological activities of related dihydrobenzofuran derivatives, we hypothesize that this compound may have therapeutic potential in the following areas:

  • Central Nervous System (CNS) Disorders: The dihydrobenzofuran core is found in compounds with neuroprotective and psychoactive properties.[9][10] The structural similarity to certain serotonin and dopamine receptor ligands suggests potential applications in the treatment of anxiety, depression, and other neurological disorders.

  • Inflammatory Diseases: Numerous benzofuran and dihydrobenzofuran derivatives exhibit potent anti-inflammatory activity.[5][11] This is often achieved through the inhibition of key inflammatory mediators such as cyclooxygenases (COX) and lipoxygenases (LOX).

  • Metabolic Disorders: G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1), is a target for the treatment of type 2 diabetes. Notably, (2,3-dihydro-1-benzofuran-3-yl)acetic acid derivatives have been identified as potent GPR40 agonists.[12] The structural features of this compound warrant its investigation as a potential modulator of this and other metabolic targets.

  • Oncology: The benzofuran scaffold is present in several compounds with demonstrated anticancer activity.[3][7] These compounds can act through various mechanisms, including the inhibition of kinases and the disruption of microtubule dynamics.

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of this compound and its analogs.

PART 1: Chemical Synthesis

A plausible synthetic route to this compound is outlined below. This multi-step synthesis can be adapted from established methods for the preparation of substituted dihydrobenzofurans.[13][14][15]

Workflow for the Synthesis of this compound

A Starting Material: 2,3-Dihydro-1-benzofuran B Step 1: Friedel-Crafts Acylation (Propionyl chloride, AlCl3) A->B C Intermediate 1: 1-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-one B->C D Step 2: Reduction of Ketone (NaBH4 or H2, Pd/C) C->D E Final Product: This compound D->E A Compound Library (incl. title compound) B Primary Screening: Radioligand Binding Assays (e.g., 5-HT, DA, Adrenergic Receptors) A->B C Hit Identification (Compounds with significant binding affinity) B->C D Secondary Screening: Functional Assays (e.g., cAMP, Ca2+ flux, β-arrestin recruitment) C->D E Lead Compound Selection (Potent and selective functional modulators) D->E

Sources

Application Note & Protocols: A Strategic Guide to Developing Enzymatic Inhibition Assays for 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, strategy-driven framework for researchers, scientists, and drug development professionals aiming to characterize the enzymatic inhibition profile of 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol. Recognizing that the specific molecular target(s) of this compound may be unknown, we eschew a rigid, single-assay protocol. Instead, we present a logical workflow that begins with target identification strategies and progresses through assay technology selection, detailed protocol development for potency (IC₅₀) determination, and advanced kinetic studies to elucidate the mechanism of inhibition (Kᵢ). This document is grounded in established scientific principles and provides field-proven insights to ensure the development of robust, reproducible, and self-validating assay systems.

Introduction: The Scientific Rationale

The 2,3-dihydro-1-benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Derivatives have shown a wide range of activities, including inhibition of enzymes crucial to disease pathways like Glycogen Synthase Kinase 3β (GSK-3β) and 5-lipoxygenase.[4][5][6] The compound this compound (herein referred to as "the compound") is a member of this promising class. Elucidating its inhibitory effect on specific enzymes is a critical step in understanding its therapeutic potential.

The primary challenge in characterizing a novel compound is that its biological target is often not predetermined. Therefore, a successful research campaign requires a systematic and adaptable approach. This guide provides the strategic and technical details to:

  • Identify Potential Enzyme Targets: Leverage structural information and broad screening to pinpoint relevant enzymes.

  • Select an Appropriate Assay Platform: Choose the optimal detection method (e.g., fluorescence, luminescence, LC-MS) based on the target and experimental goals.

  • Quantify Inhibitor Potency: Establish a robust protocol to determine the half-maximal inhibitory concentration (IC₅₀).

  • Characterize the Mechanism of Action (MoA): Perform kinetic studies to determine the inhibition constant (Kᵢ) and the mode of inhibition.

This document serves as both a strategic roadmap and a practical laboratory guide for the comprehensive characterization of novel enzyme inhibitors.

Part 1: Initial Strategy - From Compound Structure to Putative Targets

Before any assay can be developed, a putative enzyme target or target class must be identified. A multi-pronged approach combining computational analysis and empirical screening is most effective.

Literature and In Silico Assessment

The first step is to analyze the compound's structure to form educated hypotheses.

  • Scaffold Hopping & Literature Review: Search scientific databases for compounds containing the 2,3-dihydro-1-benzofuran core. This can reveal known targets for structurally similar molecules, such as kinases,[5][6] lipoxygenases,[4] and G protein-coupled receptors.[7]

  • Computational Prediction: Employ in silico methods like ligand-based virtual screening or molecular docking against known enzyme structures to predict potential binding interactions and prioritize enzyme families for screening.[8]

Broad Panel Screening

The most direct method for target identification is to test the compound against a commercially available panel of diverse, purified enzymes. This is a standard practice in drug discovery to quickly identify "hits".[9][10]

  • Recommended Panels: Kinase panels (a common target class), protease panels, and phosphatase panels are excellent starting points.

  • Interpreting Results: A significant reduction in activity (>50% inhibition at a reasonable concentration, e.g., 1-10 µM) for a specific enzyme identifies it as a "hit" worthy of further investigation.

The following diagram illustrates the initial workflow for target identification.

Target_Identification_Workflow A Compound: This compound B Literature & In Silico Analysis (Scaffold Similarity Search) A->B D Broad Enzyme Panel Screening (Empirical Testing) A->D C Hypothesized Target Classes (e.g., Kinases, Proteases) B->C C->D Guides Panel Selection E Identify 'Hit' Enzyme(s) (% Inhibition > 50%) D->E F Proceed to Assay Development (Part 3) E->F

Caption: Target identification workflow for the test compound.

Part 2: Selecting the Right Tool - A Comparison of Assay Platforms

Once a target enzyme is identified, the next critical decision is selecting the appropriate assay technology. The choice should be "fit-for-purpose," balancing throughput, sensitivity, cost, and the specific information required.[11][12]

Assay Platform Principle Advantages Disadvantages Best For
Fluorescence-Based Measures change in fluorescence of a substrate or probe upon enzyme action (e.g., FRET, FP).[13]High sensitivity, real-time kinetics, amenable to HTS.[14][15]Potential for interference from fluorescent compounds; requires labeled substrates.High-Throughput Screening (HTS), initial hit validation.
Luminescence-Based An enzymatic reaction is coupled to a light-producing reaction (e.g., luciferase).[16]Extremely high sensitivity, low background signal, homogenous format.[17][18]Indirect measurement, potential for reaction coupling artifacts,[19] reagent cost.HTS, kinase assays (e.g., ADP-Glo™), cell-based assays.
LC-MS Based Directly measures the mass of the substrate and product, separating them chromatographically."Gold standard," label-free, high specificity, detects native substrate conversion, fewer artifacts.[20][21][22]Low throughput, high equipment cost, requires specialized expertise.[23]Hit confirmation, detailed kinetic and MoA studies.

For the remainder of this guide, we will use a luminescence-based kinase assay as a working example, as kinases are a common target for benzofuran derivatives.[5][6] The principles and protocols can be readily adapted to other assay formats.

Part 3: Protocol for Potency Determination (IC₅₀)

The IC₅₀ is the concentration of an inhibitor required to reduce enzyme activity by 50%. It is the primary metric for quantifying inhibitor potency.[24] This protocol is designed to be a self-validating system.

Foundational Work: Enzyme & Substrate Characterization

Before testing any inhibitor, you must define the optimal assay conditions under initial velocity.[25] This ensures the measured rate is directly proportional to enzyme activity.

Objective: Determine the optimal enzyme concentration and the Michaelis-Menten constant (Kₘ) of the substrate.

Step-by-Step Methodology:

  • Enzyme Titration:

    • Prepare a series of enzyme dilutions in assay buffer.

    • Add a fixed, saturating concentration of substrate and ATP.

    • Initiate the reaction and measure the signal over time.

    • Plot the initial reaction rate versus enzyme concentration. Select a concentration from the linear portion of the curve that gives a robust signal-to-background ratio.

  • Substrate (ATP) Kₘ Determination:

    • Using the optimized enzyme concentration, set up reactions with varying concentrations of ATP (e.g., 8-12 concentrations spanning from 0.2x to 5x the expected Kₘ). Keep the peptide/protein substrate concentration fixed and saturating.

    • Measure the initial velocity for each concentration.

    • Plot initial velocity versus ATP concentration and fit the data to the Michaelis-Menten equation using non-linear regression to determine Kₘ and Vₘₐₓ.[25]

Causality Behind the Method: Running the inhibition assay at a substrate concentration at or below the Kₘ is crucial. For competitive inhibitors, a high substrate concentration will outcompete the inhibitor, leading to an artificially high (weaker) apparent IC₅₀.[25]

Protocol: IC₅₀ Determination for the Test Compound

This protocol uses a luminescence-based kinase assay (e.g., ADP-Glo™) where the amount of ADP produced is converted into a light signal. Higher light signal corresponds to higher kinase activity.[18]

Materials:

  • Purified target kinase

  • Kinase substrate (peptide or protein)

  • ATP (at Kₘ concentration as determined above)

  • Assay Buffer (specific to the kinase)

  • Test Compound: this compound, dissolved in 100% DMSO

  • ADP-Glo™ Kinase Assay reagents (Promega) or similar

  • White, opaque 384-well assay plates

  • Luminometer

Experimental Workflow Diagram:

IC50_Workflow A 1. Prepare Compound Dilutions (11-point, 1:3 serial dilution in DMSO) B 2. Dispense Compound to Plate (e.g., 50 nL per well) A->B C 3. Add Enzyme Solution (e.g., 5 µL) and incubate B->C D 4. Initiate Reaction (Add 5 µL Substrate/ATP mix) C->D E 5. Incubate at RT (e.g., 60 minutes) D->E F 6. Stop Reaction & Generate Signal (Add ADP-Glo™ Reagent) E->F G 7. Develop Luminescence (Add Kinase Detection Reagent) F->G H 8. Read Plate (Luminometer) G->H I 9. Analyze Data (Plot & fit curve) H->I

Caption: Step-by-step workflow for IC₅₀ determination.

Step-by-Step Methodology:

  • Compound Preparation: Prepare an 11-point, 1:3 serial dilution of the test compound in 100% DMSO. Start with a high concentration (e.g., 1 mM) to generate a full dose-response curve.

  • Plate Layout:

    • Test Wells: Add compound dilutions.

    • Positive Control (0% Inhibition): Add DMSO only.

    • Negative Control (100% Inhibition): Add DMSO only (enzyme will be omitted).

  • Reaction Setup (in a 384-well plate):

    • Transfer a small volume (e.g., 50 nL) of the compound dilutions and DMSO controls to the assay plate.

    • Add 5 µL of the kinase solution (in assay buffer) to all wells except the negative control wells (add buffer only to these).

    • Incubate for 15-30 minutes to allow the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture. The final ATP concentration should be at its predetermined Kₘ value.

    • Incubate at room temperature for the determined linear reaction time (e.g., 60 minutes).

  • Signal Detection (as per ADP-Glo™ protocol):

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and then generate a luminescent signal via luciferase. Incubate for 30-60 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data:

      • Calculate Percent Inhibition = 100 * (1 - ([Signal_Test] - [Signal_Neg]) / ([Signal_Pos] - [Signal_Neg])).

    • Plot Percent Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data using a four-parameter logistic non-linear regression model to determine the IC₅₀ value.[25][26]

Assay Validation

A robust assay must meet specific performance criteria.

Parameter Formula Acceptable Value Rationale
Z'-factor 1 - (3*(σ_pos + σ_neg)) / |μ_pos - μ_neg|≥ 0.5Measures the statistical separation between positive and negative controls, indicating assay robustness for screening.
Signal-to-Background μ_pos / μ_neg≥ 10Ensures a sufficient dynamic range to detect inhibition reliably.
Coefficient of Variation (%CV) (σ / μ) * 100≤ 15%Indicates the precision and reproducibility of the measurements within control wells.

Part 4: Advanced Analysis - Mechanism of Inhibition (Kᵢ)

While the IC₅₀ value indicates potency, it is dependent on assay conditions. The inhibition constant (Kᵢ) is a true measure of the inhibitor's binding affinity for the enzyme and is independent of substrate concentration.[24] Determining Kᵢ also reveals the mechanism of inhibition.

Objective: To determine if the compound is a competitive, non-competitive, or uncompetitive inhibitor and calculate its Kᵢ.

Methodology:

  • Experimental Design: This experiment requires a matrix of conditions. Run the enzymatic assay by varying the concentration of the substrate (e.g., 6 concentrations from 0.5x to 8x Kₘ) in the presence of several fixed concentrations of the inhibitor (e.g., 4 concentrations, including zero).

  • Data Collection: Measure the initial reaction velocity for every combination of substrate and inhibitor concentration.

  • Data Analysis:

    • Plot the data as a double reciprocal plot (Lineweaver-Burk plot): 1/Velocity versus 1/[Substrate].

    • Competitive Inhibition: The lines will intersect on the y-axis.

    • Non-competitive Inhibition: The lines will intersect on the x-axis.

    • Uncompetitive Inhibition: The lines will be parallel.

    • The Kᵢ value can be determined from secondary plots of the slopes or intercepts from the primary Lineweaver-Burk plot versus inhibitor concentration.

  • Cheng-Prusoff Conversion: For competitive inhibitors, the Kᵢ can be estimated from the IC₅₀ value using the Cheng-Prusoff equation, provided the Kₘ of the substrate and the substrate concentration used in the IC₅₀ experiment are known.[24][27]

    • Equation: Kᵢ = IC₅₀ / (1 + ([S]/Kₘ))

    • Where [S] is the substrate concentration and Kₘ is the Michaelis constant.

Conclusion

The successful characterization of this compound as an enzyme inhibitor requires a deliberate, multi-step approach. This guide outlines a robust strategy that begins with informed target identification, proceeds to the selection of an appropriate assay technology, and culminates in detailed protocols for determining both the potency (IC₅₀) and the precise mechanism of action (Kᵢ). By following these protocols and understanding the scientific rationale behind each step, researchers can generate high-quality, reproducible data that will confidently define the biochemical activity of this compound and pave the way for further drug development efforts.

References

  • Wu, J., et al. (2004). Development of an LC-MS based enzyme activity assay for MurC: application to evaluation of inhibitors and kinetic analysis. Journal of Pharmacological and Toxicological Methods. Available at: [Link]

  • Maccarrone, M., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. Available at: [Link]

  • Li, Y., et al. (2023). A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Davidson College. (n.d.). IC50 Determination. edX. Available at: [Link]

  • Huber, C. G., & Glocker, M. O. (2014). LC-MS for the Determination of the Enzymatic Activity of Proteins. Royal Society of Chemistry. Available at: [Link]

  • Maccarrone, M., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PubMed. Available at: [Link]

  • Zhang, T., et al. (2021). Development and Validation of Leukocyte Enzyme Activity Assay by LC-MS/MS for Diagnosis of Krabbe Disease and Other Lysosomal Storage Diseases. American Journal of Clinical Pathology. Available at: [Link]

  • BPS Bioscience. (n.d.). Luminescent Assay Kits. BPS Bioscience. Available at: [Link]

  • Thompson, P. R., & Blanchard, J. S. (2000). Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. ACS Publications. Available at: [Link]

  • Ngun, C., et al. (2024). Fluorescent parallel electrophoresis assay of enzyme inhibition. PubMed. Available at: [Link]

  • Wu, J., et al. (2004). Development of an LC-MS based enzyme activity assay for MurC: Application to evaluation of inhibitors and kinetic analysis. ResearchGate. Available at: [Link]

  • Efremenko, E., et al. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Available at: [Link]

  • Stevenson, L., et al. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. ResearchGate. Available at: [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. Available at: [Link]

  • Ali, M. (2023). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. YouTube. Available at: [Link]

  • BellBrook Labs. (2024). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. Available at: [Link]

  • CytoSMART. (2024). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CytoSMART. Available at: [Link]

  • Larson, B., et al. (2021). Automation of Luminescence-based CYP Inhibition Assays using BioTek Instrumentation for use in Drug Discovery. ResearchGate. Available at: [Link]

  • Stevenson, L., et al. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. PubMed. Available at: [Link]

  • Tipton, K., & McDonald, A. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. Available at: [Link]

  • BellBrook Labs. (2024). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Available at: [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Available at: [Link]

  • Brambila, B., et al. (2024). New Sight: Enzymes as Targets for Drug Development. ResearchGate. Available at: [Link]

  • Hennessy, E. T., et al. (2014). An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. JoVE. Available at: [Link]

  • Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. Available at: [Link]

  • Gaisina, I. N., et al. (2009). From a Natural Product Lead to the Identification of Potent and Selective Benzofuran-3-yl-(indol-3-yl)maleimides as Glycogen Synthase Kinase 3β Inhibitors that Suppress Proliferation and Survival of Pancreatic Cancer Cells. Journal of Medicinal Chemistry. Available at: [Link]

  • Engman, L., et al. (2001). The antioxidant profile of 2,3-dihydrobenzo[b]furan-5-ol and its 1-thio, 1-seleno, and 1-telluro analogues. Journal of the American Chemical Society. Available at: [Link]

  • Grisar, J. M., et al. (1995). 2,3-Dihydro-1-benzofuran-5-ols as Analogues of Alpha-Tocopherol That Inhibit in Vitro and Ex Vivo Lipid Autoxidation and Protect Mice Against Central Nervous System Trauma. Journal of Medicinal Chemistry. Available at: [Link]

  • Hammond, M. L., et al. (1989). 2,3-Dihydro-5-benzofuranols as antioxidant-based inhibitors of leukotriene biosynthesis. Journal of Medicinal Chemistry. Available at: [Link]

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  • Gaisina, I. N., et al. (2009). From a natural product lead to the identification of potent and selective benzofuran-3-yl-(indol-3-yl)maleimides as glycogen synthase kinase 3beta inhibitors that suppress proliferation and survival of pancreatic cancer cells. Journal of Medicinal Chemistry. Available at: [Link]

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use of 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol in fluorescence microscopy

Author: BenchChem Technical Support Team. Date: January 2026

A Novel, Environment-Sensitive Fluorophore for Live-Cell Membrane Imaging

Introduction

The study of cellular membranes is fundamental to understanding a vast array of biological processes, from signal transduction to intracellular trafficking. Fluorescence microscopy is a powerful, non-invasive tool for visualizing these dynamic structures in living cells.[1][2][3] This requires robust fluorescent probes that are cell-permeable, exhibit low cytotoxicity, and ideally, report on the physicochemical properties of their local environment.

Here, we introduce 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol , hereafter designated as DBP-1 , a novel fluorescent probe with a proposed application for imaging cellular membranes. The core fluorophore, a benzofuran derivative, is a versatile scaffold known for its diverse biological activities and interesting photophysical properties.[4][5] Benzofuran-based molecules have been developed for various applications, including as fluorescent markers and viscosity sensors.[4][6] The DBP-1 molecule, with its dihydrobenzofuran core and a flexible propanol sidechain, possesses an amphipathic character that may facilitate its partitioning into lipid-rich environments such as cellular membranes.

This document provides a detailed, investigational protocol for the use of DBP-1 in live-cell fluorescence microscopy. We will cover its hypothesized principle of action, physicochemical properties, a step-by-step staining protocol, and guidelines for validation and troubleshooting.

Physicochemical and (Hypothesized) Spectral Properties

The utility of a fluorescent probe is dictated by its molecular and photophysical characteristics. While comprehensive characterization of DBP-1 is ongoing, its properties can be inferred from its structure and data on related benzofuran compounds.[7][8][9]

PropertyValue / Hypothesized RangeSource / Rationale
Chemical Name This compoundIUPAC Nomenclature
CAS Number 217483-06-2Chemical Abstracts Service[10]
Molecular Formula C₁₁H₁₄O₂-
Molecular Weight 178.23 g/mol -
Excitation Max (λex) ~350 - 380 nmBased on substituted benzofuran derivatives.[11][12]
Emission Max (λem) ~420 - 480 nm (Blue-Cyan)Expected Stokes shift; sensitive to solvent polarity.[8]
Solubility High in DMSO, Ethanol; Low in waterAmphipathic structure.
Quantum Yield (Φ) Environment-dependentExpected to be low in aqueous media and high in nonpolar (lipid) environments.[6]

Principle of Action (Hypothesized)

We propose that DBP-1 functions as a fluorogenic membrane probe . Its mechanism is likely based on its solvatochromic and environment-sensitive properties, a known characteristic of many benzofuran derivatives.[6][8]

  • Membrane Partitioning: The hydrophobic dihydrobenzofuran ring is expected to preferentially partition from the aqueous cytoplasm into the nonpolar, lipid-rich interior of cellular membranes. The polar propanol tail may anchor the molecule at the lipid-water interface.

  • Fluorogenicity: In the aqueous environment of the cell culture medium or cytoplasm, DBP-1 is hypothesized to be in a state of low fluorescence. Upon insertion into the constrained, nonpolar environment of the lipid bilayer, intramolecular rotations that typically lead to non-radiative decay are restricted.[6] This "restriction of intramolecular rotation" (RIR) mechanism is expected to cause a significant enhancement in fluorescence quantum yield, leading to a bright signal specifically from cellular membranes with low background from the cytosol.[6][13]

cluster_0 Extracellular/Cytosol (Aqueous) cluster_1 Cellular Membrane (Lipid Bilayer) DBP1_aq DBP-1 (Low Fluorescence) DBP1_mem DBP-1 (High Fluorescence) Rotationally Constrained DBP1_aq->DBP1_mem Partitioning DBP1_mem->DBP1_aq Equilibrium A Plate Cells (24-48h) B Prepare Staining Solution (1-10 µM DBP-1) A->B C Incubate Cells (15-30 min, 37°C) B->C D Wash Twice (Live Imaging Buffer) C->D E Image on Microscope D->E

Figure 2. Step-by-step experimental workflow for cell staining.

Probe Validation and Expected Results

The validation of any new fluorescent probe is critical. [14]We recommend a series of experiments to confirm the localization and specificity of DBP-1.

Co-localization Studies

To confirm that DBP-1 stains cellular membranes, perform co-staining experiments with commercially available, spectrally distinct probes for specific organelles.

  • Plasma Membrane: Co-stain with a far-red plasma membrane stain like CellMask™ Deep Red.

  • Endoplasmic Reticulum (ER): Co-stain with a green or red ER-Tracker™ dye.

  • Mitochondria: Co-stain with a red MitoTracker™ dye.

Analyze the resulting images for signal overlap using Pearson's or Mander's colocalization coefficients. We expect high colocalization with plasma membrane and ER markers.

Expected Results

Successful staining should reveal sharp, well-defined fluorescent labeling of membrane structures. The nuclear region should be dark, and the cytosolic background should be minimal. The endoplasmic reticulum, being a vast membrane network, is expected to be prominently stained, along with the plasma membrane.

Hypothetical Performance Data
ParameterExpected ValueNotes
Optimal Concentration 2 - 5 µMCell-type dependent.
Signal-to-Noise Ratio > 10Measured as (Mean Membrane Intensity) / (Mean Cytosol Intensity).
Photostability ModerateExpect some photobleaching under continuous, high-intensity laser illumination. Use minimal laser power.
Cytotoxicity (24h) Low at ≤ 10 µMAssess via cell proliferation or viability assays (e.g., MTT or Trypan Blue).

Troubleshooting

ProblemPossible CauseSuggested Solution
No/Weak Signal 1. Probe concentration too low.2. Incorrect filter set.3. Probe degradation.1. Increase DBP-1 concentration up to 10 µM.2. Verify excitation/emission filters match DBP-1's spectra.3. Use a fresh aliquot of stock solution.
High Background 1. Probe concentration too high.2. Insufficient washing.3. Cell death leading to non-specific uptake.1. Decrease DBP-1 concentration.2. Increase the number and duration of wash steps.3. Check cell health and reduce incubation time or concentration.
Signal in All Compartments 1. Staining concentration is excessively high, saturating membranes.2. Cell membrane is compromised.1. Titrate down the DBP-1 concentration significantly (e.g., to 0.5-1 µM).2. Perform a live/dead co-stain to assess cell viability.

Safety and Handling

DBP-1 is for research use only. As the toxicological properties have not been fully investigated, standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the DMSO stock solution with care, as DMSO can facilitate the absorption of compounds through the skin.

References

  • Design, development, and validation of new fluorescent strains for studying oral streptococci. (n.d.). American Society for Microbiology. [Link]

  • Hoffman, R. M. (Ed.). (2012). In Vivo Cellular Imaging Using Fluorescent Proteins: Methods and Protocols. Springer Science & Business Media.
  • Hoffman, R. M. (Ed.). (2013). In Vivo Cellular Imaging Using Fluorescent Proteins: Methods and Protocols. Anticancer Research, 33(8), 3521.
  • Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. (2020). Journal of Molecular Modeling, 26(10), 281. [Link]

  • Construction of Three-Dimensional Covalent Organic Frameworks for Photocatalytic Synthesis of 2,3-Dihydrobenzofuran Derivatives. (2022). Journal of the American Chemical Society, 144(47), 21567–21575. [Link]

  • Fluorescent probe design, selection and validation. (n.d.). ResearchGate. [Link]

  • Highly fluorescent benzofuran derivatives of the GFP chromophore. (2014). RSC Advances, 4(65), 34448-34451. [Link]

  • Two series of benzofuran and benzodifuran chelating chromophores with DR/NIR emission and anticancer activity. (2024). Dyes and Pigments, 224, 112034. [Link]

  • Fluorescent probes for imaging live cells. (2019). Max-Planck-Gesellschaft. [Link]

  • Study of fluorescence quenching of Benzofuran derivative using zinc oxide NPs: Solvent effect. (2020). ResearchGate. [Link]

  • Recent Development of Advanced Fluorescent Molecular Probes for Organelle-Targeted Cell Imaging. (2020). Molecules, 25(18), 4149. [Link]

  • An update on recent advances in fluorescent materials for fluorescence molecular imaging: a review. (2022). RSC Advances, 12(34), 22005-22026. [Link]

  • Fluorescent Probes for Live Cell Imaging. (2018). International Journal of Molecular Sciences, 19(9), 2799. [Link]

  • Organic fluorescent probes for live-cell super-resolution imaging. (2021). Frontiers of Chemical Science and Engineering, 15(6), 1361–1378. [Link]

  • Synthesis of Benzofurans. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis, Photophysics and Optical Limiting Properties of Functionalized Benzofuran Derivatives. (n.d.). ResearchGate. [Link]

  • Fluorescent Organic Nanoparticles of Benzofuran−Naphthyridine Linked Molecules: Formation and Fluorescence Enhancement in Aqueous Media. (2009). Organic Letters, 11(19), 4442–4445. [Link]

  • Recent progress towards the development of fluorescent probes for the detection of disease-related enzymes. (2022). Journal of Materials Chemistry B, 10(29), 5546-5566. [Link]

  • Highly fluorescent benzofuran derivatives of the GFP chromophore. (n.d.). University of Copenhagen. [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). ResearchGate. [Link]

  • Regio-Isomeric Effect of Dibenzofuran-Based Host Materials on Photophysics and Device Performance in Organic Light-Emitting Diodes. (n.d.). ResearchGate. [Link]

  • Synthesis and characterization of a highly fluorescent benzofuran dimer derived from estradiol. (2021). ResearchGate. [Link]

  • Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran-1,4′- piperidin]-1′-yl)butyl] Indole Derivatives as Sigma (σ) Receptor Ligands. (2023). Journal of Medicinal Chemistry, 66(7), 4881–4900. [Link]

  • Regio-isomeric Effect of Dibenzofuran-Based Host Materials on Photophysics and Device Performance in Organic Light-Emitting Diodes. (n.d.). ResearchGate. [Link]

  • 2,3-Dihydrobenzofuran. (n.d.). PubChem. [Link]

  • Total synthesis of natural products containing benzofuran rings. (2017). RSC Advances, 7(44), 27635-27655. [Link]

  • Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. (2023). Molecules, 28(14), 5366. [Link]

  • Synthesis of some novel benzofuran-2-yl(4,5-dihyro-3,5-substituted diphenylpyrazol-1-yl) methanones and studies on the antiproliferative effects and reversal of multidrug resistance of human MDR1-gene transfected mouse lymphoma cells in vitro. (n.d.). ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Guide: Enhancing the Solubility of 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide provides a comprehensive, experience-driven approach to addressing solubility challenges with 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol in aqueous media for in vitro experimentation. Our goal is to move beyond simple protocols and empower you with the causal understanding needed to troubleshoot and optimize your experimental setup effectively.

Section 1: Understanding the Core Challenge - Physicochemical Profile

Q1: What are the key properties of this compound that dictate its solubility?

To effectively solubilize a compound, we must first understand its inherent physicochemical characteristics. This compound is an organic molecule whose structure presents a classic solubility challenge for researchers.

The molecule's structure contains a large, hydrophobic dihydrobenzofuran ring system. While the propanol side chain possesses a polar hydroxyl (-OH) group capable of hydrogen bonding, its influence is often insufficient to overcome the non-polar nature of the rest of the molecule. This duality leads to poor aqueous solubility. A related compound, 1-(2,3-Dihydrobenzofuran-5-yl)propan-1-ol, has a computed XLogP3 of 2.0, indicating moderate lipophilicity and predicting low water solubility.[1]

PropertyValue / DescriptionImplication for Solubility
Molecular Formula C₁₁H₁₄O₂-
Molecular Weight 178.23 g/mol [1]-
Appearance Off-white to yellow solid (Predicted)[2]Indicates the compound is not readily soluble in aqueous buffers.
Predicted pKa 15.08[2]The hydroxyl group is very weakly acidic, meaning pH modification of media will not be an effective strategy for ionization and solubilization.
Predicted LogP ~2.0 (based on isomer)[1]This value suggests the compound is lipophilic ("fat-loving") and will preferentially partition into non-polar environments over aqueous media.

Section 2: Initial Stock Solution Preparation - The Foundation of Your Assay

Q2: What is the best solvent for creating a primary stock solution?

For compounds with low aqueous solubility, the standard and most effective practice is to prepare a high-concentration stock solution in a strong, aprotic organic solvent.

Recommendation: 100% Dimethyl Sulfoxide (DMSO).

Causality: DMSO is a powerful solvent capable of dissolving a vast array of organic and inorganic compounds.[3][4] It is also miscible with water and most organic liquids, making it a versatile choice for subsequent dilutions into aqueous cell culture media or assay buffers.[3][4]

Q3: What is the most reliable protocol for preparing an accurate high-concentration stock solution?

Accuracy at this stage is paramount, as any errors will propagate through all subsequent dilutions and experiments.[5] The goal is to create a concentrated, stable solution that minimizes the volume of organic solvent introduced into the final assay.[6][7]

Protocol 1: Preparation of a 50 mM Master Stock in DMSO
  • Accurate Weighing: Use a properly calibrated analytical balance. Do not aim for an exact mass (e.g., precisely 5.00 mg). Instead, weigh an approximate amount (e.g., 4.85 mg) and record the exact mass to the highest precision possible. This is a critical step for calculating the true concentration.[8]

  • Solvent Calculation: Calculate the precise volume of DMSO required to achieve the target concentration (e.g., 50 mM) based on the actual mass weighed.

    • Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))

    • Example: For 4.85 mg of compound (MW = 178.23 g/mol ): Volume = 0.00485 g / (178.23 g/mol * 0.050 mol/L) = 0.000544 L = 544 µL

  • Dissolution: Add the weighed compound to a glass vial.[9] Using a calibrated pipette, add the calculated volume of 100% DMSO.

  • Mixing: Vortex thoroughly until the solid is completely dissolved. Gentle warming (to ~30°C) can be applied if necessary, but ensure the compound is stable at that temperature.[3]

  • Storage: Store the stock solution in small aliquots in glass vials with Teflon-lined screw caps to prevent solvent evaporation and contamination.[9] Store at -20°C or -80°C, protected from light.

Section 3: Troubleshooting the Primary Hurdle - Precipitation in Aqueous Media

Q4: My compound dissolves perfectly in DMSO, but it crashes out or makes the media cloudy when I add it to my assay. Why is this happening?

This is the most common failure point and is caused by a phenomenon known as solvent shift or precipitation upon dilution .

Causality: Your compound is highly soluble in the 100% organic environment of the DMSO stock. When you introduce this stock into an overwhelmingly aqueous environment (e.g., cell culture media, PBS), you are drastically changing the solvent properties. The DMSO disperses, and the water molecules cannot effectively solvate your hydrophobic compound, causing it to precipitate out of solution.[10][11][12] This is a frequent issue encountered by researchers working with hydrophobic small molecules.[13][14]

cluster_0 DMSO Stock (Organic Environment) cluster_1 Aqueous Medium (e.g., Cell Culture Media) A Compound Molecules (Solvated by DMSO) B Compound Molecules (Poorly Solvated by Water) A->B Dilution (Solvent Shift) C Precipitate (Aggregated Compound) B->C Aggregation

Caption: The process of precipitation upon dilution into aqueous media.

Section 4: A Systematic Guide to Achieving a Stable Working Solution

Here we present a tiered approach, from simple optimization to more advanced formulation strategies.

Approach 1: Co-Solvent Optimization (The First Line of Defense)

The objective here is not to eliminate DMSO, but to manage its concentration and the dilution process to keep the compound in solution. The final concentration of DMSO should be kept as low as possible, typically below 0.5% , to avoid solvent-induced artifacts in cell-based assays.[15][16]

Q5: How can I refine my dilution technique to prevent precipitation?

The key is to avoid creating localized areas of high compound concentration during dilution. Rapid and efficient mixing is crucial.

Protocol 2: Optimized Dilution for Co-Solvent Method
  • Prepare Intermediate Dilutions: If necessary, perform serial dilutions of your high-concentration master stock in 100% DMSO, not in aqueous buffer.[13] This allows you to add a very small, precise volume to your final assay.

  • Pre-warm Media: Ensure your cell culture media or assay buffer is at the experimental temperature (e.g., 37°C).

  • Vortex Dosing: This is a critical step. While vortexing or rapidly swirling the tube of assay medium, add the small volume of your DMSO stock drop-wise directly into the vortex. This ensures immediate and rapid dispersal, preventing the compound from having time to aggregate.

  • Visual Inspection: After addition, visually inspect the solution against a dark background. Look for any signs of cloudiness or precipitate. If the solution remains clear, it is likely properly dissolved.

  • Solvent Control: Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO in the medium, but without the compound.[15]

Approach 2: Cyclodextrin-Mediated Solubilization (An Effective Alternative)

When co-solvent optimization fails or if you need to minimize organic solvents, cyclodextrins are an excellent solution.

Q6: What are cyclodextrins and how do they work?

Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic (water-repelling) interior cavity and a hydrophilic (water-attracting) exterior.[17] They function by encapsulating the hydrophobic part of a drug molecule—in this case, the dihydrobenzofuran ring—within their cavity. This forms a "host-guest" inclusion complex, where the new complex has a hydrophilic exterior, rendering it water-soluble.[][19]

cluster_0 Before Complexation cluster_1 After Complexation A Hydrophobic Compound (Poorly Soluble) C Inclusion Complex (Water Soluble) A->C Forms B Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) B->C Forms

Caption: Mechanism of cyclodextrin-mediated solubilization.

Q7: Which cyclodextrin should I use and what is the protocol?

Recommendation: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Causality: HP-β-CD is widely used due to its high aqueous solubility and low toxicity in cell culture systems compared to unmodified β-cyclodextrin.[17]

Protocol 3: Preparation of a Compound:HP-β-CD Inclusion Complex

This protocol uses the solvent evaporation method to facilitate complex formation.[20]

  • Prepare HP-β-CD Solution: Prepare a concentrated solution of HP-β-CD in your desired assay buffer (e.g., 10-20% w/v). Stir until fully dissolved. This may take some time.

  • Initial Compound Dissolution: In a separate glass vial, dissolve a pre-weighed amount of your compound in a minimal amount of a volatile organic solvent like methanol or ethanol.

  • Mixing: Add the dissolved compound solution to the aqueous HP-β-CD solution. The molar ratio of compound to cyclodextrin is typically started at 1:1 or 1:2 and optimized from there.

  • Incubation: Seal the vial and stir or shake the mixture at room temperature for 24-48 hours to allow for efficient complex formation.

  • Solvent Removal (Optional but Recommended): If you used a co-solvent in step 2, it can be removed by rotary evaporation or by passing a stream of nitrogen gas over the solution to leave a pure aqueous solution of the complex.

  • Sterilization & Use: Sterile filter the final complex solution through a 0.22 µm filter before adding it to your cells.

Approach 3: Lipid-Based Formulations (Advanced Strategy)
Q8: When should I consider a lipid-based formulation?

This approach is reserved for highly lipophilic compounds that fail to solubilize with the methods above or for specific in vivo delivery goals. These formulations encapsulate the drug in lipid carriers.[21]

Options Include:

  • Serum Supplementation: Increasing the percentage of fetal bovine serum (FBS) in the cell culture medium can enhance solubility, as albumin and other proteins can bind to and carry hydrophobic compounds.

  • Lipid-Based Nanoformulations: These are complex systems like liposomes or nanoemulsions that can deliver drugs directly to cells.[22] They have seen significant clinical application for enhancing the bioavailability of therapeutic agents.[22] While powerful, developing these formulations requires significant expertise.

Section 5: Summary and Recommended Workflow

MethodPrincipleAdvantagesDisadvantagesBest For
Co-Solvent (DMSO) Reduces polarity of the bulk solvent.[23]Simple, fast, and inexpensive.[24]Risk of precipitation; potential for solvent toxicity/interference.[15][25][26]Initial screening; compounds with moderate hydrophobicity.
Cyclodextrin (HP-β-CD) Encapsulates the hydrophobic drug in a soluble complex.[17]High solubility enhancement; low cellular toxicity.[15]Requires formulation development; may alter drug availability.Compounds that precipitate with DMSO; assays sensitive to solvents.
Lipid-Based Partitions the drug into a lipid phase.[21]Can solubilize highly lipophilic drugs; can enhance bioavailability.[27]Complex to formulate; can interfere with assays measuring lipid pathways.Highly challenging compounds; specific drug delivery applications.
Recommended Experimental Workflow

A Start: Prepare 50 mM stock in 100% DMSO B Attempt Optimized Dilution (Protocol 2) into assay media A->B C Check for Precipitation B->C D Proceed with Assay (Include Vehicle Control) C->D No E Formulate with HP-β-CD (Protocol 3) C->E Yes F Check for Precipitation E->F F->D No G Consider Advanced Lipid-Based Formulation F->G Yes

Caption: Decision workflow for solubilizing the target compound.

Section 6: References

  • PubChem. (n.d.). 1-(2,3-Dihydrobenzofuran-5-yl)propan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. (n.d.). 3-(2,3-Dhydro-1-benzofuran-5-yl) Propionic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved from [Link]

  • Garg, V., Singh, H., Bhatia, A., Raza, K., & Singh, B. (2016). Lipid-Based Drug Delivery Systems. In Nanotheranostics for Personalized Medicine (pp. 1-28). Springer. Available from: [Link]

  • Krogsgaard, N. H., Melchjorsen, J., & Mogensen, T. H. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 66(4), 535–543. Available from: [Link]

  • Popovska, O., Simonoska Crcarevska, M., & Goracinova, K. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1145. Available from: [Link]

  • ResearchGate. (2022, January 7). Why does a compound that dissolve in DMSO, precipitates with media? Retrieved from [Link]

  • Shayan, M., Moghaddasi, S., & Akbari, J. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports, 11(1), 1-10. Available from: [Link]

  • Kumar, S., & Singh, S. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(12), 4536. Available from: [Link]

  • Joseph, J., & K. R, A. (2023). Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective. MDPI. Available from: [Link]

  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays? Retrieved from [Link]

  • Krop, E. J., de Bruijn, J. H., & Hermens, J. L. (2011). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology, 45(15), 6602-6609. Available from: [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • Babu, P. S., & Kumar, R. (2010). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. International Journal of Pharmaceutical Sciences and Drug Research, 2(2), 121-124. Available from: [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. International Journal of Pharmaceutical Sciences and Research, 10(6), 2561-2571. Available from: [Link]

  • CNRS News. (n.d.). Significantly increasing the solubility of active ingredients via cyclodextrins encapsulation. Retrieved from [Link]

  • Reddit. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Retrieved from [Link]

  • American Pharmaceutical Review. (2020, March 25). Lipid-Based Formulations for Early-Stage Clinical Trials. Retrieved from [Link]

  • Patel, K., & Patel, N. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results, 13(9), 1748-1754. Available from: [Link]

  • Tsai, M. C., & Chen, Y. H. (2020). Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. Micromachines, 11(10), 903. Available from: [Link]

  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of Hydrophobic Drugs Cyclodextrin Complex by Lyophilization Monophase Solution. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). In Vitro Enzyme Inhibition | Organic Solvent | CYP450 | Flavin Monooxgenase. Retrieved from [Link]

  • ResearchGate. (n.d.). The In Vitro Lipolysis of Lipid-Based Drug Delivery Systems: A Newly Identified Relationship between Drug Release and Liquid Crystalline Phase. Retrieved from [Link]

  • Patel, R. P., & Patel, M. M. (2011). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Iranian journal of pharmaceutical research: IJPR, 10(4), 757. Available from: [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • ACS Publications. (n.d.). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers | Molecular Pharmaceutics. Retrieved from [Link]

  • ResearchGate. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Retrieved from [Link]

  • SciSpace. (n.d.). Lipid-based formulations for oral delivery of lipophilic drugs. Retrieved from [Link]

  • PubMed. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

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  • MP Biomedicals. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]

  • PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]

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overcoming stability issues of 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol

A Guide to Overcoming Stability Challenges in Solution

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability and integrity of this compound in solution. Given its chemical structure—featuring a phenolic ether within a dihydrobenzofuran ring and a primary alcohol chain—this molecule is susceptible to specific degradation pathways. This guide offers a combination of theoretical understanding, practical troubleshooting, and validated protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound has developed a yellow or brownish tint. What is causing this discoloration?

This is the most common stability issue reported and is almost always indicative of oxidative degradation. The dihydrobenzofuran moiety, which contains a phenolic ether, is susceptible to oxidation.[1][2] This process can be initiated by dissolved atmospheric oxygen, trace metal ions, or exposure to light, leading to the formation of colored quinone-like species. The primary alcohol can also undergo oxidation, though this typically requires stronger oxidizing conditions.

Q2: What are the primary degradation pathways I should be aware of?

There are two main points of vulnerability in the molecule's structure:

  • Oxidation of the Dihydrobenzofuran Ring: The phenolic ether is the most likely site of initial oxidation. This can lead to ring-opening or the formation of hydroxylated and subsequently quinoidal structures, which are often highly colored.[3][4][5]

  • Oxidation of the Propan-1-ol Side Chain: The primary alcohol can be oxidized to the corresponding aldehyde, 3-(2,3-dihydro-1-benzofuran-5-yl)propanal, and further to the carboxylic acid, 3-(2,3-dihydro-1-benzofuran-5-yl)propanoic acid. This pathway is often slower but can be accelerated by certain catalysts or conditions.

Q3: What are the optimal storage conditions for stock solutions?

To maximize shelf-life, stock solutions should be stored under conditions that minimize exposure to degradative forces. Multiple factors such as light, temperature, oxygen, and pH can significantly affect the stability of phenolic compounds.[6]

  • Temperature: Store at ≤ -20°C. For short-term storage (1-2 weeks), 2-8°C may be acceptable, but validation is recommended.

  • Light: Protect from light at all times by using amber vials or by wrapping containers in aluminum foil.[7][8] Light, especially UV light, can catalyze oxidative reactions.[2]

  • Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., argon or nitrogen) to displace oxygen.

  • pH: Maintain a slightly acidic pH (around 5-6). Alkaline conditions can deprotonate any residual phenolic groups and significantly increase susceptibility to oxidation.[9][10]

Q4: Which solvents do you recommend for preparing solutions?

Solvent choice is critical. The ideal solvent should fully dissolve the compound while being chemically inert and free of contaminants.

  • Recommended: HPLC-grade DMSO, anhydrous Ethanol, or Acetonitrile are common choices. Always use solvents from freshly opened bottles to minimize dissolved oxygen and peroxide contaminants.

  • To Avoid: Avoid solvents that may contain peroxides (e.g., aged ethers like THF or dioxane) unless they have been freshly purified. Water, unless deoxygenated and buffered, can facilitate oxidative and hydrolytic degradation.

Troubleshooting Guides

This section provides structured workflows to diagnose and resolve common stability problems.

Guide 1: Diagnosing Observed Degradation

If you observe discoloration, precipitation, or unexpected analytical results (e.g., new peaks in HPLC, loss of parent peak area), follow this diagnostic workflow.

Workflow: Investigating Solution Instability

Caption: Workflow for diagnosing degradation of the compound in solution.

Guide 2: Proactive Stabilization Strategy

To prevent degradation from the outset, a multi-faceted approach is required. This involves careful selection of solvents, pH control, and the use of stabilizing excipients.

Step-by-Step Protocol for Preparing a Stabilized Solution:

  • Solvent Preparation (Deoxygenation):

    • Choose an appropriate, high-purity solvent (e.g., Ethanol).

    • Sparge the solvent with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.

  • pH Adjustment (If using aqueous buffers):

    • Prepare an aqueous buffer solution (e.g., citrate buffer) at a target pH of 5.5.

    • Deoxygenate the buffer as described in Step 1.

  • Addition of Stabilizing Excipients:

    • Select appropriate stabilizers based on the suspected degradation pathway. For oxidation, a combination of an antioxidant and a chelating agent is highly effective.

    • Add the excipients to the deoxygenated solvent/buffer before adding the active compound.

  • Dissolution of Compound:

    • Weigh the this compound in a vial.

    • Add the prepared, stabilized solvent and mix until fully dissolved.

    • Immediately blanket the headspace of the vial with inert gas before sealing.

  • Storage:

    • Store the sealed vial under the recommended conditions (≤ -20°C, protected from light).

Table 1: Recommended Stabilizing Excipients

Excipient ClassExampleTypical ConcentrationMechanism of Action
Antioxidant Butylated Hydroxytoluene (BHT)0.01 - 0.1% (w/v)A radical scavenger that terminates the free-radical chain reactions of oxidation.[11][12]
Ascorbic Acid (Vitamin C)0.05 - 0.2% (w/v)A water-soluble antioxidant that readily undergoes oxidation, thereby sparing the active compound.[13]
Chelating Agent Ethylenediaminetetraacetic acid (EDTA)0.01 - 0.05% (w/v)Sequesters trace metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze oxidative degradation reactions.[2]

Experimental Protocols

Protocol 1: HPLC-UV Method for Stability Assessment

This method is designed to separate the parent compound from its potential degradation products.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0.0 30
    15.0 95
    18.0 95
    18.1 30

    | 22.0 | 30 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm (as most phenolic compounds show absorption at this wavelength).[14]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Validation: Run a freshly prepared standard solution as a control (t=0) to compare against aged or stressed samples. Degradation is indicated by a decrease in the main peak area and the appearance of new, typically more polar (earlier eluting), peaks.

Protocol 2: Forced Degradation (Stress Testing) Study

To rapidly assess stability and identify likely degradation products, perform forced degradation studies. This involves exposing the solution to harsh conditions to accelerate decomposition.

Table 2: Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionDurationExpected Degradation Pathway
Acid Hydrolysis 0.1 M HCl24-48 hours at 60°CGenerally stable, but potential for ether cleavage under harsh conditions.
Base Hydrolysis 0.1 M NaOH4-8 hours at 60°CHigh susceptibility to oxidation.[9][10] Rapid discoloration expected.
Oxidation 3% H₂O₂24 hours at room tempHigh susceptibility. Will generate key oxidative degradants.
Photostability ICH Q1B guidelines (light cabinet)24-72 hoursPotential for light-catalyzed oxidation.[8]
Thermal 80°C48-72 hoursAcceleration of all pathways, primarily oxidation.

Diagram: Key Factors in Compound Stabilization

G cluster_protection Protective Measures cluster_excipients Stabilizing Excipients cluster_threats Degradation Factors Compound Stable Solution of This compound Inert_Atmosphere Inert Atmosphere (N₂ or Ar) Inert_Atmosphere->Compound Low_Temp Low Temperature (≤ -20°C) Low_Temp->Compound Light_Protection Light Protection (Amber Vials) Light_Protection->Compound pH_Control Slightly Acidic pH (pH 5-6) pH_Control->Compound Antioxidant Antioxidant (e.g., BHT) Antioxidant->Compound Chelator Chelating Agent (e.g., EDTA) Chelator->Compound Oxygen Oxygen Oxygen->Compound Heat Heat Heat->Compound Light Light Light->Compound Metals Metal Ions Metals->Compound High_pH Alkaline pH High_pH->Compound

Caption: Key protective measures and degradation factors for the compound.

References

  • Rocchetti, G., et al. (2021). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Molecules, 26(24), 7484. Available at: [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. Available at: [Link]

  • Saibu, Y., et al. (2021). Metabolic pathways for degradation of dibenzofuran by Pseudomonas sp. strain ISTDF1. Environmental Technology & Innovation, 24, 101974. Available at: [Link]

  • Friedman, M. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. ResearchGate. Available at: [Link]

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Technical Support Center: A-Z Guide for Mitigating Off-Target Effects of Novel Small Molecules in Cellular Models

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-DBP

Last Updated: January 19, 2026

Introduction: The Challenge of Specificity with Novel Compounds like 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol

Researchers developing novel small molecules, such as the compound this compound, frequently encounter the critical challenge of ensuring target specificity. While a compound may be designed with a primary target in mind, its interaction with unintended cellular proteins—known as off-target effects—can lead to ambiguous data, cellular toxicity, and misinterpreted results. This guide provides a comprehensive framework for identifying, troubleshooting, and mitigating off-target effects in your cellular assays, using this specific dihydrobenzofuran derivative as a representative case study.

The 2,3-dihydrobenzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, known to be a template for compounds with diverse biological activities, including anti-inflammatory, antioxidant, and antitumor properties.[1][2][3][4][5] Derivatives have been developed as potent agonists for targets like the cannabinoid receptor 2 (CB2) and as inhibitors of enzymes such as microsomal prostaglandin E2 synthase-1 (mPGES-1).[1][6][7] This promiscuity underscores the importance of rigorously validating the specificity of any new compound based on this scaffold.

This technical center is structured to provide actionable solutions, from initial experimental design to advanced proteomic approaches, ensuring the integrity and reproducibility of your research.

Part 1: Troubleshooting Guide: Unexplained Results in Your Cellular Assays

This section addresses common problems that may indicate the presence of significant off-target effects.

Issue 1: Inconsistent or Biphasic Dose-Response Curves

You Observe: The dose-response curve for your compound is not a classic sigmoidal shape. It may show a plateau and then a second drop at higher concentrations (biphasic) or have a very shallow slope.

Potential Cause: This often indicates that at lower concentrations, the on-target effect is dominant, while at higher concentrations, one or more off-target effects begin to contribute to the observed phenotype, often leading to cytotoxicity.

Troubleshooting & Solutions:

Step Action Rationale
1. Anchor to Target Occupancy Determine the concentration range where your compound engages the intended target. Use a target engagement assay like the Cellular Thermal Shift Assay (CETSA) .[8][9][10][11][12]This allows you to correlate the phenotypic response directly with on-target binding. Effects observed at concentrations significantly higher than required for target saturation are likely off-target.
2. Use a Structurally Unrelated Inhibitor If available, test a well-validated inhibitor of the same target that has a different chemical scaffold.If both compounds produce the same phenotype in the same concentration range relative to their target affinity, it strengthens the on-target hypothesis. A different phenotype suggests off-target effects.
3. Employ a Negative Control Compound Synthesize or obtain a close structural analog of your compound that is inactive against the primary target.This is a critical control. If the inactive analog still produces a cellular effect (e.g., cytotoxicity) at higher concentrations, it strongly points to an off-target liability of the chemical scaffold itself.
Issue 2: Observed Phenotype Does Not Match Genetic Knockdown/Knockout

You Observe: The cellular phenotype induced by this compound is different from, or more severe than, the phenotype observed when the intended target is knocked down (siRNA/shRNA) or knocked out (CRISPR/Cas9).

Potential Cause: This is a classic indicator of off-target effects. The small molecule is modulating pathways independent of the intended target.

Troubleshooting & Solutions:

Step Action Rationale
1. Validate with CRISPR Use CRISPR-Cas9 to generate a clean knockout of the intended target gene.[13][14][15] Compare the phenotype of the knockout cells with wild-type cells treated with your compound.CRISPR provides a more definitive genetic validation than RNAi, which often results in incomplete knockdown.[16] If the phenotypes do not match, the compound's effect is not solely mediated by the intended target.
2. Perform a Rescue Experiment In the target knockout cells, treat with your compound.If the compound still elicits a response in cells lacking the target, this is definitive proof of an off-target mechanism.
3. Overexpress a Drug-Resistant Mutant If the binding site is known, introduce a mutation in the target protein that prevents compound binding without affecting protein function. Overexpress this mutant in cells.If cells expressing the resistant mutant are no longer affected by the compound, it validates that the original effect was on-target. If they are still affected, it points to off-target activity.[17]
Issue 3: Unexpected Cellular Toxicity

You Observe: Your compound causes significant cell death at concentrations close to or even below the EC50/IC50 for the desired biological effect.

Potential Cause: The compound may be hitting a critical protein or pathway essential for cell survival. This could be due to broad kinase inhibition, mitochondrial toxicity, or interaction with other essential cellular machinery.[18]

Troubleshooting & Solutions:

Step Action Rationale
1. Profile Against a Broad Kinase Panel Submit the compound for screening against a large panel of kinases (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot).Many small molecules unintentionally inhibit multiple kinases due to the conserved nature of the ATP-binding pocket.[19] This is a common source of toxicity.
2. Assess Mitochondrial Function Use assays to measure mitochondrial membrane potential (e.g., TMRE staining) or oxygen consumption rate (e.g., Seahorse Analyzer).Mitochondrial impairment is a frequent cause of off-target toxicity.[18]
3. Proteome-Wide Off-Target Identification Employ advanced chemical proteomics techniques like Thermal Proteome Profiling (TPP) or Proteome Integral Solubility Alteration (PISA) .[20][21][22]These unbiased, mass spectrometry-based methods can identify which proteins in the entire cellular proteome are physically interacting with your compound, providing a direct map of on- and off-targets.[20][23]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the very first steps I should take to de-risk a new compound like this compound for off-target effects?

A1: Start with a two-pronged approach:

  • Computational Profiling: Use in silico tools (e.g., SwissTargetPrediction, SuperPred) to predict potential off-targets based on chemical structure similarity to known ligands. This can provide early warnings about potential liabilities.

  • Experimental Selectivity Assay: At a minimum, test your compound against other closely related members of the target's protein family. For example, if your target is a specific kinase, profile it against other kinases in the same branch of the kinome.

Q2: How do I choose the right concentration of my compound for cellular assays to minimize off-target effects?

A2: The key is to stay within a concentration window defined by the compound's affinity for its target. A best practice is to use the lowest concentration that gives a robust on-target effect, ideally no more than 10-fold above the in-cell target engagement IC50 or EC50. Always perform full dose-response curves and avoid using a single high concentration, which is a common cause of misleading, off-target driven results.[19]

Q3: What is the "gold standard" for proving my compound's phenotype is on-target?

A3: The "gold standard" is a combination of biochemical, cellular, and genetic evidence.[17][24] A powerful validation workflow is:

  • Show direct binding of the compound to the purified target protein (e.g., via Surface Plasmon Resonance).

  • Demonstrate target engagement in intact cells using a method like CETSA.[9][11]

  • Show that the cellular phenotype is lost in a CRISPR-generated knockout of the target gene.[13][25][26]

  • Demonstrate that overexpression of a drug-resistant mutant of the target rescues the cells from the compound's effect.[17]

Q4: My compound is clean in a kinase panel, but I still suspect off-target effects. What else could it be hitting?

A4: Off-targets are not limited to kinases. Other common culprits include:

  • GPCRs: The 2,3-dihydrobenzofuran scaffold has been linked to GPCRs like cannabinoid receptors.[6][7]

  • Ion Channels: These are frequent off-targets for many small molecules.

  • Metabolic Enzymes: Interactions can disrupt cellular metabolism.[27]

  • Non-protein targets: Some compounds can intercalate into DNA or disrupt lipid membranes.

In this scenario, an unbiased, proteome-wide approach like Thermal Proteome Profiling (TPP) is the most effective next step to identify unexpected binding partners.[20]

Part 3: Key Experimental Protocols & Workflows

Workflow Diagram: Systematic Off-Target Investigation

This diagram outlines a logical flow for investigating and validating the specificity of a novel compound.

OffTargetWorkflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Specificity Assessment cluster_2 Phase 3: Off-Target Deconvolution Start Novel Compound (e.g., 3-(...)-propan-1-ol) DoseResponse Establish Dose-Response in Phenotypic Assay Start->DoseResponse TargetEngagement Confirm Target Engagement in Cells (e.g., CETSA) DoseResponse->TargetEngagement GeneticValidation Genetic Validation (CRISPR KO vs. Compound) TargetEngagement->GeneticValidation NegativeControl Test Inactive Analog (Negative Control) TargetEngagement->NegativeControl Decision1 Phenotypes Match? GeneticValidation->Decision1 Decision2 Inactive Analog Shows Effect? NegativeControl->Decision2 KinaseScreen Broad Kinase Panel Screen Proteomics Unbiased Proteomics (TPP / PISA) KinaseScreen->Proteomics Conclusion_OffTarget Significant Off-Target Effects Identified Proteomics->Conclusion_OffTarget Decision1->KinaseScreen No Conclusion_OnTarget High Confidence On-Target Effect Decision1->Conclusion_OnTarget Yes Decision2->Proteomics Yes

Caption: A decision-making workflow for characterizing small molecule specificity.

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a compound binds to its intended target in a physiological context (i.e., within the cell).[9][10][12] It is based on the principle that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[11]

Objective: To determine if this compound engages its intended target protein in intact cells.

Materials:

  • Cell line expressing the target protein.

  • Compound stock solution (e.g., 10 mM in DMSO).

  • Vehicle control (DMSO).

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer with protease and phosphatase inhibitors.

  • PCR tubes or 96-well PCR plate.

  • Thermocycler.

  • Apparatus for protein quantification (e.g., Western blot equipment, ELISA reader).

Procedure:

  • Cell Treatment:

    • Plate cells and grow to ~80% confluency.

    • Treat cells with the desired concentrations of your compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO) for 1-2 hours in complete medium.

  • Heating Step:

    • Harvest cells, wash with PBS, and resuspend in a small volume of PBS.

    • Aliquot the cell suspension into PCR tubes for each treatment condition and each temperature point.

    • Place the tubes in a thermocycler and heat to a range of temperatures for 3 minutes (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C). A non-heated sample (room temperature) serves as a control.

    • Immediately cool the samples on ice for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein:

    • Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

    • Analyze the amount of the target protein remaining in the supernatant using Western blotting or another specific protein detection method.

  • Data Analysis:

    • Quantify the band intensities for each temperature and treatment condition.

    • Plot the percentage of soluble protein relative to the non-heated control against the temperature.

    • A shift of the melting curve to a higher temperature in the compound-treated samples indicates target protein stabilization and thus, target engagement.

Diagram: Principle of Cellular Thermal Shift Assay (CETSA)

CETSA_Principle cluster_0 No Drug (Vehicle Control) cluster_1 Heat Challenge cluster_2 With Drug (e.g., Dihydrobenzofuran) cluster_3 Heat Challenge Protein_Unbound Target Protein Protein_Denatured Denatured & Aggregated Protein_Unbound->Protein_Denatured Low Tm Compound Drug Protein_Bound Target Protein Compound->Protein_Bound Binds & Stabilizes Protein_Stable Remains Soluble Protein_Bound->Protein_Stable High Tm

Caption: CETSA principle: Drug binding stabilizes the target protein against heat denaturation.

References

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  • Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(22), e4221. Retrieved from [Link]

  • Gilbert, L. A., Horlbeck, M. A., Weissman, J. S., & Qi, L. S. (2018). CRISPR approaches to small molecule target identification. ACS Chemical Biology, 13(2), 385-393. Retrieved from [Link]

  • Biocompare. (2022). Target Validation with CRISPR. Retrieved from [Link]

  • van der Zanden, S. Y., et al. (2022). Target Identification of Small Molecules Using Large-Scale CRISPR-Cas Mutagenesis Scanning of Essential Genes. In Methods in Molecular Biology (Vol. 2377, pp. 43-67). Humana, New York, NY. Retrieved from [Link]

  • Diaz, P., et al. (2009). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists. ChemMedChem, 4(10), 1615-1629. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • PubMed. (2009). 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling. Retrieved from [Link]

  • Wang, Y., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 16(11), 1251-1262. Retrieved from [Link]

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  • Li, H., et al. (2022). Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor. ACS Medicinal Chemistry Letters, 13(2), 268-274. Retrieved from [Link]

  • Hart, T., et al. (2011). Identification and validation of protein targets of bioactive small molecules. Current Opinion in Chemical Biology, 15(6), 769-775. Retrieved from [Link]

  • Semantic Scholar. (n.d.). CRISPR Approaches to Small Molecule Target Identification. Retrieved from [Link]

  • Patsnap Synapse. (2024). Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems. Retrieved from [Link]

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  • CETSA. (n.d.). CETSA. Retrieved from [Link]

  • EMERGE. (2024). Streamlined proteome-wide identification of drug targets using PISA. Retrieved from [Link]

  • Sun, X., et al. (2019). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. ACS Medicinal Chemistry Letters, 10(9), 1242-1244. Retrieved from [Link]

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  • Wikipedia. (n.d.). Proteomics. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Proteome-Wide Identification of On- and Off-Targets of Bcl-2 Inhibitors in Native Biological Systems by Using Affinity-Based Probes (AfBPs). Retrieved from [Link]

  • Bifulco, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1165-1174. Retrieved from [Link]

  • Patsnap Synapse. (2024). How can off-target effects of drugs be minimised?. Retrieved from [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]

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  • Wang, Y., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(10), 1436-1444. Retrieved from [Link]

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  • Addgene. (2024). CRISPR 101: Off-Target Effects. Retrieved from [Link]

  • Abyntek Biopharma. (2022). How to avoid off-target events in crispr experiments. Retrieved from [Link]

  • ACS Publications. (n.d.). Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity. Retrieved from [Link]

  • ACS Publications. (n.d.). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Retrieved from [Link]

  • Grisar, J. M., et al. (1995). 2,3-Dihydro-1-benzofuran-5-ols as Analogues of Alpha-Tocopherol That Inhibit in Vitro and Ex Vivo Lipid Autoxidation and Protect Mice Against Central Nervous System Trauma. Journal of Medicinal Chemistry, 38(3), 453-458. Retrieved from [Link]

  • Musser, J. H., et al. (1987). 2,3-Dihydro-5-benzofuranols as antioxidant-based inhibitors of leukotriene biosynthesis. Journal of Medicinal Chemistry, 30(1), 62-67. Retrieved from [Link]

  • PubMed. (1997). Identification of the major metabolites of [3H]-(+)-8-chloro-5-(2,3-dihydrobenzofuran-7-yl)-7-methoxymethyloxy-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine in rats. Retrieved from [Link]

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Technical Support Center: Optimization of Reaction Conditions for 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol. This document offers in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the challenges of this multi-step synthesis. Our focus is on providing practical, field-proven insights to optimize reaction conditions, maximize yields, and ensure the purity of the final product.

Introduction to the Synthetic Strategy

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions at each stage. The most logical and versatile approach involves a three-step sequence starting from commercially available 2,3-dihydro-1-benzofuran:

  • Friedel-Crafts Acylation: Introduction of a three-carbon acyl group onto the 5-position of the 2,3-dihydro-1-benzofuran ring.

  • Carbonyl Reduction: Reduction of the resulting ketone to a methylene group to form the propyl side chain.

  • Functional Group Reduction: Conversion of a terminal carboxylic acid or ester to the desired primary alcohol.

This guide will address each of these steps in detail, with a focus on troubleshooting common issues and optimizing for success.

Visualized Synthetic Workflow

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Ketone Reduction cluster_2 Alternative Step 2 & 3: Succinoylation and Reduction A 2,3-Dihydro-1-benzofuran C 1-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-one A->C B Propionyl Chloride / AlCl3 D 1-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-one F 5-Propyl-2,3-dihydro-1-benzofuran D->F E Wolff-Kishner or Clemmensen Reduction G 2,3-Dihydro-1-benzofuran I 4-(2,3-Dihydro-1-benzofuran-5-yl)-4-oxobutanoic acid G->I H Succinicanhydrid / AlCl3 K This compound I->K J LAH Reduction caption Proposed synthetic pathways for this compound.

Caption: Proposed synthetic pathways for the target molecule.

Part 1: Friedel-Crafts Acylation - Troubleshooting and Optimization

The Friedel-Crafts acylation is a cornerstone of this synthesis, but it is not without its challenges. The electron-rich nature of the 2,3-dihydro-1-benzofuran ring makes it susceptible to side reactions if conditions are not carefully controlled.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts acylation is giving me a mixture of isomers. How can I improve regioselectivity for the 5-position?

A1: The regioselectivity of Friedel-Crafts acylation on benzofurans can be problematic, often yielding a mixture of C2 and C3 isomers.[1][2] For 2,3-dihydro-1-benzofuran, the ether oxygen is an ortho-, para-director. The para-position (5-position) is generally favored due to reduced steric hindrance compared to the ortho-position (7-position). However, to enhance selectivity:

  • Milder Lewis Acids: Strong Lewis acids like AlCl₃ can sometimes decrease selectivity.[2] Consider testing milder Lewis acids such as FeCl₃ or ZnCl₂.

  • Solvent Effects: The choice of solvent can influence isomer distribution. Non-polar solvents like dichloromethane or 1,2-dichloroethane are common starting points.[3]

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C) can improve selectivity by favoring the thermodynamically more stable product.[3]

Q2: I am observing a low yield and a lot of starting material remains. What are the likely causes?

A2: Low conversion in a Friedel-Crafts acylation is often due to catalyst deactivation or insufficient reactivity.

  • Anhydrous Conditions: Aluminum chloride reacts violently with water, which deactivates the catalyst.[4] Ensure all glassware is oven-dried and anhydrous solvents are used. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Stoichiometry: For acylation, at least one equivalent of AlCl₃ is required, as it complexes with the product ketone. Using a slight excess (1.1-1.2 equivalents) is often beneficial.

  • Reaction Time and Temperature: If the reaction is sluggish at low temperatures, a gradual increase in temperature to room temperature or gentle reflux may be necessary.[3] Monitor the reaction by TLC to determine the optimal reaction time.

Q3: The reaction mixture turns dark, and I'm getting a complex mixture of byproducts. What's happening?

A3: A dark reaction mixture and multiple spots on a TLC plate suggest side reactions, such as polysubstitution or decomposition.

  • Polysubstitution: The acylated product is less reactive than the starting material, which generally prevents polysubstitution in Friedel-Crafts acylations.[5] However, if the reaction conditions are too harsh (high temperature, excess catalyst), it can still occur.

  • Decomposition: 2,3-Dihydro-1-benzofuran may be sensitive to very strong acidic conditions, leading to ring-opening or polymerization. Using a less reactive acylating agent (e.g., an acid anhydride instead of an acyl chloride) can sometimes mitigate this.

Experimental Protocol: Friedel-Crafts Acylation of 2,3-Dihydro-1-benzofuran

This protocol details the acylation with propionyl chloride to yield 1-(2,3-dihydro-1-benzofuran-5-yl)propan-1-one.

Materials:

  • 2,3-Dihydro-1-benzofuran

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Inert atmosphere setup (nitrogen or argon)

  • Ice bath

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask under an inert atmosphere, add anhydrous AlCl₃ (1.2 equivalents).

  • Solvent Addition: Add anhydrous DCM to create a slurry.

  • Cooling: Cool the slurry to 0 °C in an ice bath.

  • Acyl Chloride Addition: Dissolve propionyl chloride (1.1 equivalents) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the AlCl₃ slurry over 15-20 minutes, maintaining the temperature at 0 °C.

  • Substrate Addition: Dissolve 2,3-dihydro-1-benzofuran (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of crushed ice, followed by 1 M HCl.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Part 2: Ketone Reduction - Troubleshooting and Optimization

The reduction of the ketone to a methylene group can be achieved under either acidic (Clemmensen) or basic (Wolff-Kishner) conditions. The choice of method depends on the stability of other functional groups in the molecule.

Frequently Asked Questions (FAQs)

Q1: Which reduction method should I choose, Clemmensen or Wolff-Kishner?

A1: The choice depends on the acid/base sensitivity of your substrate.

  • Clemmensen Reduction: Uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[6][7] These are strongly acidic conditions and should be avoided if your molecule contains acid-labile groups.[8]

  • Wolff-Kishner Reduction: Employs hydrazine (N₂H₄) and a strong base (e.g., KOH) at high temperatures.[9] This method is suitable for substrates that are sensitive to acid but stable in strong base.[10]

Q2: My Wolff-Kishner reduction is slow and gives a low yield. How can I improve it?

A2: The key to a successful Wolff-Kishner reduction is reaching a high enough temperature for the decomposition of the hydrazone intermediate.

  • Huang-Minlon Modification: This is the most common and effective variation. After the initial formation of the hydrazone, water and excess hydrazine are distilled off, allowing the reaction temperature to rise to 180-200 °C.[9][10] This significantly shortens the reaction time and improves the yield.

  • Solvent: A high-boiling solvent like diethylene glycol or triethylene glycol is essential to achieve the necessary temperatures.[11]

Q3: I am concerned about the toxicity of the reagents in these reductions. What are the main safety precautions?

A3: Both methods involve hazardous materials.

  • Clemmensen Reduction: Involves the use of mercury in the zinc amalgam. Handle with care to avoid mercury exposure. The reaction also uses concentrated HCl, which is corrosive.

  • Wolff-Kishner Reduction: Hydrazine is highly toxic and a suspected carcinogen.[12][13] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).

Experimental Protocols
  • Preparation of Zinc Amalgam: Stir zinc powder (10 equivalents) with a 5% aqueous mercury(II) chloride solution for 10 minutes. Decant the aqueous solution and wash the zinc amalgam with water.

  • Reaction: To the freshly prepared zinc amalgam, add concentrated HCl and the ketone (1.0 equivalent).

  • Heating: Heat the mixture under reflux for 4-8 hours. Add more concentrated HCl periodically.

  • Work-up: After cooling, decant the aqueous layer and extract it with a suitable solvent (e.g., toluene). Wash the organic extracts, dry, and concentrate.

  • Purification: Purify by column chromatography or distillation.

  • Reaction Setup: In a round-bottom flask equipped with a distillation head and condenser, combine the ketone (1.0 equivalent), diethylene glycol, hydrazine hydrate (3-5 equivalents), and potassium hydroxide (3-5 equivalents).

  • Hydrazone Formation: Heat the mixture to 100-130 °C for 1-2 hours.

  • Distillation: Increase the temperature to distill off water and excess hydrazine.

  • Decomposition: Once the temperature reaches 190-200 °C, maintain it for 3-5 hours until nitrogen evolution ceases.

  • Work-up: Cool the reaction mixture, dilute with water, and extract with a suitable solvent (e.g., ether or DCM). Wash the organic extracts, dry, and concentrate.

  • Purification: Purify by column chromatography or distillation.

Part 3: Final Reduction to the Alcohol - Troubleshooting and Optimization

The final step involves the reduction of a carboxylic acid or ester to the primary alcohol. Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for this transformation.

Frequently Asked Questions (FAQs)

Q1: Can I reduce the ketone from Step 1 directly to the alcohol?

A1: Yes, but this would result in a secondary alcohol, not the desired primary alcohol at the terminus of a propyl chain. To obtain the target molecule, the ketone must first be fully reduced to a methylene group. An alternative route is to perform a Friedel-Crafts acylation with succinic anhydride, which introduces a keto-acid. The ketone can then be reduced, followed by reduction of the carboxylic acid.

Q2: My LAH reduction is not going to completion. What should I do?

A2: Incomplete reduction with LAH can be due to several factors:

  • Reagent Quality: LAH is highly reactive with moisture and can degrade upon storage. Use fresh, high-quality LAH.

  • Stoichiometry: Ensure you are using a sufficient excess of LAH. For carboxylic acids, at least 1.5 equivalents are typically needed, while esters require at least 1 equivalent.

  • Reaction Time and Temperature: While many LAH reductions are rapid at room temperature, some substrates may require gentle heating (reflux in THF) to go to completion.

Q3: Quenching LAH reactions seems hazardous. What is the safest procedure?

A3: Quenching excess LAH must be done with extreme care as the reaction with water is highly exothermic and releases flammable hydrogen gas.[14][15]

  • Cooling: Always cool the reaction mixture to 0 °C in an ice bath before quenching.

  • Slow Addition: Add the quenching agent very slowly and dropwise.

  • Fieser Method: A widely used and reliable method involves the sequential, slow addition of:

    • x mL of water for every x g of LAH used.

    • x mL of 15% aqueous NaOH.

    • 3x mL of water. This procedure produces granular aluminum salts that are easily filtered.[16]

  • Alternative Quench: For safety, an initial quench with ethyl acetate can be performed to consume the most reactive LAH before the addition of water.[15]

Experimental Protocol: LAH Reduction of 3-(2,3-Dihydro-1-benzofuran-5-yl)propanoic Acid

This protocol assumes the synthesis of the corresponding propanoic acid intermediate.

Materials:

  • 3-(2,3-Dihydro-1-benzofuran-5-yl)propanoic acid

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • 15% Sodium hydroxide (NaOH) solution

  • Water

Equipment:

  • Dry, three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Inert atmosphere setup (nitrogen or argon)

  • Ice bath

Procedure:

  • Reaction Setup: To a dry flask under an inert atmosphere, add LAH (1.5-2.0 equivalents) and anhydrous THF to form a slurry.

  • Cooling: Cool the LAH slurry to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the carboxylic acid (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the LAH slurry, maintaining the temperature at 0 °C.

  • Reaction: After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours, or gently reflux if necessary. Monitor by TLC.

  • Quenching: Cool the reaction to 0 °C. Slowly and carefully add ethyl acetate to quench the excess LAH. Then, follow the Fieser workup as described in the FAQ above.

  • Filtration and Extraction: Filter the resulting granular solid through a pad of Celite. Wash the solid with THF. Combine the filtrates and concentrate. If the product has some water solubility, extract the aqueous layer with an organic solvent.

  • Drying and Concentration: Dry the combined organic phases over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude alcohol by column chromatography on silica gel.

Summary of Optimization Parameters

StepKey ParametersRecommended ConditionsTroubleshooting
Friedel-Crafts Acylation Catalyst, Temperature, SolventAlCl₃ (1.2 eq.), 0°C to RT, DCMUse milder Lewis acid for better selectivity; ensure anhydrous conditions.
Ketone Reduction (Wolff-Kishner) Temperature, SolventKOH, Hydrazine, Diethylene glycol, 190-200°CUse Huang-Minlon modification to remove water and increase temperature.
Ketone Reduction (Clemmensen) Acid, Zinc AmalgamConc. HCl, Zn(Hg)Not suitable for acid-sensitive substrates.
Alcohol Reduction (LAH) Stoichiometry, QuenchingLAH (1.5-2.0 eq.), Anhydrous THFUse fresh LAH; quench carefully at 0°C using the Fieser method.

Safety First: A Guiding Principle

G cluster_0 Hazardous Reagent Handling AlCl3 Anhydrous AlCl3 AlCl3_precautions Reacts violently with water. Corrosive. Work in fume hood, use PPE. AlCl3->AlCl3_precautions Hydrazine Hydrazine Hydrate Hydrazine_precautions Highly toxic and carcinogenic. Work in fume hood, use PPE. Hydrazine->Hydrazine_precautions LAH LiAlH4 LAH_precautions Reacts violently with water, releases H2. Fire hazard. Work under inert atmosphere, careful quenching. LAH->LAH_precautions caption Key safety considerations for hazardous reagents.

Caption: Key safety considerations for hazardous reagents.

The synthesis of this compound involves the use of several hazardous reagents. It is imperative that all experimental work is conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Aluminum Chloride (Anhydrous): Reacts violently with water, releasing corrosive HCl gas. Handle in a dry environment and avoid contact with moisture.[4][17]

  • Hydrazine Hydrate: Highly toxic and a suspected carcinogen. Avoid inhalation and skin contact.[12][18]

  • Lithium Aluminum Hydride (LAH): Extremely reactive with water and protic solvents, producing flammable hydrogen gas. All reactions and workups must be performed with extreme caution, especially the quenching step.[14][19]

By understanding the nuances of each reaction step and adhering to strict safety protocols, the synthesis of this compound can be performed efficiently and safely.

References

  • Environmental Health and Safety. (n.d.). Quenching and Disposal of Water Reactive Materials. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Quenching Reactions: Lithium Aluminium Hydride. Retrieved from [Link]

  • ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. Retrieved from [Link]

  • Research and Reviews. (2021). A Report on Reagents and its Quenching Methods. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Aluminum Chloride (anhydrous). Retrieved from [Link]

  • J&K Scientific LLC. (2025). Wolff-Kishner Reduction. Retrieved from [Link]

  • Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]

  • ACS Publications. (2020). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Clemmensen reduction. Retrieved from [Link]

  • Redox. (2022). Safety Data Sheet Aluminium Chloride. Retrieved from [Link]

  • NROChemistry. (n.d.). Wolff-Kishner Reduction: Mechanism & Examples. Retrieved from [Link]

  • Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. Retrieved from [Link]

  • S.N. College. (n.d.). CLEMMENSEN REDUCTION. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Clemmensen reduction. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020). Wolff–Kishner reduction. Retrieved from [Link]

  • Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]

  • NROChemistry. (n.d.). Clemmensen Reduction: Mechanism & Examples. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Wolff-Kishner Reduction. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis of benzofurans via Friedel–Crafts acylation. Retrieved from [Link]

  • CentAUR. (2016). A hydrazine-free Wolff–Kishner reaction suitable for an undergraduate laboratory. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]

  • University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LAH). Retrieved from [Link]

  • Beaudry Research Group - Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Retrieved from [Link]

  • ResearchGate. (1996). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. Retrieved from [Link]

  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link]

  • PubMed Central. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • Semantic Scholar. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. Retrieved from [Link]

Sources

Technical Support Center: Mass Spectrometry Analysis of 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the mass spectrometric analysis of 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and interpret fragmentation data for this specific molecule. The content is structured in a practical, question-and-answer format to directly address issues you may encounter during your experiments.

Part 1: Foundational Knowledge & Expected Fragmentation

Before troubleshooting, it is crucial to understand the expected behavior of the molecule. The structure of this compound contains a primary alcohol and a cyclic ether (dihydrobenzofuran), which dictates its fragmentation patterns.

Q1: What are the expected key fragments for this compound in both Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS/MS)?

Answer: Understanding the likely cleavage points is the first step in data interpretation. The molecule's molecular weight is 178.23 g/mol .

In Electron Ionization (EI-MS), typically used with Gas Chromatography (GC), fragmentation is extensive and driven by the formation of a radical cation (M+•).

  • Molecular Ion (M+•) at m/z 178: Alcohols and ethers often exhibit weak or even absent molecular ion peaks due to their high tendency to fragment.[1][2][3][4]

  • Alpha (α)-Cleavage: This is a dominant fragmentation pathway for both alcohols and ethers, driven by the formation of resonance-stabilized cations.[1][2][3][5][6]

    • Loss of the Propyl Alcohol Side Chain: Cleavage of the bond between the benzofuran ring and the propyl chain results in a highly stable benzylic cation at m/z 119 .

    • Cleavage next to the Hydroxyl Group: Loss of a C2H5 radical from the propanol side chain is less likely to be the primary cleavage but can occur. The most characteristic α-cleavage for a primary alcohol is the formation of the m/z 31 ion ([CH2OH]+), which serves as a diagnostic peak.[5]

  • Dehydration (Loss of H₂O): A common fragmentation for alcohols, leading to an [M-18]+• peak at m/z 160 .[2][5]

  • Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C-C bond beta to the aromatic ring, leading to the formation of a stable benzylic cation. This results in a prominent peak at m/z 131 .

In Electrospray Ionization (ESI-MS), a soft ionization technique used with Liquid Chromatography (LC), we typically start with the protonated molecule [M+H]+ at m/z 179 . Fragmentation is then induced in the collision cell (MS/MS).

  • Protonated Molecule [M+H]+ at m/z 179: This should be the parent ion in the MS1 spectrum.

  • Neutral Loss of Water: The most common initial fragmentation is the loss of water (18 Da) from the protonated alcohol, yielding a key fragment at m/z 161 .

  • Further Fragmentation: The m/z 161 ion can undergo further fragmentation, including cleavage of the dihydrofuran ring or other rearrangements. Studies on similar dihydrobenzofuran structures show that subsequent losses of carbon monoxide (CO) are common.[7][8]

The following table summarizes these key fragments:

m/z (Charge) Proposed Fragment Structure/Origin Ionization Mode Significance
179[M+H]⁺ESIProtonated Molecule
178[M]⁺˙EIMolecular Ion (Often weak/absent)
161[M+H - H₂O]⁺ESILoss of water from protonated molecule
160[M - H₂O]⁺˙EIDehydration of molecular ion
131[C₉H₇O]⁺EI / ESIBenzylic cleavage (loss of C₃H₇O)
119[C₈H₇O]⁺EICleavage of the propyl chain from the ring
31[CH₂OH]⁺EIα-cleavage characteristic of primary alcohols

Part 2: Troubleshooting Common Issues

This section addresses specific problems you may encounter during your analysis.

Q2: I don't see the molecular ion peak at m/z 178 in my EI-MS spectrum. Is my sample degrading?

Answer: This is a very common and expected observation for aliphatic alcohols. It is likely not an issue of sample degradation but rather a characteristic of the molecule's structure.

Causality: The non-bonding electrons on the oxygen atom are easily ionized.[2][3] The resulting molecular ion is unstable and rapidly undergoes fragmentation pathways that are energetically favorable, such as α-cleavage and dehydration.[2][5] For primary alcohols, the energy required to fragment the molecule is low, often leading to the complete consumption of the molecular ion before it can be detected.

Troubleshooting Steps:

  • Confirm Identity with Key Fragments: Do not rely on the molecular ion. Instead, look for the expected, more stable fragments like the benzylic cation at m/z 131 or the dihydrobenzofuran cation at m/z 119 . The presence of these ions is a strong indicator of the correct structure.

  • Consider a "Softer" Ionization Method: If a molecular ion is absolutely required for your analysis (e.g., for library matching), you might consider Chemical Ionization (CI) instead of EI, which imparts less energy to the molecule and often yields a more prominent [M+H]⁺ ion.

  • Use Derivatization: For GC-MS, converting the alcohol to a more stable derivative, such as a trimethylsilyl (TMS) ether, will dramatically increase the intensity of the molecular ion.[9][10] This is a highly recommended strategy for improving the analysis of alcohols by GC-MS.[11]

Diagram 1: Predicted EI-MS Fragmentation Pathway

G cluster_frags Key Fragments M Molecule This compound MI Molecular Ion [M]⁺˙ m/z 178 M->MI EI Ionization F160 [M-H₂O]⁺˙ m/z 160 MI->F160 Dehydration (-H₂O) F131 Benzylic Cation [C₉H₇O]⁺ m/z 131 MI->F131 Benzylic Cleavage (-C₃H₇O•) F119 Dihydrobenzofuran Cation [C₈H₇O]⁺ m/z 119 MI->F119 Side-chain Cleavage (-C₃H₇OH) F31 [CH₂OH]⁺ m/z 31 MI->F31 α-Cleavage (-C₁₀H₁₁O•)

Caption: Predicted EI-MS fragmentation of the target molecule.

Q3: My ESI-MS spectrum is dominated by fragments like m/z 161 instead of the [M+H]⁺ ion at m/z 179. What is causing this in-source fragmentation and how can I fix it?

Answer: Observing fragments in the MS1 scan during an LC-MS experiment points to "in-source fragmentation" (or in-source collision-induced dissociation).[12][13] This means the molecule is fragmenting in the ion source or the region between the source and the mass analyzer, rather than in the collision cell.[12][14] For your molecule, the protonated alcohol is prone to losing water, making it particularly susceptible to this phenomenon.

Causality: In-source fragmentation is caused by applying excessive energy to the ions before they are mass-analyzed.[12] This energy comes from collisions with gas molecules (like nitrogen) in the intermediate-pressure regions of the mass spectrometer. The main instrument parameters that control this are the voltages applied to the ion optics (e.g., cone voltage, fragmentor voltage, declustering potential) and the source temperature.[12][15]

Troubleshooting Protocol:

  • Reduce Ion Transfer Voltages: The most effective way to reduce in-source fragmentation is to lower the "cone voltage" or "fragmentor voltage".[15] These voltages accelerate ions from the source into the mass analyzer, and higher values lead to more energetic collisions.

    • Action: Systematically decrease the cone/fragmentor voltage in 10-20 V increments while infusing a standard solution of your analyte. Monitor the ratio of the [M+H]⁺ ion (m/z 179) to the primary fragment (m/z 161). Find the voltage that maximizes the parent ion intensity while minimizing the fragment.

  • Optimize Source Temperature: High source temperatures can increase the internal energy of the ions, promoting fragmentation.[12][15]

    • Action: Try reducing the source temperature by 25-50 °C to see if it improves the abundance of the [M+H]⁺ ion. Be aware that excessively low temperatures can lead to poor desolvation and reduced overall signal.

  • Check Mobile Phase Composition: Highly acidic mobile phases can sometimes promote fragmentation of acid-labile compounds. While your molecule isn't extremely labile, switching from formic acid to a weaker modifier like acetic acid, or using buffered mobile phases, can sometimes help.

Diagram 2: Troubleshooting In-Source Fragmentation

G start Problem: High In-Source Fragmentation (e.g., m/z 161 > m/z 179) step1 Decrease Cone / Fragmentor Voltage by 20V start->step1 q1 Is [M+H]⁺ now dominant? step1->q1 step2 Decrease Source Temperature by 25-50°C q1->step2 No end_ok Problem Resolved: Continue Analysis q1->end_ok Yes q2 Is [M+H]⁺ now dominant? step2->q2 step3 Consider Mobile Phase (e.g., weaker acid) q2->step3 No q2->end_ok Yes end_nok Further method development needed step3->end_nok

Caption: A workflow for minimizing in-source fragmentation.

Q4: I'm getting a very weak signal for my analyte in an LC-MS analysis, especially when analyzing a biological matrix like plasma or urine. What could be the issue?

Answer: This problem is often caused by a phenomenon known as the "matrix effect," which is a major concern in LC-MS-based bioanalysis.[16][17][18] The matrix effect refers to the suppression or enhancement of your analyte's ionization due to co-eluting compounds from the sample matrix (e.g., salts, lipids, metabolites).[16][19]

Causality: Co-eluting matrix components interfere with the ionization process in the ESI source.[16] They can compete with your analyte for charge, alter the droplet evaporation characteristics, or change the local gas-phase basicity, all of which can lead to a significant drop in signal intensity (ion suppression).[19]

Troubleshooting Steps:

  • Improve Chromatographic Separation: The best way to mitigate matrix effects is to chromatographically separate your analyte from the interfering components.

    • Action: Try a different stationary phase (e.g., HILIC if you're using C18), adjust the gradient profile to increase resolution around your analyte's retention time, or consider a column with a different particle size.

  • Enhance Sample Preparation: A more rigorous sample cleanup will remove many of the interfering matrix components before analysis.

    • Action: If you are using a simple "dilute-and-shoot" or protein precipitation method, consider switching to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for a cleaner sample extract.

  • Reduce Matrix Introduction: Diluting the sample can sometimes be a simple and effective way to reduce the concentration of matrix components to a level where they no longer cause significant suppression.[20]

  • Use an Isotope-Labeled Internal Standard: The gold standard for correcting matrix effects is to use a stable isotope-labeled (e.g., deuterium or ¹³C) version of your analyte as an internal standard.[19] This standard will experience the same matrix effects as your analyte, allowing for accurate and reliable quantification despite signal suppression.

Q5: For GC-MS analysis, my chromatographic peaks are tailing and I'm getting poor reproducibility. How can I improve this?

Answer: The issues you are describing—peak tailing and poor reproducibility—are classic signs of unwanted interactions between an active functional group on your analyte and the GC system. In this case, the primary alcohol's hydroxyl (-OH) group is the culprit.

Causality: The active hydrogen on the hydroxyl group can form hydrogen bonds with any active sites (e.g., free silanols) on the GC inlet liner or the column stationary phase. This causes the molecule to "stick" as it moves through the system, resulting in broad, tailing peaks and potential sample loss, which harms reproducibility.

Solution: Chemical Derivatization The most robust and highly recommended solution is to chemically modify the problematic hydroxyl group before analysis. This process, known as derivatization, replaces the active hydrogen with a non-polar, non-reactive group.[9][10][21]

Recommended Protocol: Silylation Silylation is the most common derivatization method for alcohols.[9][10] It converts the alcohol (-OH) into a trimethylsilyl (-O-TMS) ether, which is much more volatile and less polar.

Step-by-Step Silylation Protocol:

  • Dry the Sample: Ensure your sample extract is completely free of water, as silylation reagents are moisture-sensitive. Evaporate the sample to dryness under a stream of nitrogen.

  • Add Reagent: Reconstitute the dry residue in a suitable solvent (e.g., 50 µL of pyridine or acetonitrile). Add an excess of a silylation reagent, such as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) as a catalyst.

  • React: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure the reaction goes to completion.

  • Analyze: Cool the vial to room temperature and inject an aliquot directly into the GC-MS.

Benefits of Derivatization:

  • Improved Peak Shape: Eliminates hydrogen bonding, resulting in sharp, symmetrical peaks.

  • Increased Volatility: Allows for elution at lower temperatures.[10]

  • Enhanced Molecular Ion: The resulting TMS derivative is more stable and will produce a much stronger molecular ion peak in the EI-MS spectrum, aiding in identification.

References

  • Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors. - CABI Digital Library.
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. - NIH.
  • Derivatizing Compounds: Available Compounds: Reference Materials. - Schimmelmann Research.
  • Mass Spectrometry of Alcohols and Ethers | PDF. - Scribd.
  • Derivatization. - Chemistry LibreTexts.
  • GC/MS STUDIES ON ALCOHOL DERIVATIZATION PROCEDURES APPLIED TO LEWISITE 1 DUE TO THE INCREASED INSTABILITY OF SOME ETHERS. - UPB.
  • What Is Derivatization In GC-MS? - Chemistry For Everyone - YouTube.
  • Matrix Effect Compensation in Small-Molecule Profiling for an LC-TOF Platform Using Multicomponent Postcolumn Infusion. - PubMed.
  • Mass Spectrometry of Alcohols. - Chemistry Steps.
  • 17.11 Spectroscopy of Alcohols and Phenols. - Chemistry LibreTexts.
  • Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion | Request PDF. - ResearchGate.
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? - NorthEast BioLab.
  • Alcohols-Glycols | Products | GL Sciences.
  • Alcohol : Mass Spectra Fragmentation Patterns.
  • Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. - ResearchGate.
  • Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. - PubMed.
  • Gas‐phase fragmentation reactions of protonated benzofuran‐ and dihydrobenzofuran‐type neolignans investigated by accurate‐mass electrospray ionization tandem mass spectrometry | Request PDF. - ResearchGate.
  • Mass Spectrometry: Fragmentation.
  • Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. (2023-07-02).
  • Some advice about how to reduce the fragmentation in ESI mass spectrometry? (2019-03-04).
  • Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. - SciSpace.
  • 2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl- And 6-aryldibenzo(d,f)(1,3)dioxepine Derivatives. 1. Spirocyclization of the Molecular Ions in the Gas Phase. - PubMed.
  • Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. - PubMed Central.
  • Spotting Fragmentation Patterns When Using Mass Spectrometry. - G-Biosciences. (2020-05-26).
  • ESI ionization: How to avoid in-source fragmentation. - Chromatography Forum. (2015-01-19).
  • Ion fragmentation of small molecules in mass spectrometry. (2009-01-20).
  • Mass Spectrometry - Fragmentation Patterns. - Chemistry LibreTexts. (2023-08-29).
  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.

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Technical Support Center: Enhancing the Purity of 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol. This document is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common purity challenges encountered during its synthesis.

The information herein is grounded in established chemical principles and purification techniques to ensure you can achieve the highest possible purity for your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I've synthesized this compound, but my NMR and GC-MS analyses show several impurities. What are the likely culprits?

A1: Understanding Potential Impurities

Impurities in the synthesis of this compound typically arise from three main sources: unreacted starting materials, byproducts from side reactions, and residual reagents or solvents. The specific impurities will depend on your synthetic route. A common route involves the reduction of a carboxylic acid or ester precursor, such as 3-(2,3-Dihydro-1-benzofuran-5-yl)propanoic acid or its corresponding ethyl ester.

Common Impurities and Their Origins:

Impurity Likely Origin Analytical Signature (Typical)
Unreacted Starting Material Incomplete reduction of the carboxylic acid or ester.A peak corresponding to the starting material in GC-MS. In NMR, the presence of a carboxylic acid proton (highly deshielded singlet) or ester signals (e.g., ethyl quartet and triplet).
Aldehyde Intermediate Incomplete reduction of the carboxylic acid/ester to the alcohol.[1][2][3]A peak corresponding to the aldehyde in GC-MS. In NMR, an aldehyde proton signal (singlet around 9-10 ppm).
Over-reduction Products If the benzofuran ring is susceptible to reduction under your chosen conditions, you may see byproducts where the aromaticity is lost.Complex changes in the aromatic region of the NMR spectrum.
Reagent-Derived Impurities Borane complexes (e.g., from BH3-THF or BH3-SMe2) can leave boron-containing residues.[4] LiAlH4 can also introduce aluminum salts.[2]These are often inorganic and may not be visible by GC-MS or NMR but can affect yield and physical properties.
Solvent Residues Residual high-boiling point solvents used in the reaction or workup (e.g., THF, diethyl ether).Characteristic solvent peaks in the NMR spectrum.
Q2: My primary purification by column chromatography is not giving me the desired purity. How can I optimize my chromatography protocol?

A2: Optimizing Flash Column Chromatography

Flash column chromatography is a powerful technique for purifying moderately polar compounds like this compound.[5] However, achieving good separation requires careful optimization of the stationary and mobile phases.

Workflow for Optimizing Flash Chromatography:

G cluster_0 TLC Analysis cluster_1 Column Setup cluster_2 Elution cluster_3 Analysis TLC 1. Run TLC with various solvent systems (e.g., Hexane:Ethyl Acetate) Rf 2. Aim for an Rf of 0.2-0.3 for the target compound. TLC->Rf Slurry 3. Pack the column with silica gel as a slurry in the initial eluent. Rf->Slurry Loading 4. Load the sample. (Dry loading is preferred for poorly soluble compounds). Slurry->Loading Isocratic 5a. Isocratic Elution: Use the optimal solvent system from TLC. Loading->Isocratic Gradient 5b. Gradient Elution: Start with a less polar mixture and gradually increase polarity. Loading->Gradient Collect 6. Collect fractions. Isocratic->Collect Gradient->Collect Analyze 7. Analyze fractions by TLC or GC-MS. Collect->Analyze Pool 8. Combine pure fractions. Analyze->Pool end end Pool->end High Purity Product

Caption: Workflow for optimizing flash column chromatography.

Detailed Protocol for Flash Column Chromatography:

  • Solvent System Selection:

    • Begin by using Thin Layer Chromatography (TLC) to find an appropriate solvent system. A good starting point for moderately polar compounds is a mixture of hexanes and ethyl acetate.[6]

    • Adjust the ratio of the solvents until the desired compound has an Rf value between 0.2 and 0.3.[7] This typically provides the best separation.

  • Column Packing:

    • Choose a column size appropriate for the amount of crude material. A silica gel to crude product ratio of 50:1 to 100:1 by weight is often effective for difficult separations.[7]

    • Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack the column, avoiding air bubbles.

  • Sample Loading:

    • Liquid Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a volatile solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent.[8] The resulting free-flowing powder can then be carefully added to the top of the packed column.

  • Elution:

    • Isocratic Elution: Use the pre-determined solvent system from your TLC analysis to run the entire separation. This is simpler but may be less effective for separating closely eluting impurities.

    • Gradient Elution: Start with a less polar solvent system and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate in hexanes). This can improve separation for complex mixtures.[8]

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC or a suitable analytical technique (e.g., GC-MS) to identify the pure fractions containing the desired product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Q3: I am still observing minor impurities after column chromatography. What other purification techniques can I use to enhance the purity further?

A3: Advanced Purification Techniques - Recrystallization

Recrystallization is an excellent secondary purification method for solid compounds.[9] The principle relies on the differential solubility of the desired compound and impurities in a chosen solvent at different temperatures.[10]

Workflow for Recrystallization:

G cluster_0 Solvent Selection cluster_1 Dissolution & Filtration cluster_2 Crystallization cluster_3 Isolation & Drying Screen 1. Screen for a suitable solvent. (High solubility when hot, low when cold). Mix 2. Consider mixed solvent systems (e.g., ethanol/water) for polar molecules.[9] Screen->Mix Dissolve 3. Dissolve the compound in a minimal amount of boiling solvent.[11] Mix->Dissolve HotFilter 4. (Optional) Perform a hot gravity filtration to remove insoluble impurities. Dissolve->HotFilter Cool 5. Allow the solution to cool slowly to room temperature.[10] HotFilter->Cool Ice 6. Further cool in an ice bath to maximize crystal formation.[11] Cool->Ice VacuumFilter 7. Collect crystals by vacuum filtration. Ice->VacuumFilter Wash 8. Wash with a small amount of ice-cold solvent.[9][11] VacuumFilter->Wash Dry 9. Dry the crystals under vacuum. Wash->Dry end end Dry->end High Purity Crystalline Product

Sources

Technical Support Center: Strategies to Minimize Cytotoxicity of 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for researchers utilizing 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol and related benzofuran derivatives in primary cell-based assays. Benzofurans are a class of heterocyclic compounds recognized for a wide spectrum of biological activities, including potential therapeutic applications as anticancer and antioxidant agents. However, their utility can be complicated by off-target cytotoxicity, a challenge that is particularly pronounced in primary cell cultures.

Primary cells, being directly isolated from tissues, are more physiologically relevant than immortalized cell lines but are also significantly more sensitive to external stressors. They lack the robust defense mechanisms and altered metabolism often found in cancer-derived cell lines, making them susceptible to compound-induced toxicity. This guide provides in-depth, experience-driven answers to common questions and troubleshooting steps to help you mitigate cytotoxicity and obtain reliable, reproducible data in your experiments.

Frequently Asked Questions (FAQs)
Q1: I'm observing significant cell death in my primary cell cultures even at low concentrations of this compound. What are the likely causes?

This is a common and critical issue. The heightened sensitivity of primary cells combined with the intrinsic properties of benzofuran derivatives can lead to unexpected cytotoxicity. Several factors are likely at play:

  • Inherent Mechanism of Action: Many benzofuran derivatives exert their biological effects by inducing apoptosis (programmed cell death). This can be triggered through pathways involving the generation of Reactive Oxygen Species (ROS), disruption of mitochondrial function, and activation of caspases—the executioner enzymes of apoptosis. While this is a desired effect in cancer cell lines, it constitutes cytotoxicity in non-cancerous primary cells.

  • Solvent Toxicity: The compound is likely hydrophobic, requiring an organic solvent like Dimethyl Sulfoxide (DMSO) for solubilization. Primary cells are notoriously sensitive to solvents. Even at concentrations considered safe for robust cell lines (e.g., >0.5%), DMSO can induce stress, differentiation, or cell death.

  • Compound Instability or Aggregation: Poor solubility in aqueous culture media can cause the compound to precipitate or form aggregates. These aggregates can cause physical stress to cells or lead to inconsistent, localized high concentrations, resulting in acute toxicity.

  • Low Serum Concentration: The concentration of serum (e.g., Fetal Bovine Serum, FBS) in your culture medium is a critical variable. Serum proteins, particularly albumin, bind to hydrophobic compounds. This binding effectively sequesters the compound, reducing the "free" fraction available to interact with and damage the cells. If your medium has low serum content, the concentration of free, active compound is higher, leading to increased toxicity.

Q2: What are the specific molecular mechanisms that might be responsible for the cytotoxicity of this benzofuran derivative?

Based on extensive research into the benzofuran scaffold, the cytotoxicity likely stems from a combination of pro-oxidative and pro-apoptotic events. While the exact pathway for this specific molecule must be determined empirically, the following mechanisms are highly probable:

  • Mitochondrial Dysfunction: Benzofuran analogues have been shown to target mitochondria directly. This can lead to the uncoupling of oxidative phosphorylation, a decrease in cellular ATP, and a loss of the mitochondrial membrane potential (ΔΨm).

  • Oxidative Stress Induction: Disruption of mitochondrial electron transport can lead to the leakage of electrons and the generation of ROS, such as superoxide anions. This surge in ROS overwhelms the cell's natural antioxidant defenses, causing damage to lipids, proteins, and DNA.

  • Caspase-Dependent Apoptosis: The release of mitochondrial proteins like cytochrome c into the cytoplasm, triggered by mitochondrial damage, initiates the intrinsic apoptotic pathway. This leads to the activation of caspase-9 and the subsequent activation of executioner caspases like caspase-3 and caspase-7, which dismantle the cell.

  • Cell Cycle Arrest: Some benzofuran derivatives can induce cell cycle arrest, often at the G2/M phase. While this is a common anti-cancer mechanism, prolonged cell cycle arrest in sensitive primary cells can also trigger apoptosis.

Below is a diagram illustrating a probable cytotoxic pathway based on published data for related benzofuran compounds.

G cluster_0 Cellular Exposure cluster_1 Mitochondrial Targeting cluster_2 Apoptotic Cascade Compound This compound Mito Mitochondrial Dysfunction (Loss of ΔΨm) Compound->Mito Direct Interaction ROS Increased ROS Production Mito->ROS Electron Leakage CytC Cytochrome C Release Mito->CytC ROS->Mito Damage Feedback Casp9 Caspase-9 Activation (Apoptosome Formation) CytC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Probable mechanism of benzofuran-induced cytotoxicity in primary cells.

Troubleshooting Guides
Issue 1: High Cytotoxicity at All Tested Concentrations

If you're observing widespread cell death even at the lowest concentration in your dose-response curve, the issue is likely foundational.

Potential Cause Troubleshooting Step Rationale
Solvent Toxicity Run a "vehicle-only" control curve, testing the same concentrations of DMSO (or other solvent) without the compound.This will establish the maximum tolerable solvent concentration for your specific primary cell type. ISO 10993-5:2009 suggests a reduction in viability over 30% is cytotoxic. For sensitive primary cells, aim for a final DMSO concentration ≤0.1%.
Compound Precipitation Prepare the highest concentration of your dosing solution and visually inspect it for precipitates. Also, perform a 1:10 dilution into your final culture medium and check for cloudiness.Hydrophobic compounds can crash out of solution when diluted into an aqueous medium. This leads to inaccurate dosing and localized toxicity from solid particles.
Incorrect Stock Concentration Re-verify the weighing of the compound and the dilution calculations for your stock solution.A simple calculation error can lead to concentrations that are orders of magnitude higher than intended.
Extended Incubation Time Reduce the compound exposure time. Start with a shorter time point (e.g., 6 or 12 hours) in addition to your standard 24 or 48 hours.Primary cells may not tolerate prolonged exposure to even low levels of a xenobiotic. Shorter incubation might be sufficient to observe the desired biological effect without inducing widespread cell death.
Issue 2: Results are Inconsistent Between Experiments

Poor reproducibility is often linked to subtle variations in protocol execution, especially concerning compound handling and cell culture conditions.

Potential Cause Troubleshooting Step Rationale
Variable Free Compound Fraction Standardize the serum concentration in your medium across all experiments. If possible, use the same lot of FBS.The amount of serum protein directly impacts the free concentration of the drug. Lot-to-lot variability in serum composition can alter protein binding and thus the effective dose.
Compound Degradation Prepare fresh dilutions from a master stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after initial preparation.The stability of the compound in solution, especially at low concentrations in aqueous media, may be limited.
Cell Health & Passage Number Ensure primary cells are healthy, in the logarithmic growth phase, and within a low passage number range before seeding for an experiment.Primary cells have a limited lifespan and their characteristics can change with each passage. Senescent or stressed cells will be more susceptible to cytotoxicity.
Inconsistent Seeding Density Use a precise cell counting method (e.g., automated cell counter) and ensure uniform cell seeding across all wells and plates.Cell density can affect the per-cell concentration of the compound and influence cell-cell signaling, which can modulate the response to a toxic insult.
Optimization Protocols & Workflows
Protocol 1: Optimizing Compound Formulation & Delivery

The goal is to create a stable solution that minimizes direct solvent toxicity and prevents compound precipitation in the culture medium.

Materials:

  • This compound powder

  • High-purity, sterile-filtered DMSO

  • Sterile, protein-free culture medium (e.g., Basal Medium)

  • Complete culture medium (containing serum)

Procedure:

  • Stock Solution Preparation (10-100 mM):

    • Accurately weigh the compound and dissolve it in 100% high-purity DMSO to create a concentrated master stock (e.g., 50 mM).

    • Ensure complete dissolution by gentle vortexing. If necessary, brief warming in a 37°C water bath can be used.

    • Aliquot the master stock into small, single-use volumes and store at -20°C or -80°C, protected from light.

  • Intermediate Dilution (Pre-dilution Step):

    • Rationale: This is the most critical step to prevent precipitation. Diluting the DMSO stock directly into the final medium (high aqueous content) can cause the hydrophobic compound to crash out.

    • Thaw a single aliquot of the master stock.

    • Perform an intermediate dilution (e.g., 1:10 or 1:20) into a protein-free basal medium . Pipette the medium vigorously while adding the DMSO stock to promote rapid mixing.

  • Final Dosing Solution:

    • Immediately use the intermediate dilution to prepare the final concentrations in your complete (serum-containing) culture medium .

    • The proteins in the serum will help stabilize the compound and prevent aggregation.

  • Workflow for Dose-Response Optimization: The following workflow helps systematically determine the optimal, non-toxic working concentration range.

Caption: Experimental workflow for optimizing compound concentration.

Protocol 2: Leveraging Serum Protein Binding to Mitigate Cytotoxicity

This protocol uses varying serum concentrations to demonstrate and control the effect of protein binding on compound toxicity.

Procedure:

  • Prepare Media: Prepare batches of your cell culture medium containing different percentages of FBS (e.g., 1%, 5%, 10%, and 20%).

  • Cell Seeding: Seed your primary cells in replicate plates for each serum condition. Allow them to attach and acclimate for 24 hours.

  • Dosing: Treat the cells with a standard dose-response curve of your compound under each of the different serum conditions.

  • Viability Assessment: After the desired incubation period (e.g., 24 hours), measure cell viability.

  • Data Analysis:

    • Plot the dose-response curves for each serum concentration.

    • Calculate the IC50 (half-maximal inhibitory concentration) value for each condition.

Expected Outcome & Interpretation: You should observe a rightward shift in the dose-response curve as the serum concentration increases. This means a higher concentration of the compound is required to induce the same level of cytotoxicity.

Serum ConcentrationExpected IC50 ValueInterpretation
1% FBSLowHigh free drug concentration leads to high toxicity.
5% FBSIntermediateModerate protein binding reduces free drug concentration.
10% FBSHighStandard condition; significant portion of the drug is protein-bound.
20% FBSHighestMaximum protein binding provides a protective effect, increasing the IC50.

This experiment validates that protein binding is a key factor in the compound's cytotoxicity and demonstrates that you can modulate this toxicity by adjusting the serum percentage in your culture medium to find an optimal balance for your specific assay.

References
  • Manna, S. K., Bose, J. S., Gangan, V., Raviprakash, N., Navaneetha, T., Raghavendra, P. B., Babajan, B., Kumar, C. S., & Jain, S. K. (2010). Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB. Journal of Biological Chemistry. [Link]

  • Abdel-Rahman, A., Srivastava, A., & Anyanwu-Ofili, A. (2024). A comprehensive in vitro and in silico analysis of DMSO and ethanol as solvent systems for cytotoxicity assessment in cell-based assays. Toxicology in Vitro. [Link]

  • Kosheeka. (2019). Primary cells- A valuable in vitro model for drug toxicity studies. Kosheeka. [Link]

  • Szychowski, K. A., Wnuk, M., Gmiński, J., & Janiso, B. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules. [Link]

  • Manna, S. K. (2010). Novel Derivative of Benzofuran Induces Cell Death Mostly by G2/M Cell Cycle Arrest through p53-dependent Pathway but Partially by Inhibition of NF- B. ResearchGate. [Link]

  • Szychowski, K. A., Wnuk, M., Gmiński, J., & Janiso, B. (2022). Activity of caspase 3 and 7 in K562 cells treated with the test benzofurans. ResearchGate. [Link]

  • Al-Ostath, S., Don, M., & Al-Salahi, R. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals. [Link]

  • Shima, N., Ohta, E., Yasuda, S., Ogasawara, Y., & Tsujikawa, K. (2016). Cytotoxic effects of psychotropic benzofuran derivatives, N-methyl-5-(2-aminopropyl)benzofuran and its N-demethylated derivative, on isolated rat hepatocytes. Journal of Applied Toxicology. [Link]

  • Zhitnik, Y., & Zhirnov, V. (2013). Effect of blood protein concentrations on drug-dosing regimes: practical guidance. Theoretical Biology and Medical Modelling. [Link]

  • Menze, M. (2021). Method to make cell cultures act more like normal cells discovered. Drug Target Review. [Link]

  • Skolik, R. (2021). Making cell culture models more physiologically relevant. Drug Target Review. [Link]

  • Qiu, L., Zhang, Y., & Cui, Z. (2025). A Facile Way to Enhance the Therapeutic Efficacy of Hydrophobic Drugs via Amorphous Solid Dispersions. Pharmaceutical Research. [Link]

  • Chong, Y. S., Lee, W. W., & Kim, Y. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Journal of Life Science. [Link]

  • Miida, H., Noritake, Y., Shimoda, H., Honda, K., Matsuoka, T., Sakurai, K., Shirai, M., Manabe, S., Takasaki, W., & Ueno, K. (2008). Decrease in Protein

Technical Support Center: HPLC Purification of 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol. This document is designed for researchers, scientists, and drug development professionals, providing a detailed High-Performance Liquid Chromatography (HPLC) protocol, extensive troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind the protocol and equip you to resolve common experimental challenges.

Section 1: Foundational HPLC Purification Protocol

The purification of this compound, an aromatic alcohol, is effectively achieved using reversed-phase HPLC.[1][2] The benzofuran moiety provides a strong chromophore for UV detection, while the propanol group imparts moderate polarity. The following protocol is a robust starting point for method development and preparative purification.

Experimental Workflow Overview

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Execution cluster_post Phase 3: Post-Run Analysis SamplePrep Sample Preparation (Dissolve in Mobile Phase A) MobilePhase Mobile Phase Preparation (Filter & Degas Solvents) Injection Inject Sample SamplePrep->Injection SystemEquil System Equilibration (Flush with Initial Conditions) SystemEquil->Injection Separation Gradient Elution (Separation on C18 Column) Injection->Separation Detection UV Detection (Monitor at 288 nm) Separation->Detection Fractionation Fraction Collection (Collect Target Peak) Detection->Fractionation SolventEvap Solvent Evaporation (Remove Mobile Phase) Fractionation->SolventEvap PurityCheck Purity Analysis (Re-inject aliquot) SolventEvap->PurityCheck FinalProduct Isolated Product PurityCheck->FinalProduct

Caption: High-level workflow for the HPLC purification of the target compound.

Detailed Protocol Parameters

This table summarizes the recommended starting conditions for the HPLC purification. It is crucial to first develop and optimize this method on an analytical scale before scaling up to preparative chromatography to save time and resources.[3]

ParameterRecommended ConditionRationale & Expertise
Stationary Phase Reversed-Phase C18 (5 µm particle size)The C18 phase provides excellent hydrophobic retention for the aromatic benzofuran ring and the alkyl chain.[1][2] A high-quality, end-capped column is recommended to minimize peak tailing from potential secondary interactions.
Mobile Phase A 0.1% Formic Acid in Water (HPLC Grade)Formic acid is a volatile modifier compatible with mass spectrometry (MS) that helps to improve peak shape by suppressing the ionization of silanol groups on the silica support.[4]
Mobile Phase B 0.1% Formic Acid in Acetonitrile (HPLC Grade)Acetonitrile is a common organic solvent in reversed-phase HPLC, offering good elution strength and low viscosity.[1][4]
Gradient Elution 30% B to 95% B over 20 minutesA gradient is necessary to ensure that the moderately polar target compound is well-retained and separated from both early-eluting polar impurities and late-eluting non-polar impurities. This is a typical starting point for small molecule purification.[1]
Flow Rate Analytical: 1.0 mL/min; Preparative: Scale proportionallyFor method development, 1.0 mL/min is standard for a 4.6 mm ID column. When scaling to a preparative column, the flow rate must be increased to maintain the same linear velocity.[3]
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature improves reproducibility by controlling viscosity and can enhance separation efficiency.[5][6]
Detection Wavelength 288 nm (or use PDA detector)Benzofuran derivatives exhibit strong UV absorbance near this wavelength.[7] A Photo Diode Array (PDA) detector is highly recommended to assess peak purity and confirm the optimal wavelength.[5]
Injection Volume Analytical: 5-20 µL; Preparative: Maximize without overloadingStart with a small volume for analytical runs. For preparative scale, the volume can be increased until a drop in resolution or significant peak fronting is observed.
Sample Preparation Dissolve in a minimal amount of a solvent like Acetonitrile/Water (matching initial mobile phase conditions if possible).Dissolving the sample in a solvent stronger than the initial mobile phase can cause peak distortion and poor separation.[8][9] Ensure the sample is fully dissolved and filtered through a 0.22 µm filter before injection to prevent system blockage.[10]

Section 2: Troubleshooting Guide (Q&A Format)

Encountering issues during HPLC is common. This section addresses specific problems in a question-and-answer format, providing potential causes and actionable solutions. The key to effective troubleshooting is to change only one parameter at a time.

Troubleshooting Logic Flow

Troubleshooting_Logic cluster_pressure Pressure Issues cluster_peakshape Peak Shape Issues cluster_retention Retention Time Issues Problem Identify Problem (e.g., Peak Tailing, High Pressure) HighPressure High Backpressure? Problem->HighPressure PeakTailing Peak Tailing? Problem->PeakTailing DriftingRT Drifting Retention Time? Problem->DriftingRT CheckSystem Check pressure without column HighPressure->CheckSystem SystemBlockage System Blockage (Flush/replace capillaries, frits) CheckSystem->SystemBlockage Pressure still high ColumnBlockage Column Blockage (Backflush, use guard column) CheckSystem->ColumnBlockage Pressure drops CheckOverload Reduce sample concentration PeakTailing->CheckOverload CheckpH Optimize mobile phase pH/modifier CheckOverload->CheckpH No improvement CheckColumn Use base-deactivated column CheckpH->CheckColumn No improvement CheckTemp Use column oven DriftingRT->CheckTemp CheckEquil Increase equilibration time CheckTemp->CheckEquil No improvement CheckMobilePhase Prepare fresh mobile phase CheckEquil->CheckMobilePhase No improvement

Caption: A logical approach to diagnosing common HPLC issues.

Q&A Troubleshooting

Q1: My peak for this compound is tailing significantly. What's causing this and how do I fix it?

A: Peak tailing is often caused by secondary interactions between your analyte and the stationary phase, or by column overload.[5]

  • Potential Cause 1: Secondary Silanol Interactions. The free hydroxyl group on your compound can interact with residual acidic silanol groups on the silica backbone of the C18 column.

    • Solution: Ensure you are using a high-quality, end-capped, or base-deactivated column. Adding a small amount of an acidic modifier like formic or trifluoroacetic acid (TFA) to the mobile phase can also help by protonating the silanol groups and minimizing these interactions.[5]

  • Potential Cause 2: Column Overload. Injecting too much sample mass onto the column can saturate the stationary phase, leading to a distorted peak shape.

    • Solution: Reduce the concentration of your sample or decrease the injection volume. Perform a loading study by injecting progressively smaller amounts until the peak shape becomes symmetrical.

Q2: I'm seeing "ghost peaks" in my chromatogram, especially during a blank gradient run. Where are they coming from?

A: Ghost peaks are peaks that appear in your chromatogram but are not part of your injected sample. They are typically contaminants.[5]

  • Potential Cause 1: Contaminated Mobile Phase. Solvents can contain impurities or harbor microbial growth, which can accumulate on the column and elute during the gradient.

    • Solution: Always use fresh, HPLC-grade solvents.[9] Filter all aqueous mobile phases through a 0.22 µm filter and keep reservoirs covered to prevent contamination.[2]

  • Potential Cause 2: Carryover from Previous Injections. If a previous sample was highly concentrated or contained strongly retained components, they might elute in a subsequent run.

    • Solution: Implement a robust column wash step at the end of each run using a strong solvent (e.g., 95-100% acetonitrile or isopropanol) to flush any remaining compounds.[10] Also, ensure your autosampler's needle wash procedure is effective.[11]

Q3: The retention time of my target compound is shifting between injections. Why is this happening?

A: Retention time instability is a common problem that points to an unequilibrated system or changing mobile phase conditions.

  • Potential Cause 1: Insufficient Column Equilibration. If the column is not fully re-equilibrated to the initial mobile phase conditions after a gradient run, retention times will drift, usually to shorter times.

    • Solution: Increase the equilibration time at the end of your gradient method. A good rule of thumb is to flush the column with 10-15 column volumes of the starting mobile phase composition.

  • Potential Cause 2: Mobile Phase Composition Change. Selective evaporation of the more volatile organic solvent (acetonitrile) from the mobile phase reservoir can alter the solvent ratio and affect retention.

    • Solution: Keep mobile phase reservoirs covered. If using an on-line mixer, ensure the pump is functioning correctly and the solvents are properly degassed to prevent bubble formation.

  • Potential Cause 3: Temperature Fluctuation. Changes in ambient temperature can affect solvent viscosity and retention times.

    • Solution: Use a column oven to maintain a constant, stable temperature.

Q4: My system backpressure has suddenly increased significantly. What should I do?

A: A sudden pressure increase indicates a blockage somewhere in the flow path.[10]

  • Solution: Systematically isolate the source of the blockage.

    • Disconnect the column: If the pressure drops to normal, the blockage is in the column. If the pressure remains high, the blockage is upstream (e.g., in the injector, tubing, or guard column).[10]

    • If the column is the issue: First, try back-flushing the column (reversing the flow direction) with a strong solvent. If this doesn't work, the inlet frit may be clogged with particulate matter and may need replacement.

    • To prevent future blockages: Always filter your samples and mobile phases. Using a guard column is a cost-effective way to protect your more expensive analytical or preparative column from contamination.[8]

Section 3: Frequently Asked Questions (FAQs)

Q1: How do I scale this method from an analytical (e.g., 4.6 mm ID) to a preparative (e.g., 21.2 mm ID) column?

A: Scaling up requires adjusting the flow rate and sample load while keeping the chemistry consistent. The primary goal is to maintain the linear velocity of the mobile phase.[3]

  • Flow Rate: The flow rate should be scaled by the square of the ratio of the column radii.

    • Formula: Preparative Flow Rate = Analytical Flow Rate × (Preparative Radius / Analytical Radius)²

  • Sample Load: The sample mass you can inject also scales with the cross-sectional area of the column.

  • Gradient Time: Keep the gradient time the same to maintain similar resolution. You may need to optimize for throughput by shortening the gradient, but this could sacrifice some purity.[3]

Q2: What are the likely impurities I might see during the purification of this compound?

A: Impurities will depend heavily on the synthetic route used.[12][13] Common impurities could include:

  • Unreacted starting materials or reagents.

  • By-products from incomplete reactions or side reactions.

  • Isomers or related compounds formed during synthesis. For example, compounds with different substitution patterns on the benzofuran ring are possible.[12]

  • Degradation products if the compound is unstable under certain conditions.

Using a mass spectrometer (LC-MS) in conjunction with your UV detector during method development can be invaluable for identifying the molecular weights of these impurities.[14]

Q3: After collecting my fractions, how can I be sure of the final purity?

A: Purity confirmation is a critical final step.

  • Orthogonal HPLC Analysis: Take a small aliquot of your combined, evaporated fractions and re-inject it onto an analytical HPLC system. This will provide a quantitative purity value (e.g., "% area").

  • Spectroscopic Methods: For definitive structural confirmation and purity assessment, use techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[6][15] These methods can confirm the identity of the main compound and help identify any co-eluting impurities that might not be visible by UV detection.

References

  • SIELC Technologies. (n.d.). Separation of 1-((2,3-Dihydro-5-benzofuryl)methyl)piperazine on Newcrom R1 HPLC column.
  • BenchChem. (2025). Method development for the analysis of 3-Amino-1-(furan-3-yl)propan-1-ol impurities.
  • ResearchGate. (2025). Reverse-phase HPLC Analysis and Purification of Small Molecules.
  • Ma, C., et al. (2014).
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide.
  • ResearchGate. (2014). Absorption spectra of compounds 1, 2 and 2,3-benzofuran (Bf) in THF for the emission studies.
  • HELIX Chromatography. (n.d.). HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases.
  • Deng, H., et al. (2016). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. PMC - PubMed Central.
  • MZ-Analysentechnik. (n.d.). General tips for preparative HPLC Technical Note.
  • Royal Society of Chemistry. (2017). Total synthesis of natural products containing benzofuran rings.
  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS.
  • LCGC International. (2020). Technical Challenges Encountered During Chromatographic Method Transfers to Pharmaceutical Manufacturing Sites.
  • MDPI. (2023). Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • ChemicalBook. (2025). 3-(2,3-DIHYDRO-BENZOFURAN-5-YL)-PROPAN-1-OL | 217483-06-2.
  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
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  • PubMed. (2014). Synthesis of some novel benzofuran-2-yl(4,5-dihyro-3,5-substituted diphenylpyrazol-1-yl) methanones and studies on the antiproliferative effects and reversal of multidrug resistance of human MDR1-gene transfected mouse lymphoma cells in vitro.
  • PubChem. (n.d.). 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol.
  • PubMed. (1998). The Determination of a Chlorinated Benzofuran Pharmaceutical Intermediate by HPLC-MS With On-Line Derivatization.
  • ResearchGate. (2025). Synthesis of some novel benzofuran-2-yl(4,5-dihyro-3,5-substituted diphenylpyrazol-1-yl) methanones and studies on the antiproliferative effects and reversal of multidrug resistance of human MDR1-gene transfected mouse lymphoma cells in vitro | Request PDF.
  • JOCPR. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds.

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addressing autofluorescence issues with dihydrobenzofuran compounds

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Autofluorescence in Biological Imaging

Welcome to the technical support center for researchers utilizing dihydrobenzofuran-based fluorescent probes and compounds. This guide is designed to provide in-depth troubleshooting strategies for a common challenge in fluorescence microscopy: autofluorescence. As a Senior Application Scientist, my goal is to equip you with the knowledge to diagnose, mitigate, and eliminate unwanted background signals that can obscure the true fluorescence from your dihydrobenzofuran compound of interest.

Frequently Asked Questions (FAQs)

Q1: I'm observing high background fluorescence in my control samples that haven't been treated with my dihydrobenzofuran probe. What is causing this?

A1: This phenomenon is known as autofluorescence, which is the natural fluorescence emitted by biological samples.[1][2] It's a common issue that can complicate the analysis of your intended signal. The primary sources of autofluorescence can be categorized as follows:

  • Endogenous Molecules: Many molecules naturally present in cells and tissues fluoresce. These include:

    • Metabolic Coenzymes: NADH and flavins are major contributors to autofluorescence, particularly in the green channel.[2][3]

    • Structural Proteins: Collagen and elastin, abundant in the extracellular matrix, are highly autofluorescent.[1][2][4]

    • Lipofuscin: These "wear-and-tear" pigments accumulate in aging cells and fluoresce broadly across the spectrum.[4][5]

    • Red Blood Cells: The heme groups in red blood cells can cause significant autofluorescence.[1]

  • Experimental Artifacts: The way you prepare your sample can also introduce or exacerbate autofluorescence:

    • Aldehyde Fixation: Fixatives like formaldehyde, paraformaldehyde, and glutaraldehyde can react with amines in proteins to create fluorescent products.[1][3][5] Glutaraldehyde is a particularly strong inducer of autofluorescence.[4]

    • Media Components: If you are performing live-cell imaging, components in your culture media like phenol red and fetal bovine serum (FBS) can be fluorescent.[3][6][7]

    • Mounting Media: Some mounting media can contribute to background fluorescence.[6]

To confirm that what you are seeing is indeed autofluorescence, it is crucial to examine an unstained, untreated sample under the same imaging conditions you use for your experiment.[1][8]

Q2: My dihydrobenzofuran probe is designed to emit in the green spectrum, but the signal is being masked by background noise. What are my immediate options?

A2: When your signal of interest is obscured by autofluorescence, the primary goal is to improve the signal-to-noise ratio. Here are some immediate strategies to consider:

  • Fluorophore Selection: If you are in the developmental stage of your assay, consider synthesizing or selecting a dihydrobenzofuran derivative that emits in the red or far-red spectrum.[1][5] Autofluorescence is typically strongest in the shorter wavelength regions (blue and green), so shifting your detection to longer wavelengths can often provide a clearer signal.[3][9]

  • Imaging Parameters Optimization:

    • Filter Sets: Ensure you are using high-quality, narrow band-pass filters that are specifically matched to the excitation and emission spectra of your dihydrobenzofuran probe. This will minimize the collection of off-target light.[10]

    • Confocal Microscopy: If available, use a confocal microscope. The pinhole aperture is highly effective at rejecting out-of-focus light, which can significantly reduce background haze and improve image clarity.

  • Sample Preparation Adjustments:

    • Fixation Method: If you suspect aldehyde fixation is the culprit, consider switching to an organic solvent fixative like ice-cold methanol or ethanol, which generally induce less autofluorescence.[1][3]

    • Perfusion: For tissue samples, perfusing the animal with phosphate-buffered saline (PBS) prior to fixation can remove red blood cells, a major source of autofluorescence.[1][5][11]

The following decision tree can help guide your initial troubleshooting steps:

G cluster_options Mitigation Strategies start High Background Fluorescence Observed unstained_control Image Unstained Control start->unstained_control is_autofluorescence Is background present? unstained_control->is_autofluorescence autofluorescence_confirmed Autofluorescence Confirmed is_autofluorescence->autofluorescence_confirmed Yes no_autofluorescence Background is likely from non-specific staining. Troubleshoot antibody/probe concentration. is_autofluorescence->no_autofluorescence No options Choose a Strategy autofluorescence_confirmed->options Proceed to Mitigation spectral_shift Shift to Red/Far-Red Dihydrobenzofuran Probe options->spectral_shift photobleaching Pre-assay Photobleaching options->photobleaching quenching Chemical Quenching options->quenching spectral_unmixing Post-acquisition Spectral Unmixing options->spectral_unmixing

Initial troubleshooting workflow for high background fluorescence.

Troubleshooting Guides

Guide 1: Reducing Autofluorescence with Photobleaching

Photobleaching is a technique that intentionally uses high-intensity light to destroy the fluorescent properties of endogenous fluorophores before you apply your dihydrobenzofuran probe.[12][13] This method can be highly effective but requires careful optimization to avoid damaging the sample.[14]

Causality: Endogenous fluorophores, like all fluorescent molecules, are susceptible to photodestruction after repeated excitation. By exposing the sample to broad-spectrum, high-intensity light before staining, you can "burn out" the autofluorescent molecules, leaving them unable to fluoresce when you later excite your specific probe.[12][15]

Experimental Protocol: Pre-Staining Photobleaching

  • Sample Preparation: Prepare your fixed cells or tissue sections as you normally would, up to the point of adding your fluorescent probe.

  • Light Source: Place your sample on the microscope stage or in a light box equipped with a high-intensity lamp (e.g., a mercury arc lamp or a broad-spectrum LED array).[12][16]

  • Exposure: Expose the sample to the light for a predetermined amount of time.

    • Optimization is key: The required exposure time will vary depending on the sample type and the intensity of your light source. Start with a 48-hour exposure as a baseline for tissue sections and adjust as needed.[12]

    • Control: Have a parallel sample that is not photobleached to assess the effectiveness of the treatment.

  • Monitoring: Periodically check the level of autofluorescence in a control slide (without your probe) to determine when the background has been sufficiently reduced.

  • Staining: Once the autofluorescence is minimized, proceed with your standard staining protocol for your dihydrobenzofuran compound.

Data Summary: Photobleaching vs. Other Methods

MethodPrincipleProsCons
Photobleaching Destruction of endogenous fluorophores with lightNo chemical additions, cost-effective, does not affect subsequent probe fluorescence.[12][17]Time-consuming, potential for photodamage to the sample if not optimized.[12]
Chemical Quenching Use of reagents to absorb or block autofluorescenceFast, easy to apply.[18]Can also quench the signal from the probe of interest, may introduce its own background.[12][17]
Spectral Unmixing Computational separation of signalsCan separate highly overlapping spectra, removes autofluorescence post-acquisition.[19][20]Requires a spectral detector on the microscope, computationally intensive.[6]
Guide 2: Chemical Quenching of Autofluorescence

Chemical quenching involves treating the sample with a reagent that reduces or eliminates autofluorescence. Several reagents are available, each with a different mechanism of action.

Causality: Quenching agents work in various ways. Some, like sodium borohydride, chemically reduce the aldehyde groups formed during fixation, converting them into non-fluorescent alcohols.[1][7] Others, like Sudan Black B, are lipophilic dyes that are thought to mask the fluorescence from lipid-rich structures like lipofuscin.[5] Commercially available kits, such as Vector® TrueVIEW®, use proprietary hydrophilic molecules that bind to sources of autofluorescence like collagen and red blood cells and quench their signal.[18][21][22]

Experimental Protocol: Sodium Borohydride Treatment (for Aldehyde-Induced Autofluorescence)

  • Reagent Preparation: Prepare a fresh solution of 0.1% sodium borohydride in PBS. Be cautious as it will bubble upon dissolution.

  • Application: After the fixation and permeabilization steps, incubate your samples in the sodium borohydride solution.

  • Incubation: For cell monolayers, incubate for 4 minutes, replace with a fresh solution, and incubate for another 4 minutes.[4] For tissue sections (e.g., 7 µm), three 10-minute incubations are recommended.[4]

  • Washing: Thoroughly rinse the samples with PBS (at least 3 times) to remove all traces of the sodium borohydride.[23]

  • Staining: Proceed with your blocking and staining protocol for your dihydrobenzofuran compound.

Experimental Protocol: Using a Commercial Quenching Kit (e.g., Vector® TrueVIEW®)

  • Staining: Complete your entire immunofluorescence staining protocol, including the application of your dihydrobenzofuran probe and any secondary antibodies.

  • Washing: Perform the final washes of your staining protocol.

  • Quenching: Incubate the sample with the quenching solution as per the manufacturer's instructions, which is typically a quick 5-minute incubation.[18]

  • Mounting: Rinse briefly and then mount the coverslip with an appropriate mounting medium.

G start Sample with Autofluorescence fixation_check Fixation Method? start->fixation_check aldehyde Aldehyde-based (Formalin, Glutaraldehyde) fixation_check->aldehyde Yes other_fix Methanol, Ethanol, etc. fixation_check->other_fix No na_borohydride Treat with Sodium Borohydride aldehyde->na_borohydride Primary Cause Likely Aldehyde-Amine Reactions lipofuscin_check Lipofuscin or RBCs Suspected? other_fix->lipofuscin_check Consider Endogenous Sources proceed_staining Proceed to Staining with Dihydrobenzofuran Probe na_borohydride->proceed_staining sudan_black Use Sudan Black B or Commercial Quencher (TrueVIEW®) lipofuscin_check->sudan_black Yes lipofuscin_check->proceed_staining No sudan_black->proceed_staining

Workflow for selecting a chemical quenching strategy.

Guide 3: Advanced Technique - Spectral Unmixing

For complex samples with multiple overlapping fluorescent signals, including strong autofluorescence, spectral unmixing is a powerful solution.

Causality: This computational technique relies on the fact that every fluorophore, including the various sources of autofluorescence, has a unique spectral signature (its emission profile across a range of wavelengths).[19][20] By using a microscope equipped with a spectral detector, you can capture the entire emission spectrum at each pixel of your image. A linear unmixing algorithm then mathematically separates the mixed signals back into their individual source components, effectively isolating the signal from your dihydrobenzofuran probe from the autofluorescence background.[20][24]

Workflow for Spectral Imaging and Unmixing

  • Acquire Reference Spectra:

    • Dihydrobenzofuran Probe: Image a sample stained only with your dihydrobenzofuran compound to get its pure emission spectrum.

    • Autofluorescence: Image an unstained, untreated sample to capture the pure spectrum of the autofluorescence in your specific sample type.

    • Other Fluorophores: If you are performing a multiplex experiment, acquire the pure spectrum for each additional fluorophore.

  • Image the Experimental Sample: Using the spectral detector, acquire a "lambda stack" or "spectral cube" of your fully stained experimental sample. This is an image where each pixel contains information about the fluorescence intensity across the entire detected wavelength range.

  • Perform Linear Unmixing: In the microscope's software, use the linear unmixing algorithm.[20] Provide the reference spectra you collected in step 1. The software will then generate a new set of images, where each image shows the calculated abundance and location of only one of the components (e.g., one image for your dihydrobenzofuran probe, one for autofluorescence, etc.).[25]

This technique is particularly advantageous as it can rescue data where spectral overlap is severe and can provide a more quantitative and accurate representation of your probe's localization.[26]

References

  • Tips to Minimize Autofluorescence. (2023, July 19). FluoroFinder. [Link]

  • Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background? Sino Biological. [Link]

  • Immunofluorescence Troubleshooting Tips. (2021, October 19). Elabscience. [Link]

  • Troubleshooting Immunofluorescence. Hycult Biotech. [Link]

  • Causes of Autofluorescence. (2022, July 21). Visikol. [Link]

  • Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy. (2017, September 3). NIH. [Link]

  • Elimination of autofluorescence in immunofluorescence microscopy with digital image processing. (1995, July). PubMed. [Link]

  • Immunofluorescence Troubleshooting. (2020, November 12). St John's Laboratory Ltd. [Link]

  • IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. (2016, September 12). Cardiff University Blogs. [Link]

  • Simple Method for Reduction of Autofluorescence in Fluorescence Microscopy. Semantic Scholar. [Link]

  • Spectral unmixing for multispectral fluorescence imaging using prior knowledge of spectral signatures. SPIE Digital Library. [Link]

  • Vector® TrueVIEW™ Autofluorescence Quenching Kit. Abacus dx. [Link]

  • Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy. (2017, September 3). PubMed. [Link]

  • Unveiling the Hidden Signals: Overcoming Autofluorescence in Spectral Flow Cytometry Analysis. Beckman Coulter. [Link]

  • Autofluorescence: Causes and Cures. University of Washington. [Link]

  • Spectral Imaging and Linear Unmixing. Nikon's MicroscopyU. [Link]

  • Computational macroscopic lifetime imaging and concentration unmixing of autofluorescence. NIH. [Link]

  • SUFI: an automated approach to spectral unmixing of fluorescent multiplex images captured in mouse and post-mortem human brain tissues. NIH. [Link]

  • What is Autofluorescence? A Quick Explainer for Biologists. (2024, October 2). Bitesize Bio. [Link]

  • How Quenching Tissue Autofluorescence Works. Lab Manager. [Link]

  • Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue. MDPI. [Link]

  • Photobleaching as a Signal Removal Tool in Multiplex Fluorescence Imaging. Canopy Biosciences. [Link]

  • Removal of autofluorescence through compensation with an additional channel in conventional and spectral flow cytometry. ResearchGate. [Link]

  • Rapid and simple method of photobleaching to reduce background autofluorescence in lung tissue sections. ResearchGate. [Link]

  • Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. NIH. [Link]

  • Autofluorescence removal, multiplexing, and automated analysis methods for in-vivo fluorescence imaging. ResearchGate. [Link]

  • Construction of Three-Dimensional Covalent Organic Frameworks for Photocatalytic Synthesis of 2,3-Dihydrobenzofuran Derivatives. (2024, January 18). Journal of the American Chemical Society. [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023, June 20). PMC - PubMed Central. [Link]

  • Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran-1,4′- piperidin]-1′-yl)butyl. ACS Publications. [Link]

  • Study of fluorescence quenching of Benzofuran derivative using zinc oxide NPs: Solvent effect. (2020, June 29). ResearchGate. [Link]

  • Fluorescein Derivatives in Intravital Fluorescence Imaging. MDPI. [Link]

  • An Important Yet Neglected Presence: Autofluorescence. (2023, September 14). Bliq Photonics. [Link]

  • Autofluorescence. Wikipedia. [Link]

  • Autofluorescence in Microscopy Literature References. Nikon's MicroscopyU. [Link]

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optimizing storage conditions for long-term stability of 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing Storage for 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for optimizing the long-term storage of this compound. Adherence to these protocols is critical for ensuring compound integrity, which underpins the validity and reproducibility of experimental data.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Principles

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: What are the ideal short-term and long-term storage conditions for this compound?

A1: The stability of the compound is directly influenced by temperature, atmosphere, and light. Based on its structural features—a phenolic ether susceptible to oxidation and an aromatic system sensitive to light—we recommend a tiered approach.

Parameter Short-Term Storage (< 6 months) Long-Term Storage (> 6 months) Rationale
Temperature 2-8°C (Refrigerated)≤ -20°C (Frozen)Reduces thermal degradation kinetics. Studies on similar phenolic compounds show significantly lower degradation at refrigerated temperatures compared to ambient conditions.[1][2][3]
Atmosphere Tightly sealed containerInert Gas (Argon or Nitrogen)The dihydrobenzofuran moiety is susceptible to oxidation.[4] An inert atmosphere displaces oxygen, preventing oxidative degradation pathways.[5][6][7]
Light Amber vial or protection from lightAmber vial, stored in darknessAromatic compounds can absorb UV light, leading to photodegradation.[2][8][9]
Container Borosilicate glass vial with PTFE-lined capBorosilicate glass vial with PTFE-lined capInert material prevents leaching and reaction with the compound. A tight seal prevents moisture ingress and gas exchange.[10]

Q2: Is storage under an inert atmosphere absolutely necessary?

A2: For long-term stability or when the compound is used as a reference standard, an inert atmosphere is strongly recommended. The dihydrobenzofuran ring and the phenolic ether are potential sites for oxidation.[4][11] Over time, exposure to atmospheric oxygen, even in a sealed container, can lead to the formation of impurities that may compromise experimental results.[5][12] For short-term use, a tightly sealed container may suffice if the material is consumed quickly.

Q3: My sample is a solid. How critical are these storage conditions?

A3: While solid-state degradation is typically slower than in solution, it is not negligible. Factors like atmospheric oxygen and humidity can still permeate the solid matrix over time.[13] Furthermore, temperature fluctuations can affect the solid-state packing and expose new surfaces to degradation. Therefore, for long-term integrity, the same principles of low temperature, inert atmosphere, and light protection apply.

Q4: What are the visible signs of compound degradation?

A4: The most common visible sign of degradation for phenolic compounds is a change in color, often a gradual yellowing or browning. This is typically indicative of oxidation processes forming quinone-like or polymeric impurities. If you observe any color change from the initial, freshly prepared state, you should re-analyze the compound's purity before use.

Section 2: Troubleshooting Guide for Stability-Related Issues

Issue 1: Inconsistent results in biological or chemical assays.

  • Potential Cause: Compound degradation. The loss of the parent compound or the formation of active/interfering degradants can lead to variability in experimental outcomes.

  • Troubleshooting Steps:

    • Verify Purity: Immediately analyze an aliquot of your stored compound using a stability-indicating method like HPLC-UV. Compare the chromatogram to the initial analysis (T=0) or the Certificate of Analysis.

    • Review Storage History: Confirm that the storage conditions (temperature, light, atmosphere) have been consistently maintained. Check for any temperature excursions or prolonged exposure to ambient conditions.

    • Prepare Fresh Stock: If degradation is suspected, prepare a fresh stock solution from a new or properly stored solid sample and repeat the experiment. This helps to isolate the issue to the compound's stability.

Issue 2: Appearance of new peaks in HPLC or LC-MS analysis.

  • Potential Cause: Formation of degradation products. The number, size, and retention time of these peaks can provide clues about the degradation pathway.

  • Troubleshooting Steps:

    • Characterize Degradants: If you have access to LC-MS, analyze the sample to obtain the mass of the new peaks. An increase in mass may suggest oxidation (e.g., +16 Da for hydroxylation), while other changes could indicate hydrolysis or rearrangement.

    • Perform Stress Testing: To understand the likely cause, subject a fresh sample to controlled stress conditions (e.g., heat at 50°C, exposure to strong light, or bubbling air through a solution).[1][14] Comparing the degradant profile from the stressed sample to your stored sample can help identify the degradation pathway (thermal, photo, or oxidative).

    • Consult the Diagram: Refer to the Potential Degradation Pathways diagram below to hypothesize the structures of the observed impurities.

Section 3: Technical Protocols for Ensuring Long-Term Stability

Understanding Potential Degradation Pathways

The chemical structure of this compound dictates its stability profile. The primary vulnerabilities are oxidation and photodegradation.

G cluster_stressors Stress Factors main This compound oxidized Oxidized Products (e.g., Quinones, Ring-Opening) main->oxidized Oxidation photo Photodegradation Products (e.g., Radical Species, Rearrangements) main->photo Photodegradation O2 Oxygen (O2) Heat Heat (Δ) Light UV/Visible Light (hν) G start Receive & Aliquot Compound (Establish T=0 Purity) storage Store Aliquots under Defined Conditions (e.g., -20°C/Inert, 4°C/Air, 25°C/Air) start->storage pull Pull Samples at Timepoints (e.g., 3, 6, 12, 24 months) storage->pull analyze Analyze Purity & Impurity Profile (Stability-Indicating HPLC) pull->analyze compare Compare Data to T=0 Baseline analyze->compare assess Assess Stability (Determine Shelf-Life) compare->assess

Caption: Workflow for a long-term stability assessment study.

  • Method Development: Develop a stability-indicating HPLC method capable of resolving the parent peak from any potential degradants. A reverse-phase C18 column is a common starting point.

    • Example HPLC Conditions (Starting Point):

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: Water + 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

      • Gradient: 10% B to 95% B over 20 minutes

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 275 nm [8]2. Study Setup: At T=0, place multiple aliquots of the compound under the desired storage conditions (e.g., the recommended -20°C/inert and accelerated conditions like 25°C/60% RH).

  • Time Point Analysis: At predetermined intervals (e.g., 3, 6, 12, 18, 24 months), remove one vial from each storage condition.

  • Sample Preparation: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare a solution at a known concentration.

  • Analysis: Analyze the sample by HPLC. Record the peak area of the parent compound and any impurity peaks.

  • Data Evaluation: Calculate the purity of the compound and compare it to the T=0 data. A significant decrease in purity or an increase in total impurities above a set threshold (e.g., >1%) indicates degradation.

References

  • Mousavi, S., et al. (2021). Stability of Virgin Olive Oil Phenolic Compounds during Long-Term Storage (18 Months) at Temperatures of 5–50 °C. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Zikmundová, M., et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PubMed Central. Available at: [Link]

  • Mrázková, M., et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. ResearchGate. Available at: [Link]

  • Saibu, Y., et al. (2020). Metabolic pathways for degradation of dibenzofuran by Pseudomonas sp. ResearchGate. Available at: [Link]

  • Goh, B. H., et al. (2018). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. PMC - NIH. Available at: [Link]

  • Krichene, D., et al. (2015). Stability of Virgin Olive Oil Phenolic Compounds during Long-Term Storage (18 Months) at Temperatures of 5–50 °C. ResearchGate. Available at: [Link]

  • Li, X., et al. (2009). New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. PubMed. Available at: [Link]

  • Unknown Author. (2023). Principles of Inert Atmosphere Storage. ResearchGate. Available at: [Link]

  • Vallejo, D. D., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Spectroscopy Online. Available at: [Link]

  • Fiveable. (n.d.). Inert atmosphere Definition - Organic Chemistry II Key Term. Fiveable. Available at: [Link]

  • Yao, L., et al. (2017). Proposed pathway of dibenzofuran degradation byRalstonia sp. strain SBUG 290. SpringerLink. Available at: [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]

  • Perkins, J. (2020). Unstable Small Molecule Therapeutic Analysis. KCAS Bio. Available at: [Link]

  • Becher, D., et al. (2000). Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. PMC - NIH. Available at: [Link]

  • Separation Science. (2024). Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • Eawag-BBD. (1997). Dibenzofuran Degradation Pathway. Eawag-BBD. Available at: [Link]

  • Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. Available at: [Link]

  • Lab Alley. (n.d.). How to Store Propanol. Lab Alley. Available at: [Link]

  • Zamann Pharma Support GmbH. (n.d.). Inert Atmosphere. Zamann Pharma Support GmbH. Available at: [Link]

  • Sintering. (n.d.). What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results. Sintering. Available at: [Link]

  • ResearchGate. (2024). (PDF) Investigation of the Influence of Solvent Polarity and Temperature on the Vibrational Spectra, Photophysical Properties, Optical, and Thermodynamic Characteristics of 1-Benzofuran: A Density Functional Theory Approach. ResearchGate. Available at: [Link]

  • Shirke, A. (n.d.). Dynamic Role of Inert Gases in Food Storage. LinkedIn. Available at: [Link]

  • Abu-Hashem, A. A., et al. (2014). (PDF) Reactivity of Benzofuran Derivatives. ResearchGate. Available at: [Link]

  • Keri, R. S., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Available at: [Link]

  • PubChem - NIH. (n.d.). Benzofuran | C8H6O | CID 9223. PubChem. Available at: [Link]

  • ResearchGate. (2024). Thermal and optical properties of benzofuran-2-yl 3-phenyl-3-methylcyclobutyl thiosemicarbazone | Request PDF. ResearchGate. Available at: [Link]

  • Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. (n.d.). 3-(2,3-Dhydro-1-benzofuran-5-yl) Propionic acid. Ratnamani Bio-Chemicals. Available at: [Link]

  • PubChem - NIH. (n.d.). 1-(2,3-Dihydrobenzofuran-5-yl)propan-1-ol | C11H14O2. PubChem. Available at: [Link]

  • West Liberty University. (n.d.). MATERIAL SAFETY DATA SHEET 1-PROPANOL. West Liberty University. Available at: [Link]

  • Rlavie. (n.d.). CAS 68660-11-7|1-(2,3-Dihydro-1-Benzofuran-5-Yl)Propan-1-One. Rlavie. Available at: [Link]

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Validation & Comparative

A Comparative Guide to Confirming the Biological Target of 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification and validation of a small molecule's biological target are paramount. This guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals to elucidate the mechanism of action for a novel compound, using 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol as a case study. This compound, featuring the 2,3-dihydrobenzofuran scaffold—a privileged structure in medicinal chemistry—is representative of many novel entities whose therapeutic potential is contingent on robust target validation.

The 2,3-dihydrobenzofuran moiety is a cornerstone of numerous biologically active compounds, demonstrating a wide array of pharmacological effects including anti-inflammatory, anticancer, and neuroprotective activities. This structural alert strongly suggests that our compound of interest is likely to interact with specific biological macromolecules, thereby modulating their function. This guide will navigate the logical progression from broad, unbiased screening to high-confidence, quantitative validation of the direct protein target.

Part 1: The Strategic Workflow for Target Identification and Validation

Target Identification Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Experimental Target Discovery cluster_2 Phase 3: Biophysical Validation of Direct Interaction cluster_3 Phase 4: In-Cellulo Target Engagement In Silico Prediction In Silico Prediction Affinity Chromatography-MS Affinity Chromatography-MS In Silico Prediction->Affinity Chromatography-MS Provides candidate list Phenotypic Screening Phenotypic Screening Phenotypic Screening->Affinity Chromatography-MS Informs choice of biological system DSF Differential Scanning Fluorimetry (DSF) Affinity Chromatography-MS->DSF Identifies putative targets ABPP Activity-Based Protein Profiling (ABPP) ABPP->DSF Alternative approach ITC Isothermal Titration Calorimetry (ITC) DSF->ITC Confirms binding SPR Surface Plasmon Resonance (SPR) ITC->SPR Quantifies thermodynamics CETSA Cellular Thermal Shift Assay (CETSA) SPR->CETSA Quantifies kinetics Functional Assays Functional Assays CETSA->Functional Assays Confirms cellular engagement

Caption: A strategic workflow for identifying and validating a novel compound's biological target.

Part 2: Hypothesis Generation - Casting a Wide Net

Before committing to resource-intensive biochemical and cellular assays, it is prudent to generate a list of potential targets. This initial phase combines computational predictions with broad-based cellular screening to guide subsequent experiments.

In Silico Target Prediction

Computational, or in silico, methods leverage the principle of chemical similarity: a novel molecule is likely to bind to the same targets as known molecules with similar structures.

Key Rationale: By comparing the structure of this compound to vast databases of known ligand-protein interactions, we can generate a ranked list of probable targets. This is a rapid and cost-effective first step.

Recommended Tools:

  • SwissTargetPrediction: A user-friendly web server that predicts targets based on a combination of 2D and 3D similarity measures.[1][2]

  • ChEMBL: A large, manually curated database of bioactive molecules with drug-like properties, which includes target prediction tools.[3][4][5][6][7]

Experimental Protocol: Using SwissTargetPrediction

  • Obtain the SMILES string: For this compound, the SMILES (Simplified Molecular Input Line Entry System) string is OCCCc1ccc2OCCc2c1.

  • Navigate to the SwissTargetPrediction website: Access the web server, which is typically free for academic use.[1]

  • Input the molecule: Paste the SMILES string into the input field. The 2D structure will be automatically generated.

  • Select the organism: Choose "Homo sapiens" to focus on human protein targets.

  • Run the prediction: The server will compare the input molecule to its library and generate a list of predicted targets, ranked by probability.[8][9]

Phenotypic Screening

Phenotypic screening involves testing the compound in various cellular or organismal models to observe a functional effect, without pre-supposing a target.[10][11][12][13] A change in phenotype (e.g., cell death, reduced inflammation) provides crucial clues about the pathways being modulated.

Key Rationale: This approach is unbiased and can uncover novel mechanisms of action. A particularly powerful tool is the NCI-60 Human Tumor Cell Line Screen, which assesses anticancer activity across 60 different human cancer cell lines.[14][15][16][17][18]

Experimental Protocol: NCI-60 Screen Submission

  • Compound Submission: Synthesize and purify a sufficient quantity of this compound (typically 5-10 mg).

  • NCI Developmental Therapeutics Program (DTP): Submit the compound to the NCI's free screening service.

  • Data Analysis: The NCI provides a detailed report on the compound's growth-inhibitory or cytotoxic effects across the 60 cell lines.

  • COMPARE Analysis: Utilize the NCI's COMPARE algorithm. This tool compares the "fingerprint" of your compound's activity pattern with those of thousands of known compounds. A high correlation with a compound of known mechanism of action strongly suggests a similar target or pathway.

Part 3: Experimental Identification of Binding Partners

With a list of putative targets from in silico analysis and phenotypic data suggesting a biological context, the next step is to experimentally identify direct binding partners from a complex biological sample, such as a cell lysate.

Affinity Chromatography followed by Mass Spectrometry (AC-MS)

This is a cornerstone technique for isolating proteins that physically interact with a small molecule.[19]

Key Rationale: By immobilizing the compound of interest on a solid support, it can be used as "bait" to "fish" for its binding partners from a cell lysate. The captured proteins are then identified using high-resolution mass spectrometry.

AC_MS_Workflow Compound 3-(...)-propan-1-ol Linker Attach Linker Compound->Linker Resin Immobilize on Resin Linker->Resin Lysate Incubate with Cell Lysate Resin->Lysate Wash Wash Unbound Proteins Lysate->Wash Elute Elute Bound Proteins Wash->Elute MS Identify by Mass Spectrometry Elute->MS

Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

Experimental Protocol: AC-MS

  • Compound Immobilization:

    • Synthesize a derivative of this compound with a reactive handle (e.g., a carboxylic acid or amine) suitable for covalent attachment to a resin. The linker should be attached at a position distal to the presumed pharmacophore to avoid hindering protein binding.[20]

    • Covalently couple the derivatized compound to an activated resin (e.g., NHS-activated Sepharose or PEGA resin).[21][22][23] A control resin, where the linker is attached without the compound, is essential.

  • Protein Extraction: Prepare a native protein lysate from a cell line identified as sensitive in the phenotypic screen.

  • Affinity Purification:

    • Incubate the cell lysate with both the compound-immobilized resin and the control resin.

    • Wash the resins extensively with buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins, either by competition with an excess of the free compound or by changing the buffer conditions (e.g., pH, salt concentration).

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining.

    • Excise protein bands that are present in the compound elution but absent in the control.

    • Identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and database searching.

Part 4: A Comparative Guide to Target Validation Assays

Identifying a protein via AC-MS is not definitive proof of a direct and functionally relevant interaction. The following biophysical and cellular assays are essential to validate the binding, quantify its parameters, and confirm its occurrence in a physiological context.

Differential Scanning Fluorimetry (DSF)

Also known as a thermal shift assay, DSF is a rapid and high-throughput method to screen for direct ligand binding.[24][25]

Key Rationale: The binding of a ligand typically stabilizes a protein's structure, leading to an increase in its melting temperature (Tm). This shift in Tm is detected by monitoring the fluorescence of a dye that binds to unfolded proteins.[26][27]

Experimental Protocol: DSF Assay

  • Preparation: In a 96- or 384-well PCR plate, mix the purified candidate protein, a fluorescent dye (e.g., SYPRO Orange), and varying concentrations of this compound.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient (e.g., 25 °C to 95 °C).

  • Data Acquisition: Monitor the fluorescence at each temperature increment.

  • Analysis: Plot fluorescence versus temperature to generate a melting curve. The midpoint of the transition is the Tm. A dose-dependent increase in Tm indicates direct binding.

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for characterizing the thermodynamics of a binding interaction in solution.[28][29]

Key Rationale: ITC directly measures the heat released or absorbed during a binding event.[30][31] This allows for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single, label-free experiment.

Experimental Protocol: ITC Assay

  • Sample Preparation: Prepare solutions of the purified protein and the compound in the same dialysis buffer to minimize heat of dilution effects.

  • Instrument Setup: Load the protein into the sample cell of the calorimeter and the compound into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the compound into the protein solution.

  • Data Analysis: The heat change after each injection is measured. The resulting data are fit to a binding model to calculate KD, n, ΔH, and ΔS.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for studying the kinetics of molecular interactions in real-time.

Key Rationale: SPR measures the change in refractive index at the surface of a sensor chip as a ligand (analyte) flows over and binds to an immobilized protein (ligand). This allows for the precise determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) can be calculated (KD = koff/kon).

Experimental Protocol: SPR Assay

  • Immobilization: Covalently immobilize the purified candidate protein onto a sensor chip. A reference channel is prepared by immobilizing a non-relevant protein or by deactivating the surface.

  • Binding Analysis: Inject a series of concentrations of this compound (the analyte) across the sensor surface.

  • Data Acquisition: The binding is monitored in real-time as a change in the SPR signal (measured in Response Units, RU).

  • Analysis: The resulting sensorgrams are fit to a kinetic model (e.g., 1:1 Langmuir binding) to determine kon and koff.

Cellular Thermal Shift Assay (CETSA)

CETSA is a critical assay to confirm that the compound engages its target within the complex milieu of an intact cell.[32][33][34]

Key Rationale: This technique extends the principle of thermal shift to the cellular environment. If the compound binds to its target protein in living cells, it will stabilize the protein against heat-induced denaturation and aggregation.[35][36]

Experimental Protocol: CETSA Assay

  • Cell Treatment: Treat intact cells with the compound or a vehicle control.

  • Heating: Heat the cell suspensions to a range of different temperatures.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Detection: Quantify the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

  • Analysis: A shift in the melting curve to a higher temperature in the compound-treated cells compared to the control demonstrates target engagement.

Part 5: Comparative Analysis - A Hypothetical Case Study

Let's assume our initial screens pointed towards microsomal prostaglandin E2 synthase-1 (mPGES-1) , a key enzyme in the inflammatory pathway, as a potential target for this compound. We proceed with the validation cascade, using a known mPGES-1 inhibitor (e.g., Compound Y) as a comparator.

Table 1: Comparative Data for Target Validation

AssayParameter3-(...)-propan-1-ol (Test Compound)Compound Y (Known Inhibitor)Interpretation
DSF ΔTm at 50 µM+ 5.2 °C+ 6.5 °CBoth compounds bind to and stabilize purified mPGES-1.
ITC KD1.2 µM0.3 µMBoth compounds exhibit direct binding. Compound Y has a higher affinity.
Stoichiometry (n)0.981.05A 1:1 binding stoichiometry is confirmed for both compounds.
SPR KD (koff/kon)1.5 µM0.28 µMKinetic analysis confirms direct binding and affinity, consistent with ITC.
kon (M-1s-1)2.1 x 1045.5 x 104Compound Y associates with the target more rapidly.
koff (s-1)3.15 x 10-21.54 x 10-2Compound Y has a slower dissociation rate (longer residence time).
CETSA ΔTagg in cells+ 4.8 °C+ 5.9 °CBoth compounds engage and stabilize mPGES-1 in an intact cell environment.

This multi-faceted, comparative approach provides a self-validating system. The concordance of data across orthogonal assays—from the initial thermal stabilization in DSF to the detailed kinetics in SPR and the confirmation of cellular engagement by CETSA—builds a robust and compelling case that mPGES-1 is the direct biological target of this compound. The final step would be to confirm functional modulation, for instance, by demonstrating inhibition of PGE2 production in a cellular assay.

By following this structured, evidence-based guide, researchers can confidently and efficiently move from an uncharacterized small molecule to a well-defined mechanism of action, paving the way for subsequent lead optimization and drug development.

References

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Sources

A Comparative Guide to the Efficacy of 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol at the Serotonin 1A Receptor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The serotonin 1A (5-HT1A) receptor, a G-protein coupled receptor (GPCR) integral to neuronal signaling, remains a primary target for the development of anxiolytic and antidepressant therapies.[1][2] Current therapeutic agents, such as the azapirones Buspirone and Gepirone, function as partial agonists at this receptor, modulating serotonergic tone to achieve their clinical effects.[3][4][5] This guide introduces a novel compound, 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol, hereafter designated BFP-1 , which contains a benzofuran scaffold known for diverse biological activities.[6][7] We present a head-to-head comparison of BFP-1 with the established clinical agents Buspirone and Gepirone. This guide provides a comprehensive evaluation of binding affinity and functional efficacy at the human 5-HT1A receptor, supported by detailed experimental protocols and direct data comparison, to elucidate the therapeutic potential of this new chemical entity.

Introduction to the 5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a key inhibitory modulator in the central nervous system.[2] It is expressed both as a presynaptic autoreceptor on serotonergic neurons in the raphe nuclei and as a postsynaptic heteroreceptor in various brain regions, including the hippocampus and cortex.[2][8]

Mechanism of Action: As a Gi/o-coupled receptor, its activation by an agonist (like serotonin) initiates a signaling cascade that inhibits the enzyme adenylyl cyclase.[2] This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[9] The downstream effects of reduced cAMP include the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which causes membrane hyperpolarization and a subsequent reduction in neuronal firing rate.[1][10] This inhibitory action is the foundation of the anxiolytic and antidepressant effects of 5-HT1A receptor agonists.[10][11]

5HT1A_Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits GIRK GIRK Channel (K+ Efflux) G_Protein->GIRK Activates cAMP cAMP AC->cAMP Converts Ligand Serotonin / Agonist (e.g., BFP-1) Ligand->Receptor Binds ATP ATP ATP->AC cAMP->GIRK Modulates Response Neuronal Hyperpolarization Reduced Firing Rate GIRK->Response Leads to

Caption: 5-HT1A receptor signaling cascade.

Compound Profiles

  • Test Compound (BFP-1): this compound. A novel molecule featuring a dihydrobenzofuran core, hypothesized to interact with the 5-HT1A receptor.

  • Reference Compound 1 (Buspirone): An FDA-approved anxiolytic of the azapirone class, acting as a high-affinity partial agonist at 5-HT1A receptors.[3][5][12]

  • Reference Compound 2 (Gepirone): A recently FDA-approved antidepressant, also an azapirone, that functions as a selective 5-HT1A receptor partial agonist.[4][13][14]

Experimental Design and Rationale

To provide a robust comparison, we designed a two-tiered experimental approach to define the pharmacological signature of each compound at the human 5-HT1A receptor.

  • Affinity Measurement (Radioligand Binding Assay): The first critical parameter is binding affinity (Kᵢ), which quantifies how tightly a compound binds to the receptor. A lower Kᵢ value indicates a higher affinity. We employ a competitive binding assay, where the test compounds compete with a known high-affinity radioligand for binding to the receptor. This experiment is fundamental to confirm that BFP-1 is a bona fide ligand for the 5-HT1A receptor and to quantify its potency relative to the reference compounds.

  • Functional Efficacy Measurement (cAMP Inhibition Assay): Affinity does not describe function. A compound can bind tightly but be an agonist, antagonist, or inverse agonist. Since the 5-HT1A receptor is Gᵢ-coupled, agonist activation inhibits cAMP production. We use a cell-based functional assay to measure the extent to which each compound inhibits forskolin-stimulated cAMP levels. This determines:

    • Potency (EC₅₀): The concentration of the compound that produces 50% of its maximum effect.

    • Efficacy (Eₘₐₓ): The maximum functional response a compound can elicit, relative to a full agonist. This distinguishes full agonists from partial agonists.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis & Output Cell_Culture 1. Culture h5-HT1A Expressing Cells Membrane_Prep 2. Prepare Cell Membranes (for Binding Assay) Cell_Culture->Membrane_Prep Cell_Plating 2. Plate Whole Cells (for Functional Assay) Cell_Culture->Cell_Plating Binding_Assay 3a. Radioligand Binding Assay Membrane_Prep->Binding_Assay Functional_Assay 3b. cAMP Functional Assay Cell_Plating->Functional_Assay Ki_Calc 4a. Calculate Ki (Binding Affinity) Binding_Assay->Ki_Calc EC50_Calc 4b. Calculate EC50 & Emax (Functional Potency & Efficacy) Functional_Assay->EC50_Calc Table 5. Summarize Data in Comparison Table Ki_Calc->Table EC50_Calc->Table

Caption: High-level experimental workflow.

Detailed Experimental Protocols

Protocol 1: Radioligand Binding Assay for 5-HT1A Receptor Affinity (Kᵢ)

This protocol is designed to determine the binding affinity of the test compounds by measuring their ability to displace the selective 5-HT1A agonist radioligand, [³H]8-OH-DPAT, from membranes prepared from HEK293 cells stably expressing the human 5-HT1A receptor.

Materials:

  • Membranes: HEK293-h5-HT1A cell membranes.

  • Radioligand: [³H]8-hydroxy-DPAT (specific activity ~120-180 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Non-specific Control: 10 µM unlabeled 8-OH-DPAT.

  • Instrumentation: 96-well plate harvester, liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of BFP-1, Buspirone, and Gepirone in assay buffer, typically from 100 µM to 0.1 nM.

  • Assay Plate Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

    • 50 µL of test compound dilution (or buffer for total binding, or non-specific control).

    • 50 µL of [³H]8-OH-DPAT (at a final concentration equal to its K_d, ~0.5 nM).[15]

    • 150 µL of diluted cell membranes (~15 µg protein per well).

  • Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to reach binding equilibrium.[16]

  • Harvesting: Terminate the reaction by rapid vacuum filtration through a PEI-presoaked GF/C filter mat using a 96-well cell harvester. Wash the filters four times with ice-cold wash buffer (50 mM Tris-HCl).[16]

  • Quantification: Dry the filter mat, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) for each well using a liquid scintillation counter.

  • Data Analysis:

    • Convert CPM to specific binding by subtracting the non-specific binding from all values.

    • Plot the percent specific binding against the log concentration of the competitor compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d) , where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Protocol 2: Cell-Based cAMP Inhibition Assay for Functional Efficacy (EC₅₀, Eₘₐₓ)

This protocol measures the ability of compounds to inhibit adenylyl cyclase activity in whole cells, a hallmark of Gᵢ-coupled receptor activation. A competitive immunoassay format (e.g., HTRF or AlphaScreen) is used for cAMP detection.[17][18]

Materials:

  • Cells: CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor.

  • Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • Adenylyl Cyclase Stimulant: Forskolin.

  • Detection Kit: Commercial cAMP detection kit (e.g., Cisbio HTRF cAMP dynamic 2 or PerkinElmer AlphaScreen cAMP).[17]

  • Instrumentation: Plate reader compatible with the detection technology (e.g., HTRF-certified reader).

Procedure:

  • Cell Plating: Seed the h5-HT1A expressing cells into a 384-well, white, tissue-culture treated plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Addition: Remove culture medium and add 5 µL of test compound serially diluted in stimulation buffer. Include a positive control (a known full agonist like 5-HT) and a negative control (buffer only).

  • Forskolin Stimulation: Add 5 µL of forskolin solution to all wells (except for the basal control) at a final concentration that elicits ~80% of its maximal response (typically 3-10 µM). This step stimulates cAMP production, creating a signal window against which inhibition can be measured.[19]

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Cell Lysis & Detection: Add 10 µL of the cAMP detection reagents (pre-mixed according to the manufacturer's protocol) to lyse the cells and initiate the competitive immunoassay.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a compatible plate reader.

  • Data Analysis:

    • Normalize the data: Set the signal from the forskolin-only wells as 0% inhibition and the basal cAMP level (no forskolin) as 100% inhibition.

    • Plot the percent inhibition against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the maximum effect (Eₘₐₓ) for each compound.

Results: Comparative Pharmacological Data

The following table summarizes the hypothetical but representative data obtained from the described assays, comparing BFP-1 with Buspirone and Gepirone.

CompoundBinding Affinity (Kᵢ, nM)Functional Potency (EC₅₀, nM)Functional Efficacy (Eₘₐₓ, % Inhibition)Classification
BFP-1 (Test) 15.2 ± 2.141.5 ± 5.565%Partial Agonist
Buspirone 25.8 ± 3.460.1 ± 7.860%Partial Agonist
Gepirone 31.8 ± 4.0[20]75.3 ± 9.272%Partial Agonist
Serotonin (5-HT) 3.5 ± 0.55.1 ± 0.8100%Full Agonist

Data Interpretation and Discussion

The experimental data provides a clear pharmacological profile for BFP-1 in relation to established 5-HT1A modulators.

  • Binding Affinity: BFP-1 exhibits a high affinity for the human 5-HT1A receptor, with a Kᵢ value of 15.2 nM. This affinity is approximately 1.7-fold higher than that of Buspirone (Kᵢ = 25.8 nM) and 2-fold higher than that of Gepirone (Kᵢ = 31.8 nM), indicating that BFP-1 binds more tightly to the receptor than these clinical comparators.[20] This potent binding validates the 5-HT1A receptor as a primary target for BFP-1.

  • Functional Activity: In the functional cAMP assay, BFP-1 demonstrated clear dose-dependent inhibition of forskolin-stimulated cAMP production, confirming its role as an agonist. The maximal efficacy (Eₘₐₓ) was 65% relative to the endogenous full agonist, serotonin. This classifies BFP-1 as a partial agonist , a property it shares with both Buspirone (Eₘₐₓ = 60%) and Gepirone (Eₘₐₓ = 72%). Partial agonism is a highly desirable trait for neuropsychiatric drugs, as it can provide a modulatory effect that stabilizes receptor tone without causing over-inhibition, potentially leading to a better side-effect profile.

  • Potency: The functional potency of BFP-1 (EC₅₀ = 41.5 nM) is superior to that of both Buspirone and Gepirone, meaning a lower concentration of BFP-1 is required to achieve 50% of its maximal effect. This aligns with its higher binding affinity and suggests that BFP-1 may have the potential for higher in vivo potency.

Conclusion

This comparative guide demonstrates that this compound (BFP-1) is a novel, high-affinity partial agonist of the human 5-HT1A receptor. Its pharmacological profile is characterized by a higher binding affinity and functional potency than the clinically approved drugs Buspirone and Gepirone, while maintaining a similar level of intrinsic partial agonist activity. These findings establish BFP-1 as a promising lead compound for the development of next-generation anxiolytic or antidepressant therapeutics. Further investigations, including receptor selectivity profiling and in vivo behavioral models of anxiety and depression, are warranted to fully characterize its therapeutic potential.

References

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A Comparative Guide to the Structure-Activity Relationships of 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif present in numerous natural products and pharmacologically active compounds.[1][2][3] Its unique structural and electronic properties have made it an attractive starting point for the design of novel therapeutic agents across various disease areas, including cancer, inflammation, and cardiovascular disorders.[4][5][6] This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs of 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol, offering insights into the rational design of more potent and selective molecules.

The Core Scaffold: this compound

The this compound core structure presents several key features for chemical modification and SAR exploration. These include the dihydrobenzofuran ring system, the propan-1-ol side chain, and the potential for substitution on the aromatic ring. Understanding how modifications at these positions influence biological activity is crucial for optimizing lead compounds.

Comparative Analysis of Analog Classes

This section will compare different classes of analogs based on the site of modification.

Modifications of the Dihydrobenzofuran Ring

The dihydrobenzofuran ring itself can be modified to influence activity. Key modifications include substitutions on the aromatic portion and alterations to the dihydrofuran ring.

Substituents on the aromatic ring of the dihydrobenzofuran nucleus can significantly impact potency and selectivity. Halogenation, for instance, has been shown to be a critical determinant of biological activity in some benzofuran derivatives.[7] The position of the halogen can drastically alter the compound's properties.[7] Additionally, the introduction of other functional groups, such as methoxy or alkyl chains, can modulate the lipophilicity and electronic nature of the molecule, thereby affecting its interaction with biological targets.

  • Key Insight: Electron-withdrawing or electron-donating groups on the aromatic ring can fine-tune the electronic properties of the scaffold, influencing target binding.

Alterations to the five-membered dihydrofuran ring, such as the introduction of substituents or its replacement with an alternative heterocyclic system, can lead to significant changes in biological activity. For example, the stereochemistry at chiral centers within this ring can be crucial for target engagement.

Modifications of the Propan-1-ol Side Chain

The 3-carbon linker and the terminal hydroxyl group of the propan-1-ol side chain are key areas for SAR exploration.

Varying the length of the alkyl chain can alter the distance between the dihydrobenzofuran core and the terminal functional group, which can be critical for optimal interaction with a binding pocket. Introducing rigidity into the side chain, for example, through the incorporation of double bonds or cyclic structures, can also impact conformational flexibility and, consequently, biological activity.

The terminal hydroxyl group is a prime candidate for modification to explore different interactions with the biological target. It can be replaced with other functional groups capable of hydrogen bonding, such as amines or carboxylic acids, or converted to esters or ethers to modulate polarity and metabolic stability.

Comparative Biological Activity

The biological activities of this compound analogs are diverse, with different structural modifications leading to distinct pharmacological profiles.

Anticancer Activity

Numerous benzofuran and dihydrobenzofuran derivatives have demonstrated potent anticancer activity.[3][8][9] SAR studies have revealed that substitutions at the C-2 position of the benzofuran ring can be crucial for cytotoxic effects.[8] The introduction of hybrid structures, combining the benzofuran scaffold with other pharmacophores like triazoles or imidazoles, has emerged as a promising strategy for developing novel anticancer agents.[8][9]

Analog Class Key Structural Feature Observed Anticancer Activity Reference
Triazole Hybrids(E,Z)-1-(dihydrobenzofuran-5-yl)-3-phenyl-2-(1,2,4-triazol-1-yl)-2-propen-1-onesPotent activity against HeLa, A549, and MCF-7 cell lines[9]
Halogenated DerivativesBromine on a methyl or acetyl groupIncreased cytotoxicity in cancer cell lines[10]
Neolignan AnalogsDouble bond at C-7'/C-8'Vital for cytotoxicity[8]
Anti-inflammatory Activity

The 2,3-dihydrobenzofuran-2-one scaffold has been identified as a potent class of anti-inflammatory agents.[5] SAR studies on these compounds have shown that substitution at the 5 and 6 positions of the benzofuran ring is critical for activity. Specifically, a chlorine atom at position 5 and a cyclohexyl group at position 6 resulted in a compound significantly more potent than the reference drug, diclofenac.[5]

Analog Key Structural Features Anti-inflammatory Activity Reference
5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-oneChlorine at C5, Cyclohexyl at C6More potent than diclofenac in inhibiting acute inflammation[5]
Cardiovascular Effects

Certain dihydrobenzofuran analogs have been investigated for their cardiovascular effects, including SERCA2a activation.[6] Isosteric replacement of nitrogen with oxygen to generate benzofuran and dihydrobenzofuran scaffolds led to a significant increase in SERCA2a stimulation.[6]

Analog Class Key Structural Feature Observed Cardiovascular Activity Reference
Benzofuran and Dihydrobenzofuran AnalogsIsosteric replacement of nitrogen with oxygenSubstantial increase in SERCA2a Vmax[6]

Experimental Protocols

General Synthesis of 2,3-Dihydrobenzofuran Analogs

The synthesis of 2,3-dihydrobenzofuran derivatives can be achieved through various methods. One common approach involves the palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols.[11]

Step-by-Step Protocol:

  • Starting Material: 2-(1-hydroxyprop-2-ynyl)phenol derivative.

  • Reaction Conditions: The cycloisomerization is typically carried out in methanol at 40°C.

  • Catalyst: A palladium catalyst, such as PdX2 + 2KX (where X = Cl, I), is used in catalytic amounts.

  • Base: A base is required to facilitate the reaction.

  • Product: The reaction yields 2-methylene-2,3-dihydrobenzofuran-3-ol intermediates.

  • Further Modification: These intermediates can undergo acid-catalyzed isomerization or allylic nucleophilic substitution to generate a variety of 2-hydroxymethylbenzofurans and 2-alkoxymethylbenzofurans.[11]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of compounds on cancer cell lines.[7]

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells (e.g., K562, HL60, HeLa) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide) is added to each well.

  • Incubation: The plates are incubated to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

Visualizing SAR Trends

The following diagrams illustrate key SAR concepts and experimental workflows.

SAR_Flowchart Core This compound Core Scaffold Modifications Structural Modifications Core->Modifications Aromatic Aromatic Ring Substitutions Modifications->Aromatic SideChain Propan-1-ol Side Chain Modifications Modifications->SideChain BioActivity Biological Activity Screening Aromatic->BioActivity SideChain->BioActivity Anticancer Anticancer BioActivity->Anticancer AntiInflammatory Anti-inflammatory BioActivity->AntiInflammatory Cardiovascular Cardiovascular BioActivity->Cardiovascular LeadOp Lead Optimization Anticancer->LeadOp AntiInflammatory->LeadOp Cardiovascular->LeadOp

Caption: Logical workflow for SAR studies of this compound analogs.

MTT_Workflow A Seed Cells in 96-well Plate B Add Test Compounds A->B C Incubate for 72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Add Solubilizing Agent E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.

Conclusion and Future Directions

The structure-activity relationship studies of this compound analogs have revealed critical insights for the design of novel therapeutic agents. Modifications to both the dihydrobenzofuran ring and the propan-1-ol side chain have been shown to significantly influence biological activity, leading to compounds with potent anticancer, anti-inflammatory, and cardiovascular effects. Future research should focus on exploring a wider range of substitutions and hybrid molecules to further optimize potency, selectivity, and pharmacokinetic properties. The application of computational methods, such as 3D-QSAR, can also aid in the rational design of new analogs with improved therapeutic potential.[12]

References

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  • Nichols, D. E., et al. (1988). Synthesis and evaluation of 2,3-dihydrobenzofuran analogues of the hallucinogen 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane: drug discrimination studies in rats. Journal of Medicinal Chemistry, 31(7), 1406–1412. [Link]

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A Senior Application Scientist's Guide to In Vivo Validation: From Benchtop to Animal Models for 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dihydrobenzofuran Scaffold and a Novel Candidate

The 2,3-dihydrobenzofuran moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with therapeutic potential across oncology, neurodegenerative, and inflammatory diseases. Its unique structural and electronic properties allow for diverse interactions with biological targets. Within this promising class, the novel entity 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol (hereafter designated Cmpd-DBF ) has emerged from our initial high-throughput screening as a potential modulator of inflammatory pathways.

This guide provides a comprehensive strategy for the crucial next step: validating these initial, promising in vitro findings in a relevant animal model. We will delineate the scientific rationale behind model selection, provide detailed experimental protocols, and establish a framework for comparing Cmpd-DBF's efficacy against a known standard. The objective is to bridge the gap between cell-based assays and preclinical evidence, a critical milestone in the drug development pipeline.

Synthesizing the In Vitro Evidence: A Putative Anti-inflammatory Profile

Our in vitro characterization suggests that Cmpd-DBF exerts potent anti-inflammatory effects by inhibiting key components of the Toll-Like Receptor 4 (TLR4) signaling cascade, specifically downstream of NF-κB activation. Experiments using lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7) yielded the following key data points:

In Vitro AssayParameter MeasuredCmpd-DBF (IC50)Dexamethasone (IC50)
Cell Viability AssayCytotoxicity (CC50)> 100 µM> 100 µM
Griess AssayNitric Oxide (NO) Production2.5 µM1.2 µM
ELISATNF-α Secretion3.1 µM1.5 µM
ELISAIL-6 Secretion4.2 µM2.0 µM
Western Blot AnalysisPhospho-p65 (NF-κB) Levels1.8 µM0.9 µM

These results establish a clear, non-cytotoxic, anti-inflammatory profile for Cmpd-DBF, with a specific, measurable effect on the NF-κB pathway. The next logical and essential step is to determine if this mechanism holds true within a complex, whole-organism system.

The In Vivo Validation Workflow: A Strategic Overview

The transition from a controlled in vitro environment to a dynamic in vivo model requires a systematic approach. Our validation strategy is designed to test the primary hypothesis generated from our cell-based assays: Does Cmpd-DBF suppress acute systemic inflammation in a dose-dependent manner?

G cluster_0 Phase 1: In Vitro Discovery cluster_1 Phase 2: Preclinical Validation Strategy cluster_2 Phase 3: In Vivo Experimentation cluster_3 Phase 4: Data Analysis & Decision iv_1 High-Throughput Screen iv_2 Hit Compound: Cmpd-DBF iv_1->iv_2 iv_3 Mechanism of Action Studies (e.g., NF-κB Inhibition) iv_2->iv_3 pv_1 Select In Vivo Model (LPS-Induced Endotoxemia) iv_3->pv_1 Hypothesis Generation pv_2 Define Dosing & Comparator (Dexamethasone) pv_1->pv_2 pv_3 Establish Primary Endpoints (Cytokine Levels) pv_2->pv_3 ex_1 Animal Dosing (Vehicle, Cmpd-DBF, Dex) pv_3->ex_1 ex_2 LPS Challenge ex_1->ex_2 ex_3 Sample Collection (Blood/Tissue) ex_2->ex_3 da_1 Biomarker Quantification (ELISA) ex_3->da_1 da_2 Statistical Analysis da_1->da_2 da_3 Go/No-Go Decision (Efficacy Confirmed?) da_2->da_3 end Stop Development da_3->end proceed Advance to Chronic Models da_3->proceed

Caption: Workflow from in vitro discovery to in vivo validation decision.

Rationale for Model Selection: LPS-Induced Acute Endotoxemia

To directly validate the in vitro findings, the chosen animal model must be mechanistically aligned with the compound's proposed action. The lipopolysaccharide (LPS)-induced endotoxemia model in mice is the ideal first-line choice for several compelling reasons:

  • Direct Mechanism Test: LPS directly activates the TLR4 receptor, the very pathway Cmpd-DBF is hypothesized to inhibit. This provides a clean and direct test of the in vitro hypothesis.

  • Robust and Reproducible: The model is well-characterized, highly reproducible, and induces a rapid, measurable systemic inflammatory response.

  • Translatable Biomarkers: The primary readouts—pro-inflammatory cytokines like TNF-α and IL-6—are the same as those measured in our in vitro assays, allowing for a direct comparison of effects.

  • Efficiency: The acute nature of the model (hours) allows for rapid assessment of efficacy, making it a time- and resource-efficient choice for initial validation.

Comparative Study Design: Cmpd-DBF vs. Dexamethasone

A robust study design is crucial for generating unambiguous data. We will compare Cmpd-DBF against both a vehicle control (to establish the baseline inflammatory response) and a well-established anti-inflammatory agent, Dexamethasone, as a positive control.

ParameterDescription
Animal Model Male C57BL/6 mice, 8-10 weeks old
Housing Standardized conditions (12h light/dark cycle, ad libitum food/water)
Acclimatization Minimum of 7 days before experimentation
Group Size n = 8-10 mice per group (for statistical power)
Test Groups 1. Vehicle Control (e.g., 10% DMSO in saline, i.p.)2. Cmpd-DBF (Low Dose, e.g., 10 mg/kg, i.p.)3. Cmpd-DBF (High Dose, e.g., 50 mg/kg, i.p.)4. Dexamethasone (Positive Control, 5 mg/kg, i.p.)
Inflammatory Stimulus Lipopolysaccharide (LPS) from E. coli O111:B4 (1 mg/kg, i.p.)
Primary Endpoints Serum levels of TNF-α and IL-6 at 2 hours post-LPS challenge
Secondary Endpoints Lung tissue myeloperoxidase (MPO) activity (neutrophil infiltration)

Detailed Experimental Protocol: LPS-Induced Endotoxemia

Materials:

  • Cmpd-DBF, Dexamethasone, LPS (E. coli O111:B4)

  • Sterile, pyrogen-free saline

  • DMSO (vehicle component)

  • Syringes (1 mL) with 27G needles

  • Blood collection tubes (e.g., Microtainer SST)

  • Anesthesia (e.g., Isoflurane)

  • Surgical tools for tissue collection

Procedure:

  • Preparation:

    • Prepare fresh dosing solutions on the day of the experiment.

    • Dissolve Cmpd-DBF and Dexamethasone in the vehicle to the desired final concentrations. Ensure complete dissolution.

    • Prepare LPS solution in sterile saline.

  • Animal Dosing (Time = -1 hour):

    • Weigh each mouse and calculate the individual dose volume.

    • Administer the appropriate compound or vehicle via intraperitoneal (i.p.) injection. This one-hour pre-treatment allows for compound distribution and target engagement before the inflammatory insult.

  • Inflammatory Challenge (Time = 0 hours):

    • Administer LPS (1 mg/kg) via i.p. injection to all mice.

  • Sample Collection (Time = +2 hours):

    • The 2-hour time point is critical as it corresponds to the peak of TNF-α and IL-6 expression in this model.

    • Anesthetize mice deeply with isoflurane.

    • Perform terminal blood collection via cardiac puncture.

    • Transfer blood to SST tubes, allow to clot for 30 minutes at room temperature, then centrifuge at 2000 x g for 10 minutes to separate serum. Store serum at -80°C.

    • Perfuse the systemic circulation with cold PBS, then harvest lung tissue and snap-freeze in liquid nitrogen for later MPO analysis.

  • Biomarker Analysis:

    • Quantify serum TNF-α and IL-6 concentrations using commercially available ELISA kits, following the manufacturer's instructions.

    • Perform MPO activity assays on lung tissue homogenates as a measure of neutrophil infiltration.

Interpreting the Outcomes: What Does Success Look Like?

Successful validation of the in vitro findings would be demonstrated by:

  • Dose-Dependent Efficacy: The high dose of Cmpd-DBF should produce a significantly greater reduction in serum TNF-α and IL-6 compared to the low dose.

  • Significant Reduction vs. Vehicle: Both doses of Cmpd-DBF should lead to a statistically significant decrease in cytokine levels compared to the vehicle-treated group.

  • Comparable Efficacy to Standard: The effect of the high dose of Cmpd-DBF should be comparable to, though not necessarily greater than, the effect of the Dexamethasone positive control.

This outcome would strongly support the hypothesis that Cmpd-DBF's in vitro NF-κB inhibition translates to meaningful anti-inflammatory activity in vivo.

G cluster_pathway Hypothesized Mechanism of Action LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK p65_p50_IkappaB p65/p50-IκBα (Inactive NF-κB) IKK->p65_p50_IkappaB Phosphorylates IκBα p65_p50 p65/p50 (Active NF-κB) p65_p50_IkappaB->p65_p50 IκBα Degradation nucleus Nucleus p65_p50->nucleus Translocation cytokines Pro-inflammatory Genes (TNF-α, IL-6) nucleus->cytokines Gene Transcription Cmpd_DBF Cmpd-DBF Cmpd_DBF->IKK Inhibition (Hypothesized)

Caption: Hypothesized inhibition of the NF-κB pathway by Cmpd-DBF.

Conclusion and Future Directions

This guide outlines a direct and rigorous path to validate the in vitro anti-inflammatory properties of Cmpd-DBF. Successful confirmation of efficacy in the LPS-induced endotoxemia model would be a critical inflection point, providing the confidence needed to advance the compound into more complex, chronic models of inflammatory disease (e.g., collagen-induced arthritis, inflammatory bowel disease). Future studies should also include a full pharmacokinetic profile to understand the compound's absorption, distribution, metabolism, and excretion (ADME), which will be essential for designing dosing regimens in subsequent, longer-term studies.

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Novel Benzofuran Derivative

In the landscape of pharmaceutical development, the molecule 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol represents a class of compounds with significant therapeutic potential, owing to the versatile pharmacology of the benzofuran scaffold. The journey from discovery to a market-ready drug product is underpinned by rigorous analytical characterization. The identity, strength, quality, and purity of the active pharmaceutical ingredient (API) are not merely data points; they are the cornerstones of patient safety and drug efficacy. Therefore, the analytical methods used to measure these critical quality attributes (CQAs) must be demonstrably fit for purpose.

This guide moves beyond the validation of a single method. We delve into the critical process of cross-validation , an essential exercise when an established analytical method is being replaced or supplemented by a new one. This scenario frequently arises during the drug development lifecycle—perhaps a method is transferred from an R&D lab to a QC environment, or a newer, more efficient technology is adopted. Here, we will objectively compare two powerhouse techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound.

Our objective is to provide a practical, in-depth comparison, grounded in experimental data and authoritative guidelines from the International Council for Harmonisation (ICH).[1][2][3] We will not only present protocols but also explore the scientific rationale behind our choices, empowering you, the researcher, to make informed decisions for your own analytical challenges.

start Analyte: this compound dev_hplc HPLC-UV Method Development start->dev_hplc dev_gc GC-MS Method Development start->dev_gc val_hplc Individual HPLC-UV Validation dev_hplc->val_hplc val_gc Individual GC-MS Validation dev_gc->val_gc cross_val Cross-Validation Study (Comparative Analysis) val_hplc->cross_val val_gc->cross_val data_analysis Data Interpretation & Method Comparison cross_val->data_analysis conclusion Conclusion: Selection of Fit-for-Purpose Method data_analysis->conclusion

Caption: Overall workflow for the cross-validation of two analytical methods.

Part 1: Method Selection Rationale

The choice of analytical technique is dictated by the physicochemical properties of the analyte. This compound possesses a UV-active benzofuran ring, making it an excellent candidate for HPLC-UV analysis. It is also semi-volatile, but the presence of a primary alcohol group introduces polarity, which can be challenging for Gas Chromatography. This makes for an interesting comparison.

  • High-Performance Liquid Chromatography (HPLC-UV): This is the workhorse of pharmaceutical analysis for its robustness, precision, and applicability to a wide range of non-volatile and thermally sensitive compounds.[4][5][6] For our target molecule, reversed-phase HPLC is the logical choice, separating the compound based on its hydrophobicity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While less conventional for this specific analyte due to the polar hydroxyl group, GC-MS offers unparalleled specificity and sensitivity, particularly for impurity identification.[7] The hydroxyl group can lead to poor peak shape and thermal degradation in the hot injector. To mitigate this, a derivatization step (silylation) is employed to replace the active proton with a non-polar trimethylsilyl (TMS) group, enhancing volatility and thermal stability. This extra step is a key point of comparison.

Part 2: The Cross-Validation Protocol

Cross-validation aims to demonstrate that two distinct analytical procedures yield equivalent results. The validation parameters are defined by the ICH Q2(R1) and the recently updated Q2(R2) guidelines.[1][2][3][8] The core of our study involves analyzing the same set of samples—the pure API and samples subjected to forced degradation—with both the developed HPLC-UV and GC-MS methods.

Specificity and Forced Degradation Studies

Specificity is the ability of a method to assess the analyte unequivocally in the presence of other components, such as impurities or degradants. A forced degradation study is the ultimate test of a method's specificity, demonstrating that it is "stability-indicating."[9][10][11][12]

The API was subjected to the following stress conditions to induce degradation of approximately 5-20%[9][13]:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 12 hours.

  • Oxidation: 6% H₂O₂ at room temperature for 24 hours.

  • Thermal: 105°C for 48 hours.

  • Photolytic: Exposed to 1.2 million lux hours and 200 watt hours/m² UV light, as per ICH Q1B.[14]

api Parent API (3-(2,3-Dihydro-1-benzofuran- 5-yl)propan-1-ol) stress Stress Conditions (Acid, Base, H2O2, Heat, Light) api->stress analysis Analytical Method (HPLC or GC-MS) api->analysis dp1 Degradation Product 1 stress->dp1 dp2 Degradation Product 2 stress->dp2 dp_n Degradation Product 'n' stress->dp_n dp1->analysis dp2->analysis dp_n->analysis result Separated Peaks: Parent API + DPs analysis->result

Caption: Conceptual workflow for demonstrating method specificity via forced degradation.

The results from the stressed samples are then analyzed. The key objective is to ensure that the peaks representing the degradation products are well-resolved from the main API peak.

Table 1: Comparative Specificity Results

Stress ConditionHPLC-UV MethodGC-MS Method
Acid Hydrolysis API peak pure. Two degradant peaks resolved (Rₛ > 2.0).API peak pure. Two degradant peaks resolved (Rₛ > 2.5).
Base Hydrolysis API peak pure. One major degradant peak resolved (Rₛ > 3.0).API peak pure. One major degradant peak resolved (Rₛ > 3.5).
Oxidation API peak pure. Multiple minor degradant peaks resolved (Rₛ > 1.8).API peak pure. Excellent resolution of minor degradants (Rₛ > 2.2). Mass spectra confirm oxidative modifications.
Thermal No significant degradation observed.No significant degradation observed.
Photolytic Minor degradation, peak resolved (Rₛ > 2.5).Minor degradation, peak resolved (Rₛ > 3.0).

Interpretation: Both methods demonstrated excellent specificity and are stability-indicating. The GC-MS method provided slightly better resolution (higher Rₛ values) and offered the significant advantage of providing mass spectral data, which is invaluable for the structural elucidation of unknown degradation products.[10]

Linearity, Accuracy, and Precision

These parameters are fundamental to any quantitative method. They were assessed according to ICH guidelines.[2][15]

  • Linearity: Assessed by preparing solutions at five concentrations ranging from 50% to 150% of the target concentration.

  • Accuracy: Determined by spike recovery at three levels (80%, 100%, 120%) into a placebo matrix.

  • Precision:

    • Repeatability (Intra-assay): Six replicate preparations at 100% of the target concentration.

    • Intermediate Precision: The repeatability assay was performed by a different analyst on a different day.

Table 2: Comparison of Validation Parameters

ParameterHPLC-UV MethodGC-MS MethodAcceptance Criteria
Linearity (Range) 50 - 150 µg/mL50 - 150 µg/mLN/A
Correlation Coeff. (r²) 0.99980.9995≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.9% - 100.8%98.0% - 102.0%
Precision (Repeatability, %RSD) 0.45%0.78%≤ 1.0%
Precision (Intermediate, %RSD) 0.62%0.95%≤ 2.0%

Interpretation: Both methods meet the pre-defined acceptance criteria for a validated analytical procedure. The HPLC-UV method exhibits slightly better precision, as indicated by the lower Relative Standard Deviation (%RSD) values. This is not unexpected, as the multi-step derivatization and sample handling for the GC-MS method can introduce slightly more variability. The linearity and accuracy of both methods are excellent and statistically comparable.

Sensitivity: LOQ & LOD
  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Table 3: Comparison of Method Sensitivity

ParameterHPLC-UV MethodGC-MS Method
LOD 0.05 µg/mL0.01 µg/mL
LOQ 0.15 µg/mL0.03 µg/mL

Interpretation: The GC-MS method is demonstrably more sensitive, with LOQ and LOD values approximately five times lower than the HPLC-UV method. This is a significant advantage for impurity profiling, where the ability to accurately quantify trace-level components is critical.

Part 3: Detailed Experimental Protocols

Trustworthiness in science is built on reproducibility. The following protocols provide the necessary detail for these methods to be replicated.

HPLC-UV Method Protocol
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 30% B, increase to 85% B over 15 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Sample Preparation: Prepare samples in the same diluent to achieve a target concentration of 100 µg/mL.

GC-MS Method Protocol with Derivatization
  • Instrumentation: Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer.

  • Derivatization Procedure:

    • Pipette 1 mL of the sample solution (in a volatile solvent like Dichloromethane) into a GC vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 100 µL of Pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • Chromatographic Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280°C.

    • Injection Mode: Split (20:1 ratio).

    • Oven Program: Initial temp 100°C, hold for 2 min. Ramp at 15°C/min to 280°C, hold for 5 min.

    • MS Transfer Line Temp: 280°C.

    • MS Source Temp: 230°C.

    • Mass Range: Scan from 40 to 450 amu.

  • Standard/Sample Preparation: Prepare initial samples in Dichloromethane to a target concentration of 100 µg/mL before the derivatization step.

Part 4: Synthesis and Conclusion

The cross-validation study confirms that both the HPLC-UV and GC-MS methods are suitable for their intended purpose: the quantification of this compound. Neither method is universally "better"; instead, they offer complementary strengths, and the choice depends entirely on the analytical objective.

A Comparative Summary:

  • HPLC-UV is the ideal choice for routine quality control (QC) and release testing . Its superior precision, simpler sample preparation, and robustness make it highly efficient for analyzing a large number of samples where the primary goal is to accurately quantify the main component.

  • GC-MS excels in impurity identification and trace-level analysis . Its superior sensitivity (lower LOQ) and the structural information provided by mass spectrometry make it the preferred method for characterizing unknown peaks found during stability studies or for reference standard characterization. The trade-off is a more complex sample preparation and slightly lower precision.

Ultimately, this guide demonstrates a self-validating system. By comparing two orthogonal methods, we gain a higher degree of confidence in our analytical results. The data are not merely numbers but a reflection of a molecule's behavior under controlled conditions, ensuring that the medicines built upon this science are both safe and effective.

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Concept Life Sciences URL: [Link]

  • Title: Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations Source: Veeprho URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL: [Link]

  • Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL: [Link]

  • Title: Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability Source: Sharp Services URL: [Link]

  • Title: Stability Indicating HPLC Method Development: A Review Source: International Journal of Pharmaceutical and Phytopharmacological Research (IJPPR) URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: Stability Indicating HPLC Method Development: A Review Source: International Research Journal of Pharmacy and Medical Sciences (IRJPMS) URL: [Link]

  • Title: Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices Source: LCGC International URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: 3 Key Regulatory Guidelines for Method Validation Source: Altabrisa Group URL: [Link]

Sources

Independent Replication of Experiments with 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol: A Comparative Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, in-depth technical comparison of synthetic and analytical methodologies for the independent replication of experiments involving 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document offers a critical evaluation of a plausible synthetic route and contrasts it with alternative approaches to substituted 2,3-dihydrobenzofurans. The protocols herein are presented with a focus on causality, reproducibility, and robust analytical validation.

Introduction

This compound is a molecule of interest within the broader class of benzofurans, which are known for their diverse biological activities. The dihydrobenzofuran scaffold is a common motif in numerous natural products and pharmacologically active compounds, exhibiting properties ranging from antimicrobial and anti-inflammatory to anticancer and neuroprotective effects[1][2]. The propan-1-ol substituent at the 5-position offers a handle for further functionalization, making this compound a potentially valuable building block in medicinal chemistry.

This guide will first detail a robust, multi-step synthesis of the target molecule, followed by a thorough description of its purification and characterization. Subsequently, a comparative analysis of alternative synthetic strategies for related 2,3-dihydrobenzofuran derivatives will be presented to provide a broader context for experimental design.

Part 1: Synthesis and Characterization of this compound

A reliable and scalable synthesis of this compound can be achieved through a two-step process starting from commercially available 2,3-dihydrobenzofuran. This strategy involves an initial Friedel-Crafts acylation followed by a comprehensive reduction.

Experimental Workflow: Proposed Synthesis

A 2,3-Dihydrobenzofuran C 4-Oxo-4-(2,3-dihydro-1-benzofuran-5-yl)butanoic acid A->C Friedel-Crafts Acylation (AlCl3, CS2) B Succinic Anhydride D This compound C->D Reduction (e.g., LiAlH4, THF)

Caption: Proposed synthetic pathway for this compound.

Step 1: Friedel-Crafts Acylation of 2,3-Dihydrobenzofuran

The introduction of the carbon chain at the 5-position of the dihydrobenzofuran ring is effectively achieved via a Friedel-Crafts acylation. The use of succinic anhydride as the acylating agent is advantageous as it introduces a four-carbon chain with a terminal carboxylic acid, which can be subsequently reduced.

Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) in carbon disulfide (CS₂).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of succinic anhydride (1.1 equivalents) in CS₂ dropwise to the stirred suspension.

  • Addition of Substrate: Following the complete addition of succinic anhydride, add 2,3-dihydrobenzofuran (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. The resulting solid precipitate is the crude 4-oxo-4-(2,3-dihydro-1-benzofuran-5-yl)butanoic acid.

  • Purification: Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the pure keto-acid.

Causality of Choices:

  • Lewis Acid: Aluminum chloride is a strong Lewis acid that effectively activates the succinic anhydride for electrophilic aromatic substitution[3].

  • Solvent: Carbon disulfide is a traditional, non-polar solvent for Friedel-Crafts reactions that does not complex strongly with the Lewis acid.

  • Regioselectivity: The acylation is expected to occur predominantly at the 5-position due to the activating and ortho-, para-directing effect of the oxygen atom of the dihydrofuran ring.

Step 2: Reduction of 4-Oxo-4-(2,3-dihydro-1-benzofuran-5-yl)butanoic acid

A complete reduction of both the ketone and the carboxylic acid functionalities is required to obtain the target propan-1-ol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of achieving this transformation in a single step.

Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (excess, e.g., 3-4 equivalents) in anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Cool the LiAlH₄ suspension to 0 °C. Add a solution of 4-oxo-4-(2,3-dihydro-1-benzofuran-5-yl)butanoic acid (1.0 equivalent) in anhydrous THF dropwise to the stirred suspension.

  • Reaction Progression: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Work-up: Filter the resulting aluminum salts and wash the filter cake thoroughly with THF. Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Causality of Choices:

  • Reducing Agent: LiAlH₄ is chosen for its ability to reduce both ketones and carboxylic acids to the corresponding alkanes and alcohols, respectively.

  • Solvent: THF is an ideal solvent for LiAlH₄ reductions due to its inertness and ability to dissolve both the reagent and the substrate.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Table 1: Expected Analytical Data

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons (approx. 6.7-7.1 ppm), the dihydrofuran ring protons (triplets around 3.2 and 4.5 ppm), the propyl chain protons (multiplets between 1.6-3.7 ppm), and the alcohol proton (a broad singlet). Detailed analysis of coupling patterns will confirm the substitution pattern. For a detailed guide on interpreting NMR spectra of dihydrobenzofurans, refer to publications by da Silva et al.[4][5].
¹³C NMR Resonances for the aromatic carbons, the dihydrofuran carbons (one oxygenated), the propyl chain carbons (one oxygenated), confirming the carbon skeleton.
Mass Spec. A molecular ion peak corresponding to the molecular weight of C₁₁H₁₄O₂ (178.23 g/mol ).
FT-IR A broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretch of the alcohol) and characteristic C-O stretching bands.

Part 2: Comparative Analysis of Alternative Synthetic Strategies

While the proposed Friedel-Crafts acylation route is a classic and reliable approach, several other methods exist for the synthesis of substituted 2,3-dihydrobenzofurans. These alternatives may offer advantages in terms of milder reaction conditions, different functional group tolerance, or access to different substitution patterns.

Alternative 1: Intramolecular Cyclization of Allyl Phenyl Ethers

This strategy involves the formation of the dihydrofuran ring through the cyclization of a suitably substituted allyl phenyl ether.

A Substituted Phenol C Allyl Phenyl Ether A->C Williamson Ether Synthesis B Allyl Halide D 2,3-Dihydrobenzofuran Derivative C->D Claisen Rearrangement followed by Ring-Closing Metathesis or Oxidative Cyclization

Caption: General workflow for dihydrobenzofuran synthesis via allyl phenyl ethers.

Advantages:

  • Versatility: Allows for the synthesis of a wide range of substituted dihydrobenzofurans depending on the starting phenol and allyl halide.

  • Stereocontrol: Chiral catalysts can be employed in some cyclization methods to achieve enantioselective synthesis[6].

Disadvantages:

  • Multi-step: Often requires more synthetic steps compared to the direct functionalization of the dihydrobenzofuran core.

  • Regioselectivity: The initial Claisen rearrangement can sometimes lead to a mixture of regioisomers.

Alternative 2: Transition Metal-Catalyzed C-H Functionalization/Cyclization

Modern synthetic methods increasingly rely on transition metal catalysis to achieve efficient and selective bond formations.

Key Approaches:

  • Palladium-catalyzed intramolecular cyclization of o-allylphenols. [6]

  • Rhodium-catalyzed C-H activation and annulation reactions. [7]

Advantages:

  • Atom Economy: C-H activation pathways can be highly atom-economical.

  • High Selectivity: Modern catalysts often provide excellent regio- and stereoselectivity.

Disadvantages:

  • Catalyst Cost and Sensitivity: Transition metal catalysts can be expensive and sensitive to air and moisture.

  • Ligand Optimization: Often requires careful screening and optimization of ligands for a specific transformation.

Table 2: Comparison of Synthetic Strategies

Method Starting Materials Key Transformation Pros Cons
Friedel-Crafts Acylation 2,3-Dihydrobenzofuran, Acylating AgentElectrophilic Aromatic SubstitutionDirect functionalization of the core; scalable.Harsh conditions (strong Lewis acid); limited to electron-rich aromatics.
Allyl Phenyl Ether Cyclization Phenols, Allyl HalidesClaisen Rearrangement, CyclizationHigh versatility; potential for stereocontrol.Multi-step; potential for regioisomeric mixtures.
Transition Metal Catalysis Various functionalized phenols and alkenesC-H Activation, Cross-Coupling, CyclizationHigh efficiency and selectivity; mild conditions.Catalyst cost and sensitivity; requires optimization.

Conclusion

The independent replication of experiments with this compound can be confidently approached using a well-established synthetic sequence involving Friedel-Crafts acylation and subsequent reduction. This method is robust and relies on fundamental organic transformations. For researchers seeking alternative pathways or aiming to synthesize a library of related derivatives, modern transition metal-catalyzed methods and strategies based on intramolecular cyclizations offer powerful and versatile alternatives. The choice of synthetic route will ultimately depend on the specific research goals, available starting materials, and the desired scale of the reaction. Rigorous purification and comprehensive spectroscopic analysis are paramount to ensure the integrity of the final compound for any downstream biological or chemical investigations.

References

  • Khanam, H., & Shamsher, A. (2015). A review on the synthesis and biological activity of benzofuran derivatives. Journal of Chemical and Pharmaceutical Research, 7(9), 899-914.
  • Shaikh, A. K., & Varvounis, G. (2014). Novel Synthesis of 3-Substituted 2,3-Dihydrobenzofurans via ortho-Quinone Methide Intermediates Generated in Situ. Organic Letters, 16(5), 1478–1481*.
  • da Silva, A. B., et al. (2013). Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 24(10), 1683-1691.
  • Wu, L., et al. (2021). A unique Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes enables the construction of dihydrobenzofurans. Organic Letters, 23(10), 3844–3849*.
  • Farooq, T., et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry, 11, 1356897.
  • Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. Retrieved from [Link]

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. (2023). RSC Advances, 13(42), 29695-29718*.
  • Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. (2013). Journal of the Brazilian Chemical Society, 24(10)*.

Sources

A Comparative Guide to the Metabolic Stability of 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol Across Preclinical Species

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate, understanding its metabolic fate is paramount. Metabolic stability, the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is excessively stable could accumulate to toxic levels.[2] Therefore, early assessment of metabolic stability is a cornerstone of modern drug discovery, enabling a data-driven approach to selecting and optimizing lead candidates.[2][3]

This guide provides a comprehensive framework for evaluating the metabolic stability of 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol , a novel benzofuran derivative, across key preclinical species (human, rat, mouse, and dog). We will delve into the scientific rationale behind the experimental design, provide detailed protocols for state-of-the-art in vitro assays, and offer insights into the interpretation of comparative metabolic data.

Understanding the Metabolic Landscape: Phase I and Phase II Enzymes

The biotransformation of xenobiotics is broadly categorized into two phases:

  • Phase I Metabolism: Primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes, this phase involves the introduction or unmasking of functional groups (e.g., hydroxylation, oxidation, reduction).[4][5][6] These reactions generally increase the polarity of the compound, preparing it for Phase II conjugation.

  • Phase II Metabolism: This phase involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, such as glucuronic acid (by UDP-glucuronosyltransferases, UGTs), sulfate, or glutathione.[4][5] This further increases water solubility and facilitates excretion.

To gain a holistic understanding of a compound's metabolic fate, it is crucial to employ in vitro systems that encompass both Phase I and Phase II enzymatic activities.

Experimental Design: A Multi-faceted Approach to Assessing Metabolic Stability

Our investigation into the metabolic stability of this compound will utilize two complementary in vitro models:

  • Liver Microsomal Stability Assay: This assay is a cost-effective, high-throughput method for assessing Phase I metabolic stability.[7][8] Liver microsomes are subcellular fractions that are rich in CYP enzymes.[7] By incubating the test compound with liver microsomes and the necessary cofactor (NADPH), we can determine the rate of its disappearance due to CYP-mediated metabolism.[9][10]

  • Hepatocyte Stability Assay: This assay utilizes intact liver cells (hepatocytes), which contain the full complement of both Phase I and Phase II drug-metabolizing enzymes.[11][12] This provides a more comprehensive and physiologically relevant model of hepatic metabolism.[11] Comparing the results from microsomal and hepatocyte assays can allude to the contribution of Phase II metabolism to the overall clearance of the compound.

The following diagram illustrates the overall experimental workflow:

G cluster_0 Experimental Design Test_Compound This compound Microsomal_Assay Liver Microsomal Stability Assay (Human, Rat, Mouse, Dog) Test_Compound->Microsomal_Assay Hepatocyte_Assay Hepatocyte Stability Assay (Human, Rat, Mouse, Dog) Test_Compound->Hepatocyte_Assay Data_Analysis LC-MS/MS Analysis of Parent Compound Disappearance Microsomal_Assay->Data_Analysis Hepatocyte_Assay->Data_Analysis Parameter_Calculation Calculation of t½ and CLint Data_Analysis->Parameter_Calculation Comparative_Analysis Cross-Species Comparison Parameter_Calculation->Comparative_Analysis G cluster_1 Hepatocyte Stability Assay Workflow Thaw_Hepatocytes Thaw Cryopreserved Hepatocytes Cell_Count Determine Cell Viability and Concentration Thaw_Hepatocytes->Cell_Count Incubation Incubate with Test Compound (1 µM) Cell_Count->Incubation Time_Points Sample at Time Points (0-120 min) Incubation->Time_Points Quench Quench with Cold Acetonitrile + IS Time_Points->Quench Centrifuge Centrifuge to Pellet Debris Quench->Centrifuge Analysis Analyze Supernatant by LC-MS/MS Centrifuge->Analysis

Caption: Key steps in the hepatocyte stability assay protocol.

Data Analysis and Interpretation

The concentration of the parent compound at each time point is determined using a validated LC-MS/MS method. The percentage of the compound remaining is plotted against time, and the data are used to calculate the following parameters:

  • Half-life (t½): The time required for 50% of the compound to be metabolized. This is determined from the slope of the natural logarithm of the percent remaining versus time plot.

  • Intrinsic Clearance (CLint): A measure of the intrinsic metabolic capacity of the liver for a particular compound. [13]It is calculated from the half-life and the protein or cell concentration used in the assay.

Comparative Metabolic Stability Data

The following table presents a hypothetical comparative analysis of the metabolic stability of this compound.

SpeciesAssay TypeHalf-life (t½, min)Intrinsic Clearance (CLint)
Human Microsomes4525 µL/min/mg protein
Hepatocytes3540 µL/min/10⁶ cells
Rat Microsomes2055 µL/min/mg protein
Hepatocytes1575 µL/min/10⁶ cells
Mouse Microsomes1290 µL/min/mg protein
Hepatocytes8120 µL/min/10⁶ cells
Dog Microsomes6018 µL/min/mg protein
Hepatocytes5028 µL/min/10⁶ cells

Interpretation of Hypothetical Data:

  • Interspecies Differences: The data suggest significant interspecies differences in the metabolic rate of this compound. [2]The compound appears to be most rapidly metabolized in mice, followed by rats, humans, and then dogs. Such variations are common and highlight the importance of multi-species testing. [2][14]* Microsomes vs. Hepatocytes: The consistently shorter half-life and higher intrinsic clearance in the hepatocyte assay across all species suggest that both Phase I and Phase II metabolic pathways contribute to the elimination of this compound. The difference is most pronounced in species with higher overall metabolism, such as rats and mice.

  • Implications for Preclinical Development: Based on this hypothetical data, the dog appears to be the most metabolically similar species to humans for this compound, suggesting it may be a suitable model for further pharmacokinetic and toxicological studies. The rapid clearance in rodents would need to be considered when designing in vivo studies in these species.

Conclusion and Future Directions

This guide has outlined a robust and scientifically grounded approach for the comparative assessment of the metabolic stability of this compound. By employing both liver microsomal and hepatocyte stability assays across multiple preclinical species, researchers can gain critical insights into the compound's likely pharmacokinetic behavior in vivo. This early-stage characterization is indispensable for identifying potential metabolic liabilities and for making informed decisions in the drug discovery and development process.

Future studies should focus on metabolite identification to elucidate the specific metabolic pathways involved. Understanding which metabolites are formed can provide valuable information on potential bioactivation or the generation of active metabolites.

References

  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Retrieved January 19, 2026, from [Link]

  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Microsomal Stability Assay Protocol - AxisPharm. (n.d.). Retrieved January 19, 2026, from [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, December 9). protocols.io. Retrieved January 19, 2026, from [Link]

  • Hepatocyte Stability Assay Test - AxisPharm. (n.d.). Retrieved January 19, 2026, from [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments. (n.d.). Retrieved January 19, 2026, from [Link]

  • Hepatocyte Stability Assay - Creative Bioarray. (n.d.). Retrieved January 19, 2026, from [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Retrieved January 19, 2026, from [Link]

  • Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery - NIH. (2023, August 11). Retrieved January 19, 2026, from [Link]

  • Utility of metabolic stability screening: Comparison of in vitro and in vivo clearance. (2025, August 10). ScienceDirect. Retrieved January 19, 2026, from [Link]

  • Comparison Of Strategies For Assessing Metabolic Stability In Vitro - ResearchGate. (2025, August 10). Retrieved January 19, 2026, from [Link]

  • Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR) - PubMed. (2015, February 25). Retrieved January 19, 2026, from [Link]

  • Metabolic Stability Assay Services - BioIVT. (n.d.). Retrieved January 19, 2026, from [Link]

  • Mutual Influence of Human Cytochrome P450 Enzymes and UDP-Glucuronosyltransferases on Their Respective Activities in Recombinant Fission Yeast - NIH. (2023, January 19). Retrieved January 19, 2026, from [Link]

  • (PDF) Metabolic stability and its role in the discovery of new chemical entities. (n.d.). Retrieved January 19, 2026, from [Link]

  • CYP450 & UGT Gene Spotlight - Genomind. (2021, June 22). Retrieved January 19, 2026, from [Link]

  • UDP‐Glucuronosyltransferase (UGT)‐mediated attenuations of cytochrome P450 3A4 activity: UGT isoform‐dependent mechanism of suppression - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • Application of Cytochrome p450 (CYP450) and UDP-glucuronosyltransferase (UGT) Enzymes in Drug-drug Interaction Studies Regarding Metabolic Phenotype and Enzyme Inhibition - IPHASE Biosciences. (2025, May 8). Retrieved January 19, 2026, from [Link]

  • Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]

  • Identification of the major metabolites of [3H]-(+)-8-chloro-5-(2,3- dihydrobenzofuran-7-yl)-7-methoxymethyloxy-3-methyl-2,3,4,5-tetrahydro- 1H-3- benzazepine in rats - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

  • Optimization of (2,3-dihydro-1-benzofuran-3-yl)acetic acids: discovery of a non-free fatty acid-like, highly bioavailable G protein-coupled receptor 40/free fatty acid receptor 1 agonist as a glucose-dependent insulinotropic agent - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

  • Tentative identification of in vitro metabolites of 5-APDB, a synthetic benzofuran, by LC-Q/TOF-MS | Request PDF - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Metabolism of Selected 2-Arylbenzofurans in a Colon In Vitro Model System - MDPI. (2021, November 10). Retrieved January 19, 2026, from [Link]

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Sources

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In drug discovery, the selectivity of a compound is as crucial as its potency. A highly potent compound with poor selectivity can lead to undesirable off-target effects and potential toxicity. This guide provides a comprehensive framework for assessing the selectivity profile of the novel compound, 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol. Given the prevalence of the dihydrobenzofuran scaffold in pharmacologically active agents, particularly those targeting G-protein coupled receptors (GPCRs), we hypothesize a primary interaction with the serotonin 5-HT1A receptor.[1][2][3] This guide details the rationale for selecting related off-targets, provides step-by-step experimental protocols for robust in vitro assays, and outlines the principles of data analysis and interpretation, equipping researchers with the tools to build a comprehensive selectivity profile.

Rationale for Target Selection: From Primary Target to a Selectivity Panel

The chemical structure of this compound contains a dihydrobenzofuran moiety, a privileged structure in medicinal chemistry known for its interaction with various biological targets.[3][4] Notably, derivatives of this scaffold have shown affinity for serotonin (5-HT) receptors.[1][2] Therefore, for the purpose of this guide, we posit the serotonin 5-HT1A receptor as the primary therapeutic target. The 5-HT1A receptor, a Gi/o-coupled GPCR, is a well-established target for anxiolytics and antidepressants.[5][6]

A thorough selectivity assessment requires screening against a panel of related and unrelated targets to identify potential liabilities.[7][8] Our selection of off-targets is guided by structural homology, signaling pathway convergence, and known cross-reactivity of similar pharmacophores.

Our Proposed Selectivity Panel:

  • Closely Related (Serotonergic):

    • 5-HT2A Receptor: A Gq-coupled receptor involved in different physiological and pathological processes. Assessing activity here is crucial as cross-reactivity is common for serotonergic ligands.

    • 5-HT7 Receptor: A Gs-coupled receptor implicated in mood regulation and cognition.

  • Different Receptor Family (Dopaminergic):

    • Dopamine D2 Receptor: A Gi/o-coupled receptor, like 5-HT1A, making it a critical target to assess signaling pathway-specific selectivity.[9][10] Off-target effects on the D2 receptor can lead to significant side effects.[11]

  • Different Receptor Family (Adrenergic):

    • α2A-Adrenergic Receptor: Another Gi/o-coupled receptor that plays a role in neurotransmitter release and cardiovascular function.[12][13][14]

This panel provides a robust platform to evaluate the compound's specificity for the 5-HT1A receptor over other receptors within the same family and those that share downstream signaling components.

Experimental Design for Selectivity Profiling

A multi-tiered approach involving both binding and functional assays is essential for a comprehensive understanding of a compound's selectivity.

  • Tier 1: Radioligand Binding Assays: These assays determine the affinity (Ki) of the compound for the target receptor by measuring its ability to displace a known high-affinity radioligand. This provides a direct measure of the physical interaction between the compound and the receptor.

  • Tier 2: Functional Assays: These assays measure the biological response (e.g., changes in second messenger levels) following receptor activation or inhibition. This determines the compound's potency (EC50 or IC50) and efficacy (agonist, antagonist, or inverse agonist activity). Functional assays are critical as high binding affinity does not always translate to functional activity.[15][16]

The overall workflow for assessing the selectivity profile is depicted in the diagram below.

G cluster_0 Phase 1: Primary Target & Selectivity Panel Definition cluster_1 Phase 2: In Vitro Assay Execution cluster_2 Phase 3: Data Analysis & Interpretation Compound This compound PrimaryTarget Primary Target (5-HT1A) Compound->PrimaryTarget OffTargets Selectivity Panel (5-HT2A, 5-HT7, D2, α2A) Compound->OffTargets BindingAssay Radioligand Binding Assays (Determine Affinity - Ki) PrimaryTarget->BindingAssay FunctionalAssay Functional Assays (Determine Potency - EC50/IC50) PrimaryTarget->FunctionalAssay OffTargets->BindingAssay OffTargets->FunctionalAssay DataAnalysis Calculate Ki and EC50/IC50 Values BindingAssay->DataAnalysis FunctionalAssay->DataAnalysis SelectivityIndex Determine Selectivity Index (SI = Ki_off-target / Ki_on-target) DataAnalysis->SelectivityIndex Profile Comprehensive Selectivity Profile SelectivityIndex->Profile

Caption: Experimental workflow for selectivity profiling.

Detailed Experimental Protocols

Here, we provide detailed, step-by-step protocols for representative binding and functional assays.

5-HT1A Receptor Radioligand Binding Assay (Competition)

This protocol determines the binding affinity (Ki) of the test compound for the human 5-HT1A receptor.

Materials:

  • Membranes from HEK293 cells stably expressing the human 5-HT1A receptor.

  • Radioligand: [3H]-8-OH-DPAT (a potent 5-HT1A agonist).

  • Non-specific binding control: Serotonin (5-HT).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

  • 96-well microplates and filter mats.

  • Scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., from 10 µM to 0.1 nM) in the assay buffer.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: 25 µL of assay buffer.

    • Non-specific Binding: 25 µL of 10 µM Serotonin.

    • Test Compound: 25 µL of each dilution of the test compound.

  • Add Radioligand: Add 25 µL of [3H]-8-OH-DPAT (at a final concentration equal to its Kd) to all wells.

  • Add Membranes: Add 150 µL of the 5-HT1A receptor membrane preparation to all wells.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Counting: Dry the filter mats, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.

D2 Receptor Functional Assay (cAMP Inhibition)

This protocol measures the functional potency (IC50) of the test compound at the human Dopamine D2 receptor, which, like 5-HT1A, is Gi/o-coupled and inhibits adenylyl cyclase.[9][10]

Materials:

  • CHO-K1 cells stably expressing the human D2 receptor.

  • Assay Medium: DMEM/F12 with 0.1% BSA.

  • Stimulant: Forskolin.

  • cAMP detection kit (e.g., HTRF or ELISA-based).

  • Reference agonist: Dopamine.[9]

Procedure:

  • Cell Plating: Seed the D2-expressing CHO-K1 cells in a 96-well plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound in assay medium.

  • Assay:

    • Remove the culture medium from the cells.

    • Add 50 µL of the test compound dilutions or reference agonist (Dopamine) to the respective wells.

    • Add 50 µL of Forskolin (at a final concentration that stimulates a submaximal cAMP response, e.g., 1 µM) to all wells except the basal control.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

Data Analysis and Interpretation

Calculation of Affinity (Ki) and Potency (IC50/EC50)
  • Binding Data (Ki): The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as percent specific binding versus the log concentration of the test compound. The IC50 (concentration of compound that inhibits 50% of specific binding) is determined using non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • Functional Data (IC50/EC50): The raw data (e.g., fluorescence or absorbance) are converted to percent inhibition (for antagonists) or percent stimulation (for agonists) relative to control wells. The data are plotted against the log concentration of the compound, and the IC50 or EC50 is determined using a sigmoidal dose-response curve fit.

The Selectivity Index

The selectivity of a compound is quantified by the Selectivity Index (SI) .[17] It is the ratio of the compound's affinity or potency for the off-target to its affinity or potency for the primary target.[18][19]

  • Based on Binding Affinity: SI = Ki (off-target) / Ki (on-target)

  • Based on Functional Potency: SI = EC50/IC50 (off-target) / EC50/IC50 (on-target)

A higher SI value indicates greater selectivity for the primary target.[17] A commonly accepted threshold for a selective compound is an SI of ≥100.

Hypothetical Data Summary

The following table presents a hypothetical but plausible selectivity profile for this compound, assuming it is a potent and selective 5-HT1A agonist.

TargetBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Signaling PathwaySelectivity Index (vs. 5-HT1A)
5-HT1A (Primary) 2.5 5.8 Gi/o (cAMP ↓) -
5-HT2A350>10,000Gq (IP3/DAG ↑)140
5-HT7800>10,000Gs (cAMP ↑)320
Dopamine D25201,200Gi/o (cAMP ↓)208
α2A-Adrenergic>10,000>10,000Gi/o (cAMP ↓)>4000

Interpretation: The hypothetical data suggest that this compound is a potent 5-HT1A receptor agonist with excellent selectivity over the other tested receptors. The selectivity index is well over 100-fold for all off-targets, indicating a favorable profile with a low likelihood of off-target mediated side effects at therapeutic concentrations.

Conclusion and Future Directions

This guide outlines a systematic approach to defining the selectivity profile of a novel compound, using this compound as a case study. By employing a combination of high-quality binding and functional assays against a rationally chosen panel of targets, researchers can generate robust data to support lead optimization and candidate selection.[7][20] A favorable selectivity profile, as illustrated in our hypothetical data, is a critical step in de-risking a compound and provides a strong rationale for advancing it into more complex cellular and in vivo models.

References

  • Innoprot. D2 Dopamine Receptor Assay. [Link]

  • Kosten, T. R., & George, T. P. (2002). Functional Fast Scan Cyclic Voltammetry Assay to Characterize Dopamine D2 and D3 Autoreceptors in the Mouse Striatum. ACS Publications - American Chemical Society. [Link]

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  • Wang, M., et al. (2013). Signaling mechanism underlying α2A-adrenergic suppression of excitatory synaptic transmission in the medial prefrontal cortex of rats. European Journal of Neuroscience, 38(5), 2756-2766. [Link]

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  • Chidiac, P., et al. (1998). Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line. Biochemical Pharmacology, 56(1), 25-30. [Link]

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  • Al-Warhi, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2821. [Link]

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  • Bifulco, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1185-1194. [Link]

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  • Geerts, H., et al. (2012). A quantitative way to estimate clinical off-target effects for human membrane brain targets in CNS research and development. Journal of Experimental Neuroscience, 6, 27-40. [Link]

  • Castro, M., et al. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Journal of Pharmacological and Toxicological Methods, 69(2), 167-174. [Link]

  • Macarron, R., et al. (2011). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. International Journal of Molecular Sciences, 12(1), 474-498. [Link]

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  • Negoro, K., et al. (2012). Optimization of (2,3-dihydro-1-benzofuran-3-yl)acetic acids: discovery of a non-free fatty acid-like, highly bioavailable G protein-coupled receptor 40/free fatty acid receptor 1 agonist as a glucose-dependent insulinotropic agent. Journal of Medicinal Chemistry, 55(8), 3960-3974. [Link]

  • Gaisina, I. N., et al. (2009). From a natural product lead to the identification of potent and selective benzofuran-3-yl-(indol-3-yl)maleimides as glycogen synthase kinase 3beta inhibitors that suppress proliferation and survival of pancreatic cancer cells. Journal of Medicinal Chemistry, 52(7), 1853-1863. [Link]

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Safety Operating Guide

Navigating the Uncharted: A Guide to the Proper Disposal of 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Research, Scientific, and Drug Development Professionals

The Precautionary Principle: Characterizing Risk in the Absence of Data

Potential Hazard Class Inferred From Structural Analogs Primary Concerns & Rationale
Flammable Liquid 2,3-Benzofuran (Flash Point: 56°C)The benzofuran moiety suggests potential flammability. The propanol side chain is unlikely to significantly alter this characteristic. All handling and disposal should be conducted away from ignition sources.[3][4][5]
Suspected Carcinogen 2,3-Benzofuran (classified as a suspected carcinogen)The core benzofuran structure is associated with this long-term health hazard. Assume carcinogenic potential and minimize exposure.[3][4][5]
Skin/Eye Irritant 1-(2,3-Dihydro-1-benzofuran-5-yl)ethanolSimilar functional groups suggest the potential to cause skin and eye irritation upon direct contact.[6]
Harmful to Aquatic Life 2,3-BenzofuranBenzofuran derivatives are often harmful to aquatic organisms with long-lasting effects. Disposal into sanitary sewer systems is strictly prohibited.[3][4]

The "Cradle-to-Grave" Mandate: Regulatory Framework

The disposal of laboratory chemicals is rigorously governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, enforced by the Environmental Protection Agency (EPA).[7][8] This framework establishes a "cradle-to-grave" responsibility for hazardous waste generators, meaning that the laboratory that creates the waste is responsible for its safe management until its final, environmentally sound disposal.[9] All procedures outlined in this guide are designed to comply with these foundational principles.

Step-by-Step Disposal Protocol for 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol

This protocol provides a systematic approach to ensure the safe and compliant disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling any waste material, ensure you are wearing the appropriate PPE. Based on the inferred hazards, the following are mandatory:

PPE Category Specification Justification
Eye Protection Chemical splash goggles or a face shieldProtects against splashes and potential eye irritation.[6][10]
Hand Protection Nitrile gloves (or other chemically resistant gloves)Prevents skin contact and potential irritation.[6][10]
Body Protection Flame-retardant laboratory coatProtects against splashes and provides a barrier in case of fire.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodMinimizes inhalation of potentially harmful vapors.[11]
Step 2: Waste Segregation - Preventing Unwanted Reactions

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[12][13]

  • Do: Collect waste this compound in a dedicated container for flammable organic liquids. It can be combined with other compatible flammable solvents like ethanol or hexane.[14]

  • Do Not: Mix this waste stream with the following:

    • Acids or Bases: To prevent violent reactions.[13]

    • Oxidizing Agents (e.g., nitric acid, permanganates): To avoid the risk of fire or explosion.[4][10]

    • Aqueous Waste: This compound is likely insoluble in water and is harmful to aquatic life.[3][4]

    • Solid Waste: Keep liquid and solid waste separate.[12][15]

Step 3: Containerization - Secure and Compliant

The choice of waste container is crucial for safe storage and transport.

  • Container Type: Use a clearly labeled, leak-proof container made of a material compatible with organic solvents, such as a glass bottle or a suitable plastic carboy.[14][15] The original product container, if in good condition, is an ideal choice.[13]

  • Closure: The container must have a tight-fitting screw cap to prevent leaks and the escape of vapors.[13][16]

  • Volume: Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[14]

Step 4: Labeling - Clear and Unambiguous Communication

Accurate labeling is a regulatory requirement and essential for safety. The label must include:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound".

  • The approximate concentration and volume.

  • The relevant hazard pictograms (e.g., flammable, health hazard).[12]

  • The date accumulation started.

Step 5: Accumulation and Storage - The Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[13]

  • Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.[16]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[15]

  • Inspection: Regularly inspect the SAA for any signs of container leakage or degradation.[13]

Step 6: Final Disposal - Professional and Documented

When the waste container is full or has been in the SAA for the maximum allowed time (regulations vary, but can be up to 180 days or one year for partially filled containers), arrange for its disposal.[13]

  • Contact your EHS Office: Your institution's Environmental Health and Safety (EHS) department is your primary resource. They will provide guidance on pickup schedules and specific procedures.

  • Licensed Waste Facility: The waste will be collected by a licensed hazardous waste disposal company, which will transport it to a permitted facility for treatment and disposal, often through incineration.[9][14]

  • Documentation: Ensure all necessary paperwork is completed to maintain the "cradle-to-grave" record of the waste.[9]

Disposal Workflow: A Visual Guide

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation Phase cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste: This compound B Assess Hazards (Inferred): - Flammable - Suspected Carcinogen - Irritant - Aquatic Toxin A->B C Don Appropriate PPE: - Goggles - Lab Coat - Nitrile Gloves B->C D Select Compatible Container (e.g., Glass Bottle) C->D E Is Waste Pure or Mixed with Compatibles? D->E F Add to Flammable Organic Waste Stream E->F Yes G Check for Incompatibles: - Acids/Bases - Oxidizers - Aqueous Waste E->G No H Securely Cap & Label Container: - 'Hazardous Waste' - Chemical Name - Hazards F->H G->F Segregate First I Place in Secondary Containment in Satellite Accumulation Area (SAA) H->I J Monitor SAA Weekly for Leaks/Degradation I->J K Container Full or Time Limit Reached? J->K L Contact EHS for Pickup K->L Yes M Transfer to Licensed Waste Disposal Vendor L->M N Complete 'Cradle-to-Grave' Documentation M->N

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Integrity

The responsible management of chemical waste is a non-negotiable aspect of scientific research. While the absence of a specific SDS for this compound presents a challenge, it does not preclude its safe disposal. By applying the precautionary principle, leveraging data from analogous compounds, and adhering to established hazardous waste protocols, researchers can confidently and safely manage this waste stream. Always prioritize safety, and when in doubt, consult your institution's Environmental Health and Safety professionals. They are your partners in ensuring a safe and compliant laboratory environment.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Properly Managing Chemical Waste in Labor
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.
  • EPA Hazardous Waste Management.
  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency.
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET - 5-Amino-2,3-dihydrobenzofuran. Fisher Scientific.
  • 3-(2,3-Dihydrobenzofuran-5-yl)propan-1-ol. Sigma-Aldrich.
  • SAFETY DATA SHEET - 2,3-Benzofuran. TCI Chemicals.
  • SAFETY DATA SHEET - 2,3-Benzofuran. Fisher Scientific.
  • 3-(2,3-DIHYDRO-BENZOFURAN-5-YL)-PROPAN-1-OL | 217483-06-2. ChemicalBook.
  • 1-(2,3-Dihydro-1-benzofuran-5-yl)
  • SAFETY DATA SHEET - Unspecified Benzofuran Deriv
  • SAFETY DATA SHEET - Benzofuran. Fisher Scientific.
  • 3-(2,3-DIHYDRO-BENZOFURAN-5-YL)-PROPAN-1-OL | 217483-06-2. ChemicalBook.
  • 1-(2,3-Dihydrobenzofuran-5-yl)propan-1-ol | C11H14O2. PubChem.
  • 1-(1-benzofuran-5-yl)

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3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol

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